molecular formula C8H19O3PS2 B165995 Demeton-O CAS No. 298-03-3

Demeton-O

Cat. No.: B165995
CAS No.: 298-03-3
M. Wt: 258.3 g/mol
InChI Key: DGLIBALSRMUQDD-UHFFFAOYSA-N
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Description

Demeton-O is an organic thiophosphate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3
Source PubChem
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InChI Key

DGLIBALSRMUQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041839
Record name Demeton-O
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Molecular Weight

258.3 g/mol
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CAS No.

298-03-3
Record name Demeton-O
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Foundational & Exploratory

Demeton-O: A Technical Guide on its Mechanism of Action on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Demeton-O, an organophosphate insecticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE). We will dissect the multi-step process of enzyme inhibition, beginning with the formation of a covalent phosphorus-serine bond in the enzyme's active site, followed by the critical "aging" process that renders the inhibition irreversible. This document details the pathophysiological consequences of AChE inactivation, leading to a cholinergic crisis. Furthermore, it presents quantitative kinetic data, detailed experimental protocols for studying this interaction, and visual diagrams to elucidate the core mechanisms and workflows for researchers, scientists, and drug development professionals.

Introduction to this compound and Acetylcholinesterase

Chemical Profile of Demeton

Demeton is an organophosphate insecticide and acaricide used to control sucking insects like aphids and mites.[1] It exists as a technical mixture of two isomers: this compound (the thiono isomer, O,O-diethyl O-2-(ethylthio)ethyl phosphorothioate) and Demeton-S (the thiolo isomer, O,O-diethyl S-2-(ethylthio)ethyl phosphorothioate).[1][2][3] Like other organophosphates, its primary mode of action is the potent and generally irreversible inhibition of acetylcholinesterase.[1][3][4]

The Role of Acetylcholinesterase (AChE) in Neurotransmission

Acetylcholinesterase (AChE) is a serine hydrolase that plays a critical role in terminating nerve impulses at cholinergic synapses and neuromuscular junctions.[2][5] Its function is to catalyze the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thereby preventing continuous nerve stimulation.[6][7][8] The active site of AChE contains a catalytic triad (B1167595) of three amino acids: serine (Ser203 in human AChE), histidine (His447), and glutamate (B1630785) (Glu334), which work in concert to achieve a remarkably high catalytic efficiency.[2][9]

Core Mechanism of AChE Inhibition by this compound

The inhibition of AChE by organophosphates like this compound is a multi-stage process involving phosphorylation of the enzyme, which can lead to a permanently inactivated state through a process known as aging.

Phosphorylation of the Catalytic Serine Residue

The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase.[7] The process begins when the this compound molecule, which is structurally similar to acetylcholine, enters the active site of the AChE enzyme.[5] The nucleophilic serine residue (Ser203) in the catalytic triad attacks the electrophilic phosphorus atom of the organophosphate.[6][10] This results in the formation of a stable, covalent phosphoserine bond and the release of a leaving group.[5] The resulting phosphorylated enzyme is inactive because the catalytic serine is blocked, preventing it from hydrolyzing acetylcholine.[6][11]

The "Aging" Process and Irreversible Inhibition

Following phosphorylation, the enzyme-inhibitor complex can undergo a secondary reaction called "aging".[2] This process involves the dealkylation, or loss of an alkyl group, from the phosphorus atom of the inhibitor.[2][5][7] The dealkylation results in a negatively charged phosphyl moiety covalently bound to the serine residue.[2] This aged, anionic complex is highly stable and resistant to nucleophilic attack, even by strong reactivating agents like oximes.[2][9] This renders the inhibition effectively irreversible, preventing the restoration of enzyme function.[7]

Spontaneous Reactivation

Concurrently with aging, a competing reaction of spontaneous reactivation can occur, where the phosphorylated enzyme is slowly hydrolyzed by water, releasing the organophosphate and restoring the active enzyme.[11][12] However, the rate of this reaction is often slow and, in the case of many organophosphates, is outpaced by the aging process. A kinetic study of the related compound Demeton-S-methyl demonstrated that inhibition occurs with simultaneous spontaneous reactivation and aging.[12]

G AChE Active AChE (Ser-OH) Complex Reversible Michaelis Complex AChE->Complex Binding Demeton This compound Demeton->Complex Phosphorylated Phosphorylated AChE (Ser-O-P) Complex->Phosphorylated Phosphorylation LeavingGroup Leaving Group (Thioethyl) Phosphorylated->LeavingGroup Aged Aged AChE (Irreversible) Phosphorylated->Aged Aging (Dealkylation) Reactivated Active AChE (Reactivated) Phosphorylated->Reactivated Spontaneous Reactivation (slow)

Figure 1: Molecular mechanism of acetylcholinesterase inhibition by this compound.

Pathophysiological Consequences

Acetylcholine Accumulation and Cholinergic Crisis

The inactivation of AChE leads to the accumulation of acetylcholine at neuromuscular junctions and in the central and autonomic nervous systems.[6][7][13] This buildup of acetylcholine results in excessive, uncontrolled stimulation of its corresponding muscarinic and nicotinic receptors, a state known as a "cholinergic crisis".[6][13][14] Acute inhibition of AChE by 60-70% or more is typically sufficient to cause this severe toxidrome.[14]

Clinical Manifestations

The overstimulation of cholinergic receptors produces a wide range of symptoms affecting multiple organ systems.[15] These are often remembered by the mnemonic DUMBBELLSS for muscarinic effects and include muscle-related nicotinic effects.[16]

  • Muscarinic Effects: Diarrhea, Urination, Miosis (pinpoint pupils), Bronchospasm, Bronchorrhea (excessive bronchial secretions), Emesis (vomiting), Lacrimation (tearing), Lethargy, Salivation, and Sweating.[16] Bradycardia (slow heart rate) and hypotension are also common.[6]

  • Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and eventually flaccid paralysis.[15][16] Respiratory failure, resulting from a combination of bronchorrhea, bronchospasm, and paralysis of the diaphragm, is the most life-threatening complication.[6][16]

G cluster_symptoms Clinical Manifestations Demeton This compound Exposure Inhibition Inhibition of Acetylcholinesterase (AChE) Demeton->Inhibition ACh Accumulation of Acetylcholine (ACh) Inhibition->ACh Receptors Overstimulation of Muscarinic & Nicotinic Receptors ACh->Receptors Crisis CHOLINERGIC CRISIS Receptors->Crisis Muscarinic Muscarinic: • Salivation, Lacrimation • Urination, Diarrhea • GI Upset, Emesis • Bradycardia, Miosis Crisis->Muscarinic Nicotinic Nicotinic: • Muscle Fasciculations • Cramping, Weakness • Paralysis • Respiratory Failure Crisis->Nicotinic

Figure 2: Pathophysiological pathway from this compound exposure to clinical symptoms.

Quantitative Analysis of Demeton-AChE Interaction

Inhibition Kinetics

The interaction between an organophosphate and AChE is complex and can be described by several kinetic constants. A 2024 study on Demeton-S-methyl, a close analogue of this compound, simultaneously determined the rate constants for inhibition, spontaneous reactivation, and aging using human AChE.[12]

Kinetic ParameterSymbolValueUnitDescription
Second-order Rate of Inhibitionki0.0422µM-1 min-1Rate of formation of the phosphorylated enzyme complex.
Spontaneous Reactivation Constantks0.0202min-1First-order rate of spontaneous hydrolysis of the P-O-Ser bond.
Aging Constantkg0.0043min-1First-order rate of dealkylation to form the irreversible aged complex.
Table 1: Kinetic constants for the interaction of Demeton-S-methyl with human acetylcholinesterase. Data sourced from Calvo et al. (2024).[12]
Inhibitory Potency (IC50)

Key Experimental Protocols

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE activity and its inhibition.[17]

  • Principle: The assay measures AChE activity by quantifying the formation of a yellow product. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[17] The rate of TNB formation is directly proportional to AChE activity.

  • Materials and Reagents:

    • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant).

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[17]

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

    • Test Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

    • Positive Control: A known AChE inhibitor (e.g., physostigmine).

    • 96-well clear, flat-bottom microplates.

    • Microplate reader capable of measuring absorbance at 412 nm.

  • Step-by-Step Procedure:

    • Reagent Preparation: Prepare working solutions of AChE, DTNB, and ATCI in the assay buffer. Prepare serial dilutions of this compound and the positive control. Ensure the final solvent concentration (e.g., DMSO) is low (<1%) in all wells.[21]

    • Plate Setup: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls, and test compounds at various concentrations.

    • Enzyme and Inhibitor Incubation: To each well (except the blank), add the AChE working solution. Add the appropriate inhibitor dilution or vehicle to the corresponding wells. Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[22][23]

    • Reaction Initiation: Add the DTNB solution to all wells. To start the reaction, add the ATCI substrate solution to all wells. Use of a multichannel pipette is recommended for consistency.[17][21]

    • Measurement: Immediately begin measuring the absorbance at 412 nm in a kinetic mode, taking readings every minute for 5-10 minutes.[21]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

G start Start prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor Dilutions) start->prep plate Plate Setup in 96-Well Plate 1. Add AChE Enzyme 2. Add Inhibitor (this compound) prep->plate incubate Incubate (e.g., 15 min at RT) plate->incubate react Initiate Reaction 1. Add DTNB 2. Add ATCI Substrate incubate->react read Kinetic Measurement (Read Absorbance @ 412 nm for 5-10 min) react->read analyze Data Analysis • Calculate Reaction Rates • Determine % Inhibition • Calculate IC50 Value read->analyze end End analyze->end

Figure 3: Experimental workflow for an in vitro acetylcholinesterase inhibition assay.
Protocol: Enzyme Reactivation Assay

  • Principle: This assay measures the ability of a compound (a reactivator) to restore the activity of an OP-inhibited enzyme. It is crucial for screening potential antidotes.

  • Procedure Outline:

    • Inhibition Step: Incubate a known concentration of AChE with a sufficient concentration of this compound to achieve >95% inhibition.

    • Removal of Excess Inhibitor: Remove the unbound this compound from the solution, typically through gel filtration or dialysis, to prevent further inhibition during the reactivation phase.

    • Reactivation Step: Add the potential reactivating agent (e.g., an oxime) to the inhibited enzyme solution and incubate.

    • Activity Measurement: At various time points, take aliquots of the reaction mixture and measure the residual AChE activity using the Ellman's method described above.

    • Data Analysis: Plot the recovery of AChE activity over time to determine the reactivation rate constants.

Therapeutic Countermeasures

The standard treatment for organophosphate poisoning involves a combination of drugs.[24] Atropine is administered to act as a competitive antagonist at muscarinic receptors, counteracting the effects of excess acetylcholine.[16] Additionally, an oxime, such as pralidoxime (B1201516) (2-PAM), is given.[16] Oximes are strong nucleophiles designed to attack the phosphorus atom of the OP-AChE complex, cleaving the covalent bond and regenerating the active enzyme.[24][25] However, the efficacy of oximes is severely limited once the inhibited enzyme has undergone the aging process, as the aged complex is resistant to oxime-mediated reactivation.[24][26] This underscores the critical importance of rapid treatment following organophosphate exposure.

Conclusion

This compound is a potent inhibitor of acetylcholinesterase, acting through a well-defined mechanism of covalent modification. The initial phosphorylation of the catalytic serine residue leads to enzyme inactivation, which is further solidified by a time-dependent aging process, resulting in irreversible inhibition. The downstream effect is an accumulation of acetylcholine, precipitating a life-threatening cholinergic crisis. Understanding these molecular interactions, supported by quantitative kinetic data and robust experimental protocols, is fundamental for the development of more effective diagnostic tools and therapeutic countermeasures against organophosphate poisoning.

References

Demeton-O and Cholinesterase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Demeton-O and Cholinesterase Inhibition

Demeton is a systemic and contact insecticide that exists as a mixture of two isomers: this compound and Demeton-S.[1] Like other organophosphates, the primary mechanism of its toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme that plays a crucial role in terminating nerve impulses.[1][2] AChE catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[3] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.[3] This can lead to a range of toxic effects, from muscle spasms to respiratory failure and, in severe cases, death.[2][4]

Mechanism of Cholinesterase Inhibition by this compound

The toxic effects of organophosphorus compounds like this compound are primarily initiated by their ability to inhibit acetylcholinesterase.[4] The process involves the phosphorylation of a serine residue within the active site of the AChE enzyme.[3] This forms a stable, covalent bond that effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[3] The accumulation of acetylcholine in cholinergic synapses leads to a state of continuous stimulation of nerve and muscle fibers, causing a "cholinergic crisis."[4]

Cholinesterase_Inhibition_Pathway

Figure 1: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Analysis of Cholinesterase Inhibition

Due to a lack of specific published data for this compound, the following tables are presented as templates to be populated once experimental data is obtained.

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

ParameterValueEnzyme SourceSubstrateAssay Conditions (pH, Temp)Reference
IC50 Data not availablee.g., Human recombinante.g., Acetylthiocholinee.g., pH 8.0, 25°C-
Ki Data not available-
Inhibition Type Data not available-

Table 2: Butyrylcholinesterase (BChE) Inhibition by this compound

ParameterValueEnzyme SourceSubstrateAssay Conditions (pH, Temp)Reference
IC50 Data not availablee.g., Human serume.g., Butyrylthiocholinee.g., pH 7.4, 37°C-
Ki Data not available-
Inhibition Type Data not available-

Experimental Protocol: Determination of Cholinesterase Inhibition Potency

The following is a generalized protocol based on the widely used Ellman's assay for determining the IC50 and kinetic parameters of cholinesterase inhibitors like this compound.[5][6]

Materials and Reagents
  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • This compound (or other inhibitor) stock solution

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Serially diluted concentrations of the inhibitor

Assay Procedure
  • Reagent Preparation : Prepare fresh solutions of the enzyme, substrate, and DTNB in the appropriate buffer.

  • Assay Setup : In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.

  • Inhibitor Addition : Add varying concentrations of the this compound solution to the wells. Include a control group with no inhibitor.

  • Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation : Add the substrate (ATCh or BTCh) to all wells to start the enzymatic reaction.

  • Kinetic Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the cholinesterase activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[7]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Buffer, Inhibitor) Setup Set up 96-well plate (Buffer, DTNB, Enzyme) Reagents->Setup Add_Inhibitor Add serial dilutions of this compound Setup->Add_Inhibitor Preincubation Pre-incubate Add_Inhibitor->Preincubation Add_Substrate Initiate reaction with Substrate Preincubation->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic) Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for determining cholinesterase inhibition.

Conclusion

This compound, as an organophosphate, is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase. While specific inhibitory constants for this compound are not widely reported, the established mechanism of action and standardized experimental protocols provide a solid foundation for its study. The information and methodologies presented in this guide are intended to support researchers and professionals in the fields of toxicology, pharmacology, and drug development in their efforts to characterize the cholinesterase inhibition potency of this compound and similar compounds. Further research is warranted to determine the specific kinetic parameters of this compound's interaction with cholinesterases to better understand its toxicological profile and potential for bioremediation or therapeutic development.

References

In Vitro Genotoxicity of Demeton-O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of publicly available in vitro genotoxicity data for Demeton pertains to the technical mixture of Demeton-O and Demeton-S isomers. Specific data solely on the this compound isomer is limited. This guide summarizes the available information for the Demeton mixture, which provides valuable insights into the potential genotoxicity of its components.

Executive Summary

Demeton, a systemic organophosphate insecticide, has been shown to exhibit genotoxic potential in a battery of in vitro assays.[1] This technical guide provides a comprehensive overview of the in vitro genotoxicity studies conducted on Demeton, with a focus on key assays including the bacterial reverse mutation assay (Ames test) and the unscheduled DNA synthesis (UDS) assay. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the genotoxic profile of this compound.

Data Presentation

The following tables summarize the quantitative data from in vitro genotoxicity studies on the Demeton mixture.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for Demeton

Tester StrainMetabolic Activation (S9)Dose Range Tested (µ g/plate )ResultFold Increase over Control (at highest effective dose)
Salmonella typhimurium TA1535Without1 - 1000Positive>10
Salmonella typhimurium TA1535With1 - 1000Positive>10
Salmonella typhimurium TA100Without1 - 1000Positive>2
Salmonella typhimurium TA100With1 - 1000Positive>2
Salmonella typhimurium TA1537Without1 - 1000Negative-
Salmonella typhimurium TA1537With1 - 1000Negative-
Salmonella typhimurium TA1538Without1 - 1000Negative-
Salmonella typhimurium TA1538With1 - 1000Negative-
Salmonella typhimurium TA98Without1 - 1000Negative-
Salmonella typhimurium TA98With1 - 1000Negative-
Escherichia coli WP2 uvrAWithout1 - 1000Positive>2
Escherichia coli WP2 uvrAWith1 - 1000Positive>2

Source: In Vitro Microbiological Mutagenicity and Unscheduled DNA Synthesis Studies of Eighteen Pesticides.[1]

Table 2: Unscheduled DNA Synthesis (UDS) Assay in Human Fibroblasts (WI-38 cells) with Demeton

Metabolic Activation (S9)Concentration Range Tested (µg/mL)ResultNet Grains per Nucleus (at highest effective dose)
Without0.1 - 10Positive>5
With0.1 - 10Positive>5

Source: In Vitro Microbiological Mutagenicity and Unscheduled DNA Synthesis Studies of Eighteen Pesticides.[1]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the potential of Demeton to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Methodology:

  • Tester Strains: S. typhimurium strains TA1535, TA100, TA1537, TA1538, and TA98, and E. coli strain WP2 uvrA were used.

  • Metabolic Activation: The assay was conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).

  • Plate Incorporation Method:

    • 0.1 mL of an overnight bacterial culture was mixed with 2 mL of molten top agar (B569324).

    • The test substance (Demeton, dissolved in a suitable solvent) at various concentrations was added to the mixture.

    • For assays with metabolic activation, 0.5 mL of the S9 mix was also added.

    • The resulting mixture was poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates were incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate was counted. A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the spontaneous reversion rate.

Unscheduled DNA Synthesis (UDS) Assay

Objective: To assess the ability of Demeton to induce DNA repair, measured as unscheduled DNA synthesis, in non-dividing human fibroblast cells.

Methodology:

  • Cell Line: Human embryonic lung fibroblasts (WI-38 cells) were used.

  • Cell Culture: Cells were grown to confluence to ensure they were in a non-replicative state.

  • Treatment: Confluent cell cultures were treated with various concentrations of Demeton in the presence and absence of an S9 metabolic activation system. The treatment medium also contained ³H-thymidine.

  • Incubation: The cells were incubated with the test substance and ³H-thymidine for a defined period to allow for DNA damage and subsequent repair.

  • Autoradiography:

    • After incubation, the cells were fixed, and slides were prepared.

    • The slides were coated with a nuclear track emulsion and exposed in the dark.

    • The emulsion was developed, and the cells were stained.

  • Scoring: The amount of UDS was quantified by counting the number of silver grains over the nuclei of non-S-phase cells using a microscope. A significant increase in the net number of grains per nucleus in treated cells compared to control cells indicated a positive result.

Visualizations

Experimental Workflow Diagrams

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture Mixing Mix Bacteria, Top Agar, Demeton, and S9 (optional) Bacterial_Culture->Mixing Test_Compound Demeton Solution Test_Compound->Mixing S9_Mix S9 Metabolic Activation Mix S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Analysis Analyze for Dose-Response and Fold Increase Colony_Counting->Data_Analysis

Caption: Workflow for the Ames Test.

UDS_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_processing Processing and Analysis Cell_Seeding Seed Human Fibroblasts (WI-38 cells) Confluence Grow to Confluence Cell_Seeding->Confluence Exposure Treat with Demeton and ³H-thymidine (with/without S9) Confluence->Exposure Fixation Fix Cells and Prepare Slides Exposure->Fixation Autoradiography Coat with Emulsion, Expose, and Develop Fixation->Autoradiography Scoring Count Silver Grains over Nuclei Autoradiography->Scoring

Caption: Workflow for the Unscheduled DNA Synthesis (UDS) Assay.

Signaling Pathway

Information on specific signaling pathways activated by this compound leading to genotoxicity is not well-documented in the available literature. The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase. Genotoxicity may occur through secondary mechanisms such as oxidative stress, but a detailed signaling cascade for this compound has not been elucidated.

Conclusion

The available in vitro data on the Demeton mixture strongly indicates a genotoxic potential. Positive results in the Ames test suggest that Demeton can induce point mutations in bacteria, both with and without metabolic activation. Furthermore, the positive result in the unscheduled DNA synthesis assay in human fibroblasts indicates that Demeton can cause DNA damage that elicits a DNA repair response in mammalian cells. While these studies were conducted on a mixture of this compound and Demeton-S, the findings are crucial for the overall safety assessment of this compound. Further studies on the isolated this compound isomer would be necessary to definitively characterize its specific genotoxic profile.

References

An In-depth Technical Guide on the Historical Use of Demeton-O as a Systemic Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the historical use, chemical properties, mode of action, metabolism, and toxicity of Demeton-O, a pioneering organophosphate systemic insecticide.

Introduction and Historical Context

Demeton, a mixture of the thiono isomer this compound and the thiolo isomer Demeton-S, was one of the first systemic insecticides developed.[1] Introduced in 1951 by Bayer under the trade name Systox, it was widely used to control sap-feeding insects and mites on a variety of agricultural crops.[2][3] Its systemic nature, allowing it to be absorbed and translocated throughout the plant, made it particularly effective against pests such as aphids, thrips, and spidermites.[1][2] Commercial formulations typically contained a mixture of this compound and Demeton-S, often in a 65:35 or 2:1 ratio.[4] Due to its high toxicity to non-target organisms, including humans, its use has been largely discontinued (B1498344) and is now considered obsolete in many countries.[2][4]

Chemical Properties and Formulation

Demeton is an organophosphate insecticide that exists as two primary isomers: this compound and Demeton-S.[5] The key structural difference lies in the bonding of the phosphorothioate (B77711) moiety.[5]

  • This compound: O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate

  • Demeton-S: O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate

This compound can be isomerized to the more toxic Demeton-S with the application of heat.[4]

2.1 Synthesis

The commercial production of Demeton involves the reaction of O,O-diethyl phosphorochloridothioate with 2-(ethylthio)ethanol.[2] This reaction is typically carried out in an organic solvent like toluene, often in the presence of a base such as anhydrous sodium carbonate or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.[2][4] The resulting product is a technical-grade mixture of the O and S isomers.[2]

2.2 Formulation

This compound was most commonly formulated as an emulsifiable concentrate, dissolved in organic solvents for foliar spray applications.[5] Wettable powders and oil-based solutions were also available for specialized uses.[5]

Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5][6] AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation.[7][8] This results in hyperactivity of the cholinergic system, causing symptoms such as muscle tremors, convulsions, paralysis, and ultimately, the death of the insect.[4][9]

This compound Mode of Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Nerve Nerve Receptor->Nerve Nerve Impulse DemetonO This compound DemetonO->AChE Inhibition

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

Metabolism and Environmental Fate

4.1 Metabolism in Plants and Animals

The metabolism of Demeton isomers is a critical activation process, converting the parent compounds into more potent AChE inhibitors.[10] In both plants and animals, the primary metabolic pathway involves the oxidation of the thioether group to form the corresponding sulfoxide (B87167) and subsequently the sulfone.[4][10] These oxidized metabolites, particularly the thiolphosphate sulfoxide and sulfone, are considered the principal toxic agents.[10]

For this compound, there is an additional metabolic pathway where the P=S group is oxidized to a P=O group, which is then further oxidized to its sulfoxide and sulfone derivatives.[4] Further degradation involves the hydrolysis of these metabolites.[4] Since plants lack an efficient excretory system like animals, terminal degradation products are often stored as conjugates or incorporated into plant tissues.[11][12]

This compound Metabolism DemetonO This compound (P=S) Sulfoxide This compound Sulfoxide (P=S) DemetonO->Sulfoxide Oxidation PO_Analog This compound Analog (P=O) DemetonO->PO_Analog Oxidation (P=S -> P=O) Sulfone This compound Sulfone (P=S) Sulfoxide->Sulfone Oxidation Hydrolysis Hydrolysis Products Sulfone->Hydrolysis PO_Sulfoxide P=O Sulfoxide PO_Analog->PO_Sulfoxide Oxidation PO_Sulfone P=O Sulfone PO_Sulfoxide->PO_Sulfone Oxidation PO_Sulfone->Hydrolysis

Caption: Metabolic pathways of this compound.

4.2 Environmental Fate

There is limited information available regarding the environmental fate of this compound.[2][5] It has a moderate aqueous solubility and is considered highly volatile.[2] Due to its toxicity, concerns exist about its potential for bioaccumulation and adverse effects on ecosystems, necessitating careful management to prevent environmental contamination.[6]

Toxicity

Demeton is classified as highly toxic to mammals and birds.[2][3] Exposure can occur through inhalation, ingestion, or dermal contact.[4][9] The S-isomer (Demeton-S) is noted to be more toxic to rats than the O-isomer.[4]

5.1 Acute Toxicity Data

The following tables summarize the acute toxicity data for Demeton.

Table 1: Mammalian Toxicity of Demeton

SpeciesRouteLD50 ValueSexReference
RatOral2.5 mg/kgFemale[3]
RatOral6.2 mg/kgMale[3]
RatDermal8.2 mg/kgFemale[3]
RatDermal14 mg/kgMale[3]
MouseOral7.85 mg/kg-[4]
RabbitOral5 mg/kg (LDLo)-[4]
CatIntravenous3.9 mg/kg-[4]

LDLo: Lowest published lethal dose.

Table 2: Ecotoxicity of Demeton

SpeciesTestValueReference
Mallard DuckLD507.19 mg/kg[3]
PheasantLD508.21 mg/kg[3]
Bluegill SunfishLC50 (96-hr)0.1 ppm[3]
Rainbow TroutLC50 (96-hr)0.6 ppm[3]
Daphnia pulexLC50 (48-hr)0.014 ppm[3]

5.2 Symptoms of Exposure

Symptoms of Demeton exposure are characteristic of cholinergic crisis and include weakness, respiratory difficulties, pupillary constriction, excessive salivation, muscle cramps, and lack of coordination.[4][9] The effects of exposure may be delayed.[9] The lowest recorded lethal dose in humans is 171 µg/kg.[4]

Experimental Protocols

6.1 Protocol: Determination of Acute Oral LD50 in Rats

  • Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

  • Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strains), typically grouped by sex.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • This compound, typically dissolved in a suitable vehicle (e.g., corn oil), is administered orally via gavage at several graded dose levels to different groups of animals.

    • A control group receives the vehicle only.

    • Animals are observed for signs of toxicity and mortality for a period of at least 14 days.

    • Body weights are recorded periodically.

    • At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed.

  • Data Analysis: The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as probit analysis.

6.2 Protocol: Plant Uptake and Metabolism Study

  • Objective: To investigate the systemic uptake, translocation, and metabolism of Demeton within a plant.

  • Methodology:

    • A radiolabeled version of the insecticide (e.g., containing ³²P) is synthesized.[13]

    • The radiolabeled Demeton is applied to a specific part of the test plant (e.g., roots via a nutrient solution or a single leaf).[13]

    • After various time intervals, the plant is harvested and sectioned (roots, stem, leaves).

    • Plant tissues are homogenized and extracted with appropriate solvents.

    • Techniques like paper chromatography or autoradiography are used to separate the parent compound from its metabolites.

    • Radioassay (e.g., scintillation counting) is used to quantify the amount of radioactivity in different plant parts and in the separated chemical species, allowing for the determination of uptake, translocation patterns, and metabolic rates.[13]

Experimental Workflow cluster_toxicity Toxicity Assessment (LD50) cluster_metabolism Plant Metabolism Study T1 Dose Preparation T2 Animal Dosing (e.g., Oral Gavage) T1->T2 T3 Observation Period (14 days) T2->T3 T4 Data Collection (Mortality, Symptoms) T3->T4 T5 Statistical Analysis (Probit Analysis) T4->T5 M1 Apply Radiolabeled This compound M2 Incubation Period M1->M2 M3 Harvest & Section Plant M2->M3 M4 Tissue Extraction M3->M4 M5 Chromatographic Separation M4->M5 M6 Radioassay & Analysis M5->M6

Caption: General experimental workflows for toxicity and metabolism studies.

References

An In-depth Technical Guide to the Physicochemical Properties of Technical Grade Demeton-O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade Demeton-O, an organophosphate insecticide. The information presented is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for assessment, modeling, and further research. Technical grade Demeton is a mixture of two isomers, the thiono isomer this compound (CAS No. 298-03-3) and the thiolo isomer Demeton-S (CAS No. 126-75-0), typically in a 65:35 or 2:1 ratio.[1][2] This document will address the properties of both isomers where data is available, reflecting the nature of the technical grade product.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound and Demeton-S. These properties are crucial for understanding the environmental fate, transport, and biological interactions of the compound.

PropertyThis compoundDemeton-STechnical Grade Mixture
Molecular Formula C₈H₁₉O₃PS₂C₈H₁₉O₃PS₂C₈H₁₉O₃PS₂
Molecular Weight 258.34 g/mol 258.34 g/mol 258.34 g/mol
Physical State Colorless to pale yellow oily liquid[3]Colorless oily liquidAmber, oily liquid with a sulfur-like odor[2]
Boiling Point 123 °C at 1 mm Hg128 °C at 1 mm Hg134 °C at 0.27 kPa
Melting Point --≤ -13 °C
Density 1.119 g/cm³ at 21 °C/4 °C1.132 g/cm³ at 21 °C/4 °C1.183 g/cm³
Vapor Pressure 3.8 x 10⁻² Pa (3.4 x 10⁻⁴ mm Hg) at 20 °C3.5 x 10⁻² Pa (2.6 x 10⁻⁴ mm Hg) at 20 °C3.0 x 10⁻⁴ mm Hg at 20 °C
Water Solubility 60 mg/L at room temperature2000 mg/L (0.2 g/100ml ) at 20 °C[4]100 mg/L (0.01%)
log Kow 3.87 (estimated)1.02-
Refractive Index 1.4900 at 18 °C/D1.5000 at 18 °C/D1.4875 at 20 °C/D

Table 1: Key Physicochemical Properties of Demeton Isomers.

Stability and Reactivity

Technical grade Demeton exhibits the following stability and reactivity characteristics:

PropertyDescription
Hydrolysis Slowly hydrolyzed by acids and rapidly by alkalis. The hydrolysis half-life of Demeton-S is reported as 53 days at pH 5.7 and 27 °C.
Thermal Stability Decomposes at elevated temperatures in the air. When heated to decomposition, it emits toxic fumes of phosphorus and sulfur oxides.
Isomerization This compound can be isomerized to the more toxic Demeton-S with heat.[1] This isomerization is also catalyzed by water and other polar solvents.
Oxidation Oxidizing agents can cause transformation to the corresponding sulfoxide (B87167) and sulfone for both isomers.[5]
Corrosivity Non-corrosive.

Table 2: Stability and Reactivity Profile of Demeton.

Experimental Protocols

The determination of the physicochemical properties listed above is guided by standardized international protocols to ensure consistency and comparability of data. The following sections detail the methodologies for key experiments.

Water Solubility (OECD 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[6][7] For a compound like this compound with a solubility below 10 g/L, the Column Elution Method is appropriate.[8][9]

Methodology:

  • Apparatus: A temperature-controlled column packed with an inert support material (e.g., glass beads or silica (B1680970) gel) is coated with an excess of the test substance.

  • Procedure: Water is passed through the column at a slow, constant flow rate. The eluate is collected in fractions.

  • Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Equilibrium: The flow rate is varied to ensure that the measured solubility is independent of the flow rate, confirming that saturation has been reached. The plateau of the concentration curve represents the water solubility.

  • Temperature Control: The experiment is conducted at a constant temperature, typically 20 ± 0.5 °C.[6][7]

Vapor Pressure (OECD 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[4][10][11][12][13] For the expected vapor pressure range of this compound, the Gas Saturation Method is a suitable technique.

Methodology:

  • Apparatus: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known flow rate through or over the surface of the test substance, which is maintained at a constant temperature.

  • Saturation: The carrier gas becomes saturated with the vapor of the substance.

  • Trapping: The vapor is then trapped from the gas stream using a suitable sorbent material or by condensation in a cold trap.

  • Quantification: The amount of trapped substance is quantified using a sensitive analytical method (e.g., GC-MS).

  • Calculation: The vapor pressure is calculated from the mass of the substance transported, the volume of the carrier gas, and the temperature, assuming ideal gas behavior. The determination should be made at a minimum of two temperatures, preferably three or more in the range of 0 to 50°C, to establish the vapor pressure curve.[10][11][12][13]

Octanol-Water Partition Coefficient (log Kow) (OECD 123)

The n-octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter for predicting environmental fate and bioaccumulation.[14] For highly hydrophobic substances, the Slow-Stirring Method is recommended to avoid the formation of microdroplets that can interfere with accurate measurements.[15]

Methodology:

  • Apparatus: The experiment is conducted in a thermostated stirred reactor containing n-octanol and water.

  • Procedure: The test substance is dissolved in n-octanol (pre-saturated with water). This solution is then combined with water (pre-saturated with n-octanol) in the reactor. The mixture is slowly stirred for a sufficient period (e.g., two days) to allow for equilibrium to be reached without forming an emulsion.

  • Phase Separation: After stirring, the mixture is allowed to stand to ensure complete phase separation.

  • Sampling and Analysis: Samples are carefully taken from both the n-octanol and water phases. The concentration of the test substance in each phase is determined using a suitable analytical method (e.g., HPLC or GC-MS).

  • Calculation: The Kow is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Visualizations

The following diagrams illustrate key logical relationships and pathways relevant to technical grade this compound.

Isomerization_and_Metabolism cluster_Isomers Technical Grade Demeton cluster_Metabolites_O This compound Metabolites cluster_Metabolites_S Demeton-S Metabolites This compound This compound Demeton-S Demeton-S This compound->Demeton-S Isomerization (Heat, Polar Solvents) This compound Sulfoxide This compound Sulfoxide This compound->this compound Sulfoxide Oxidation Demeton-S Sulfoxide Demeton-S Sulfoxide Demeton-S->Demeton-S Sulfoxide Oxidation This compound Sulfone This compound Sulfone This compound Sulfoxide->this compound Sulfone Oxidation Demeton-S Sulfone Demeton-S Sulfone Demeton-S Sulfoxide->Demeton-S Sulfone Oxidation

Caption: Isomerization of this compound to Demeton-S and the primary metabolic oxidation pathway for both isomers.

Experimental_Workflow Start Start Substance_Characterization Characterize Test Substance (Purity, Identity) Start->Substance_Characterization Select_Method Select Appropriate OECD/EPA Guideline Substance_Characterization->Select_Method Perform_Experiment Conduct Experiment (e.g., Column Elution for Solubility) Select_Method->Perform_Experiment Analytical_Measurement Quantify Substance Concentration (HPLC, GC-MS) Perform_Experiment->Analytical_Measurement Data_Analysis Calculate Physicochemical Property Analytical_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the experimental determination of a physicochemical property.

AChE_Inhibition Organophosphate This compound/S (Organophosphate) AChE Active Acetylcholinesterase (AChE) Organophosphate->AChE Binds to Serine in Active Site Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Phosphorylation Hydrolysis_Products Choline + Acetic Acid AChE->Hydrolysis_Products Synaptic_Cleft Accumulation of ACh in Synaptic Cleft Phosphorylated_AChE->Synaptic_Cleft Prevents ACh Hydrolysis Acetylcholine Acetylcholine (ACh) Acetylcholine->AChE Normal Hydrolysis

Caption: The mechanism of acetylcholinesterase (AChE) inhibition by organophosphates like Demeton.

References

Demeton-O: A Technical Guide to its Neurotoxic Effects and Symptomatology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-O, an organophosphate insecticide, exerts its primary neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a state of cholinergic crisis characterized by a wide range of debilitating and potentially fatal symptoms. This technical guide provides a comprehensive overview of the neurotoxic properties of this compound, including its mechanism of action, symptomatology, and the underlying signaling pathways. Quantitative toxicological data, detailed experimental protocols for neurotoxicity assessment, and visual representations of key mechanisms are presented to serve as a resource for researchers and professionals in the fields of toxicology, neuroscience, and drug development.

Introduction

Demeton is an organophosphate pesticide that exists as a mixture of two isomers: this compound and Demeton-S.[1] Both isomers are effective insecticides and acaricides, but they differ in their chemical structure and toxicological properties.[1] this compound is a potent neurotoxin that acts as an acetylcholinesterase (AChE) inhibitor.[1][2] Due to its high toxicity to mammals, its use has been largely discontinued (B1498344) in many parts of the world.[3] However, understanding its neurotoxic effects remains crucial for toxicological research, the development of antidotes, and for assessing the risks of related organophosphorus compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse. By inhibiting AChE, this compound causes an accumulation of ACh, leading to the continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[3] This overstimulation results in a condition known as cholinergic crisis, which is responsible for the acute symptoms of this compound poisoning.[3]

Quantitative Toxicological Data

Compound Parameter Value Species Reference
DemetonOral LD50 (male)6 mg/kgRat[4]
DemetonOral LD50 (female)3 mg/kgRat[4]
Demeton-SOral LD501.5 mg/kgRat[3][5]
This compoundOral LD507.5 mg/kgRat[3]

Table 1: Acute Lethal Dose (LD50) of Demeton and its Isomers in Rats. This table presents the median lethal dose (LD50) for oral administration of Demeton and its individual isomers in rats, highlighting the high acute toxicity of these compounds.

Parameter Value Enzyme Source Reference
Second-order rate constant of inhibition (k_i)0.0422 µM⁻¹ min⁻¹Human Acetylcholinesterase[6]
Spontaneous reactivation constant (k_s)0.0202 min⁻¹Human Acetylcholinesterase[6]
Aging constant (k_g)0.0043 min⁻¹Human Acetylcholinesterase[6]

Table 2: Kinetic Constants for the Inhibition of Human Acetylcholinesterase by Demeton-S-methyl. This table provides key kinetic parameters that describe the interaction between Demeton-S-methyl and human acetylcholinesterase, including the rates of inhibition, spontaneous reactivation, and aging of the enzyme-inhibitor complex.

Neurotoxic Symptoms

Exposure to this compound can lead to a rapid onset of symptoms, collectively known as a cholinergic crisis. The signs and symptoms can be categorized based on the type of cholinergic receptor being overstimulated (muscarinic or nicotinic) and effects on the central nervous system.

Receptor Type Symptoms Description
Muscarinic Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis (SLUDGE)Overstimulation of parasympathetic nervous system functions.
Bronchospasm and BronchorrheaConstriction of airways and excessive mucus production, leading to respiratory distress.
BradycardiaSlowing of the heart rate.
MiosisConstriction of the pupils.
Nicotinic Muscle fasciculations and crampingSpontaneous, involuntary muscle twitching.
TachycardiaIncreased heart rate.
HypertensionElevated blood pressure.
Weakness and paralysisCan progress to respiratory failure due to paralysis of the diaphragm and intercostal muscles.
Central Nervous System Headache, Dizziness, Anxiety, ConfusionGeneral neurological disturbances.
SeizuresUncontrolled electrical activity in the brain.
Coma and Respiratory depressionSevere depression of central nervous system function, leading to loss of consciousness and cessation of breathing.

Table 3: Clinical Manifestations of this compound Neurotoxicity. This table outlines the diverse range of symptoms associated with this compound poisoning, categorized by the type of cholinergic receptor overstimulation and central nervous system effects.

Signaling Pathways in this compound Neurotoxicity

Beyond the primary mechanism of AChE inhibition, the neurotoxic effects of organophosphates like this compound are mediated by complex intracellular signaling pathways.

Cholinergic Crisis Signaling Cascade

The accumulation of acetylcholine in the synaptic cleft triggers a cascade of events by continuously activating muscarinic and nicotinic receptors on postsynaptic neurons and effector organs.

Cholinergic_Crisis cluster_exposure Exposure cluster_mechanism Primary Mechanism cluster_receptors Receptor Overstimulation cluster_symptoms Clinical Manifestations Demeton_O This compound AChE Acetylcholinesterase (AChE) Demeton_O->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes Muscarinic Muscarinic Receptors ACh->Muscarinic Binds to Nicotinic Nicotinic Receptors ACh->Nicotinic Binds to CNS_Symptoms Seizures, Coma, Respiratory Depression ACh->CNS_Symptoms Central Effects Muscarinic_Symptoms SLUDGE, Bronchospasm, Bradycardia, Miosis Muscarinic->Muscarinic_Symptoms Nicotinic_Symptoms Fasciculations, Paralysis, Tachycardia, Hypertension Nicotinic->Nicotinic_Symptoms

Figure 1: Signaling Pathway of this compound Induced Cholinergic Crisis. This diagram illustrates the sequence of events following this compound exposure, from the inhibition of acetylcholinesterase to the overstimulation of cholinergic receptors and the resulting clinical symptoms.

Oxidative Stress Pathways

Organophosphate exposure is also associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products. While direct studies on this compound are limited, the general mechanism for organophosphates involves the generation of ROS, which can damage cellular components and activate stress-response signaling pathways.

Oxidative_Stress cluster_trigger Trigger cluster_ros Cellular Response cluster_damage Cellular Damage cluster_signaling Stress Signaling OP Organophosphate (e.g., this compound) Mitochondria Mitochondrial Dysfunction OP->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Nrf2 Nrf2 Pathway ROS->Nrf2 Neuronal_Apoptosis Neuronal Apoptosis MAPK->Neuronal_Apoptosis Apoptosis Antioxidant_Response Cellular Protection Nrf2->Antioxidant_Response Antioxidant Gene Expression

Figure 2: General Organophosphate-Induced Oxidative Stress Pathways. This diagram depicts the proposed mechanism by which organophosphates can induce oxidative stress, leading to cellular damage and the activation of key stress-response signaling pathways like MAPK and Nrf2.

Experimental Protocols for Neurotoxicity Assessment

The following section outlines a representative experimental protocol for assessing the neurotoxicity of this compound in a rodent model, based on OECD guidelines for organophosphorus substances.[7][8][9][10]

Animal Model
  • Species: Rat (e.g., Wistar or Sprague-Dawley)

  • Sex: Both males and females

  • Age: Young adults (e.g., 8-12 weeks old)

  • Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing and Administration
  • Test Substance: this compound (technical grade)

  • Vehicle: A suitable vehicle such as corn oil.

  • Route of Administration: Oral gavage is a common and relevant route of exposure.

  • Dose Levels: A minimum of three dose levels plus a vehicle control group. Dose levels should be selected based on acute toxicity data (LD50 values) to elicit a range of effects from a no-observed-adverse-effect-level (NOAEL) to overt toxicity.

  • Dosing Regimen: For acute studies, a single dose is administered. For sub-chronic studies, daily dosing for a period of 28 or 90 days is typical.

Neurotoxicity Endpoints

A comprehensive assessment of neurotoxicity should include a battery of tests to evaluate functional, biochemical, and histopathological changes.

Endpoint Category Specific Assays Description
Functional/Behavioral Functional Observational Battery (FOB)Systematic observation of autonomic function, neuromuscular coordination, and sensory responses.
Motor Activity AssessmentQuantification of spontaneous locomotor activity in an open field or activity chamber.
Cognitive Function Testse.g., Morris water maze or radial arm maze to assess learning and memory.
Biochemical Acetylcholinesterase (AChE) ActivityMeasurement of AChE inhibition in brain tissue and red blood cells.
Oxidative Stress BiomarkersMeasurement of markers such as malondialdehyde (MDA), reduced glutathione (B108866) (GSH), and antioxidant enzyme activities (e.g., SOD, CAT, GPx).
Histopathological Neuropathological ExaminationMicroscopic examination of brain tissue (e.g., hippocampus, cerebellum, cortex) and peripheral nerves for signs of neuronal damage, demyelination, or inflammation.

Table 4: Key Endpoints for this compound Neurotoxicity Assessment. This table details the essential functional, biochemical, and histopathological endpoints that should be evaluated in a comprehensive neurotoxicity study of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo neurotoxicity study of an organophosphate like this compound.

Experimental_Workflow cluster_setup Study Setup cluster_exposure Exposure Phase cluster_assessment Neurotoxicity Assessment cluster_analysis Data Analysis and Interpretation Animal_Acclimation Animal Acclimation and Baseline Measures Group_Assignment Random Group Assignment (Control and Dose Groups) Animal_Acclimation->Group_Assignment Dosing This compound Administration (e.g., Daily Oral Gavage) Group_Assignment->Dosing Clinical_Observation Daily Clinical Observations (FOB, Body Weight) Dosing->Clinical_Observation Behavioral_Testing Behavioral Testing (Motor Activity, Cognition) Clinical_Observation->Behavioral_Testing Sample_Collection Biological Sample Collection (Blood, Brain Tissue) Behavioral_Testing->Sample_Collection Biochemical_Analysis Biochemical Assays (AChE, Oxidative Stress) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Analysis of All Endpoints Dose_Response Dose-Response Modeling (NOAEL, LOAEL) Data_Analysis->Dose_Response Conclusion Conclusion and Risk Assessment Dose_Response->Conclusion Final Report

Figure 3: Experimental Workflow for In Vivo Neurotoxicity Assessment. This flowchart outlines the key stages of a typical animal study designed to evaluate the neurotoxic effects of this compound, from initial setup and exposure to comprehensive assessment and data analysis.

Conclusion

This compound is a highly potent neurotoxin that primarily acts by inhibiting acetylcholinesterase, leading to a severe cholinergic crisis. The neurotoxic effects are multifaceted, involving both direct overstimulation of cholinergic receptors and the induction of secondary cellular stress pathways, such as oxidative stress. A thorough understanding of its quantitative toxicity, clinical symptomatology, and underlying molecular mechanisms is essential for the development of effective countermeasures and for the risk assessment of other organophosphorus compounds. The experimental protocols and workflows outlined in this guide provide a framework for future research aimed at further elucidating the neurotoxic profile of this compound and related compounds.

References

Environmental Fate and Persistence of Demeton-O: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-O, a member of the organophosphate class of insecticides, has been utilized in agriculture for the control of various pests. Its environmental fate and persistence are of significant concern due to the potential for off-site transport and adverse effects on non-target organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's behavior in the environment, focusing on its degradation pathways, persistence in different environmental compartments, and the methodologies used to assess its environmental risk. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the available information and draws upon data from its isomers and related compounds to provide a thorough assessment.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. While some specific data for this compound is available, data for the commercial mixture "Demeton," which includes both this compound and Demeton-S, is more common.

PropertyValueReference
Molecular Formula C₈H₁₉O₃PS₂[1]
Molecular Weight 258.3 g/mol [1]
Water Solubility 60 mg/L (for this compound)[2]
Vapor Pressure 38 mPa at 20°C (for this compound)[2]
Octanol-Water Partition Coefficient (log Kow) Not available for this compound.
Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) 387 (for this compound)[2]

Environmental Fate and Degradation

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial metabolism.

Degradation Pathways

The primary degradation pathway for this compound involves oxidation and hydrolysis. The thioether group is oxidized to form the corresponding sulfoxide (B87167) and sulfone. Additionally, the thiono (P=S) group can be oxidized to the corresponding oxon (P=O) derivative. These oxidized metabolites are then susceptible to hydrolysis, leading to the cleavage of the phosphate (B84403) ester bond.[1]

Demeton_O_Degradation Demeton_O This compound Sulfoxide This compound Sulfoxide Demeton_O->Sulfoxide Oxidation Oxon This compound Oxon Demeton_O->Oxon Oxidation (P=S to P=O) Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Diethyl phosphoric acid, 2-(ethylthio)ethanol derivatives) Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis Oxon_Sulfoxide This compound Oxon Sulfoxide Oxon->Oxon_Sulfoxide Oxidation Oxon_Sulfone This compound Oxon Sulfone Oxon_Sulfoxide->Oxon_Sulfone Oxidation Oxon_Sulfoxide->Hydrolysis_Products Hydrolysis Oxon_Sulfone->Hydrolysis_Products Hydrolysis

Caption: Degradation pathway of this compound.

Hydrolysis
Photolysis

Photodegradation in water and on soil surfaces can also contribute to the breakdown of pesticides. There is a lack of specific data on the photolysis quantum yield and half-life of this compound. However, short exposure to ultraviolet light has been shown to produce potent anticholinesterase products from demeton.[4]

Soil Metabolism and Persistence

In the soil environment, both abiotic and biotic processes contribute to the degradation of this compound. Microbial metabolism is often the primary driver of degradation for many pesticides. The persistence of a pesticide in soil is typically expressed as its half-life (DT50).

The available data on the persistence of this compound and its isomers in soil is summarized below.

CompoundHalf-life (DT50)ConditionReference
This compound 8 - 23 daysField dissipation[2]
Demeton-S Not available

The mobility of this compound in soil, which influences its potential to leach into groundwater, is indicated by its soil organic carbon-water partitioning coefficient (Koc). A Koc value of 387 suggests that this compound has moderate mobility in soil.[2]

Experimental Protocols

Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are followed to assess the environmental fate of pesticides.

Hydrolysis Study (Adapted from OECD Guideline 111)
  • Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

  • Methodology:

    • Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared.

    • A solution of radiolabeled (e.g., ¹⁴C) this compound of known concentration is added to the buffer solutions.

    • The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

    • Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and major degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The degradation rate constant and half-life are calculated for each pH.

Photolysis Study (General Approach)
  • Objective: To determine the rate of photodegradation of this compound in an aqueous solution.

  • Methodology:

    • A solution of this compound in sterile, purified water is prepared.

    • The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Control samples are kept in the dark to measure hydrolysis and other non-photolytic degradation.

    • Samples are taken at various time intervals and analyzed for the parent compound and photoproducts.

    • The quantum yield and photolysis half-life are calculated.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)
  • Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

  • Methodology:

    • Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass) are collected.

    • The soil is treated with ¹⁴C-labeled this compound at a concentration relevant to its agricultural use.

    • The treated soil is incubated in the dark at a constant temperature and moisture content.

    • A continuous flow of humidified air is passed through the incubation flasks to maintain aerobic conditions.

    • Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions.

    • Soil samples are extracted at various time intervals and analyzed for the parent compound, metabolites, and non-extractable residues.

    • The degradation half-life (DT50) and the formation and decline of major metabolites are determined.

Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection and Characterization Soil_Treatment Treat Soil with this compound Soil_Collection->Soil_Treatment Test_Substance_Prep Prepare Radiolabeled this compound Test_Substance_Prep->Soil_Treatment Incubation Incubate at Controlled Temperature and Moisture Soil_Treatment->Incubation Aeration Aerate and Trap Volatiles (¹⁴CO₂ and Organics) Incubation->Aeration Sampling Periodic Soil Sampling Incubation->Sampling Data_Analysis Calculate DT50 and Metabolite Kinetics Aeration->Data_Analysis Extraction Solvent Extraction Sampling->Extraction Analysis Analyze Extracts (HPLC, LC-MS) and Traps Extraction->Analysis NER Determine Non-Extractable Residues Extraction->NER Analysis->Data_Analysis Mass_Balance Establish Mass Balance NER->Mass_Balance Data_Analysis->Mass_Balance

Caption: Experimental workflow for a soil metabolism study.

Analytical Methods

The detection and quantification of this compound and its metabolites in environmental samples are typically performed using chromatographic techniques.

  • Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) has been used for the analysis of this compound and Demeton-S in various matrices, including air, water, and soil.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the analysis of organophosphate pesticides and their polar metabolites in complex environmental and biological samples.[6]

Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix before instrumental analysis.[6]

Conclusion

The environmental fate of this compound is characterized by moderate persistence in soil and a degradation pathway involving oxidation and hydrolysis. While a field dissipation half-life of 8 to 23 days has been reported, there is a notable lack of specific quantitative data on its hydrolysis and photolysis rates in the public domain. Its moderate soil mobility suggests a potential for leaching under certain conditions. The assessment of its environmental risk relies on standardized experimental protocols, such as the OECD guidelines, and sensitive analytical methods like GC and LC-MS. Further research to fill the existing data gaps, particularly concerning its abiotic degradation kinetics, would allow for a more refined and accurate assessment of the environmental persistence and fate of this compound.

References

The Hydrolysis of Demeton-O: A Technical Guide to pH-Dependent Degradation Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Demeton-O, an organophosphate insecticide. Due to the historical use of Demeton as a mixture of two isomers, this compound and Demeton-S, specific hydrolysis data for this compound is limited. This document presents the available data for the Demeton mixture, which serves as the best available approximation for the hydrolysis behavior of this compound. The guide details the influence of pH on the degradation rate, outlines established experimental protocols for determining hydrolysis, and provides visualizations of the degradation pathway and experimental workflow.

Data on Hydrolysis Rate of Demeton Under Different pH Conditions

The available data on the hydrolysis half-life of the Demeton isomeric mixture at different pH values are summarized in the table below.

pHTemperature (°C)Half-life (t½)Reference Compound
8308.5 hoursDemeton (Systox)
9304.2 hoursDemeton (Systox)

Note: The data presented is for "Demeton" or "Systox," which is a mixture of this compound and Demeton-S isomers. This should be considered when interpreting the hydrolysis behavior of pure this compound.

Experimental Protocols for Determining Hydrolysis Rate

The determination of the hydrolysis rate of a chemical substance as a function of pH is a standardized procedure outlined in international guidelines. The most commonly followed protocols are the OECD Guideline for the Testing of Chemicals 111[1][2][3][4][5] and the US EPA OCSPP 835.2120 guideline[6][7]. These guidelines provide a tiered approach to assess the abiotic hydrolytic transformations of chemicals in aquatic systems.

Principle of the Test

Sterile aqueous buffer solutions with specific pH values (typically 4, 7, and 9) are treated with the test substance, in this case, this compound.[1][3][5] These solutions are then incubated in the dark at a constant temperature to prevent photodegradation.[1][5] At appropriate time intervals, aliquots of the solutions are analyzed to determine the concentration of the remaining this compound and to identify and quantify any significant hydrolysis products.

Tiered Testing Approach

The testing is often conducted in a tiered manner:

  • Tier 1: Preliminary Test: A preliminary test is performed at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the stability of the substance at pH 4, 7, and 9.[3][5] If significant degradation is observed, further testing at lower, more environmentally relevant temperatures is warranted.

  • Tier 2: Hydrolysis of Unstable Substances: If the substance shows instability in the preliminary test, the hydrolysis is studied at various temperatures to determine the degradation kinetics and to calculate the half-life at different pH values.

  • Tier 3: Identification of Hydrolysis Products: If major degradation products are formed (typically >10% of the initial concentration of the test substance), their identity is determined.

Detailed Experimental Steps
  • Preparation of Buffer Solutions: Sterile buffer solutions are prepared for the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate, phosphate (B84403), borate).[6] The use of buffers that could catalyze the hydrolysis reaction should be avoided.[6]

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable water-miscible solvent. The test solutions are prepared by adding a small volume of the stock solution to the buffer solutions to achieve a concentration that is less than half the saturation concentration and does not exceed 0.01 M.[3][6]

  • Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C or 50°C) in the dark for a specified period.[1][3]

  • Sampling: At predetermined time intervals, duplicate samples are withdrawn from each test solution.

  • Sample Analysis: The concentration of this compound and its degradation products in the samples is determined using a validated analytical method. Suitable methods for organophosphate pesticides include Gas Chromatography-Mass Spectrometry (GC-MS)[8][9][10][11] or High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[12][13][14][15][16]

  • Data Analysis: The concentration of this compound is plotted against time, and the hydrolysis rate constant (k) and the half-life (t½) are calculated, typically assuming pseudo-first-order kinetics.

Visualizations

Hydrolysis Pathway of this compound

The hydrolysis of this compound, an organophosphate, involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus atom. This leads to the cleavage of the phosphate ester bond, resulting in the formation of O,O-diethyl phosphorothioic acid and 2-(ethylthio)ethanol.

G Hydrolysis Pathway of this compound Demeton_O This compound (C8H19O3PS2) H2O_OH + H2O / OH- Demeton_O->H2O_OH Products Hydrolysis Products H2O_OH->Products Acid O,O-diethyl phosphorothioic acid Products->Acid Alcohol 2-(ethylthio)ethanol Products->Alcohol

Caption: Hydrolysis of this compound yields two main products.

Experimental Workflow for Hydrolysis Rate Determination

The following diagram illustrates the typical workflow for determining the hydrolysis rate of a pesticide according to OECD and EPA guidelines.

G Experimental Workflow for Hydrolysis Rate Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffer Prepare Sterile Buffer Solutions (pH 4, 7, 9) Prep_Test Prepare Test Solutions with This compound Prep_Buffer->Prep_Test Incubation Incubate in Dark at Constant Temperature Prep_Test->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Analysis Analyze Samples by GC-MS or LC-MS/MS Sampling->Analysis Data_Analysis Calculate Rate Constant (k) and Half-life (t½) Analysis->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: A typical workflow for pesticide hydrolysis studies.

References

Isomerization of Demeton-O to Demeton-S Under Heat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton, a first-generation organophosphate insecticide, exists in two isomeric forms: the thiono isomer (Demeton-O) and the thiolo isomer (Demeton-S). The thermal conversion of the less toxic this compound to the significantly more potent acetylcholinesterase inhibitor, Demeton-S, is a critical area of study for understanding its environmental fate, toxicological profile, and for the development of related compounds. This technical guide provides an in-depth analysis of the thermal isomerization of this compound to Demeton-S, presenting key quantitative data, detailed experimental protocols for monitoring the reaction, and visual representations of the underlying chemical and biological pathways.

Introduction

The thiono-thiolo rearrangement is a characteristic reaction of certain organophosphorus compounds containing a P=S (thiono) bond and an alkoxy group with a B-thioether substituent. Under the influence of heat, an intramolecular rearrangement occurs, converting the thiono isomer into the corresponding thiolo isomer with a P=O bond. In the case of Demeton, this conversion is of particular importance as Demeton-S is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate insecticides. This guide outlines the principles of this isomerization, provides practical methodologies for its investigation, and summarizes relevant data.

The Thiono-Thiolo Rearrangement of this compound

Reaction Mechanism

The proposed mechanism for the thermal isomerization of this compound to Demeton-S is depicted below.

Figure 1: Proposed mechanism of this compound to Demeton-S isomerization.

Quantitative Data

The rate of isomerization is dependent on temperature. The following table summarizes the time required for a 10% rearrangement of Demeton and its methyl analog, Demeton-S-methyl, at various temperatures. This data indicates that the rearrangement for Demeton is slower than for its methyl counterpart.

CompoundTemperature (°C)Time for 10% Rearrangement (Days)
Demeton201460
30320
4091
Demeton-S-methyl20104
3026
408
Table 1: In vitro rate of thiono-thiolo rearrangement.

Experimental Protocols

Monitoring the thermal isomerization of this compound to Demeton-S requires robust analytical methods to separate and quantify the two isomers in a reaction mixture over time. Below are detailed methodologies for conducting such studies.

General Experimental Workflow

The following diagram outlines a typical workflow for a kinetic study of the isomerization.

G A Prepare this compound Solution in a suitable solvent B Incubate at Constant Temperature A->B C Withdraw Aliquots at Defined Time Intervals B->C D Quench Reaction (e.g., rapid cooling) C->D E Analyze Samples by Chromatography (HPLC/GC) or NMR D->E F Quantify this compound and Demeton-S E->F G Determine Kinetic Parameters (Rate Constant, Half-life) F->G

Figure 2: Workflow for kinetic analysis of Demeton isomerization.
Analytical Methodologies

HPLC is a powerful technique for separating and quantifying Demeton isomers.

  • Instrumentation: A standard HPLC system with a UV or mass spectrometric (LC-MS) detector.

  • Column: A C18 reversed-phase column is commonly used. For example, an octadecylsilanized silica (B1680970) gel column (2.0 mm i.d. x 150 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For instance, a linear gradient from a mixture of 5 mmol/L ammonium (B1175870) acetate (B1210297) solution and 5 mmol/L ammonium acetate in methanol (B129727) (4:1, v/v) to a ratio of (1:99, v/v) over 10 minutes, followed by a 10-minute hold.

  • Column Temperature: 40°C.

  • Injection Volume: 3 µL.

  • Detection:

    • UV: Monitoring at a wavelength where both isomers absorb, typically around 215 nm.

    • LC-MS/MS: For higher sensitivity and specificity. Ionization can be performed using Electrospray Ionization (ESI) in positive mode.

      • Monitoring Ions (m/z) for Demeton-S-methyl (as an example): Precursor ion 231, product ions 89, 61.

  • Quantification: Generate calibration curves for both this compound and Demeton-S using certified reference standards. Calculate the concentration of each isomer in the reaction aliquots based on the peak areas from these curves.

GC, particularly with a phosphorus-specific detector, is well-suited for the analysis of organophosphates.

  • Instrumentation: A gas chromatograph equipped with a Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD).

  • Column: A capillary column suitable for pesticide analysis, such as a DB-5 or equivalent.

  • Injector: Splitless injection is often preferred for trace analysis.

  • Temperatures:

    • Injector: Optimized to ensure volatilization without thermal degradation (e.g., 250°C).

    • Oven: A temperature program is used to achieve good separation. For example, an initial temperature of 60°C held for 1 minute, then ramped at 20°C/min to 280°C and held for 5 minutes.

    • Detector: Typically 280-300°C.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Sample Preparation: Aliquots from the reaction mixture are typically diluted in a suitable solvent like toluene (B28343) or ethyl acetate before injection.

  • Quantification: As with HPLC, quantification is based on calibration curves prepared from reference standards of this compound and Demeton-S.

qNMR can be used for the simultaneous quantification of both isomers without the need for chromatographic separation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both isomers are soluble and that does not have signals overlapping with the analyte signals (e.g., acetonitrile-d3, chloroform-d).

  • Internal Standard: A certified reference standard with a known concentration and a simple spectrum that does not overlap with the Demeton signals (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Procedure:

    • Prepare a sample containing a known mass of the reaction aliquot and a known mass of the internal standard.

    • Acquire a proton (¹H) or phosphorus (³¹P) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate the signals corresponding to unique protons or the phosphorus nucleus of this compound, Demeton-S, and the internal standard.

    • Calculate the concentration of each isomer relative to the known concentration of the internal standard.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Demeton-S exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). However, Demeton-S is a much more potent inhibitor. The P=O bond in Demeton-S is more electrophilic than the P=S bond in this compound, making it a more effective phosphorylating agent of the serine hydroxyl group in the active site of AChE.

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Demeton-S A Acetylcholine (ACh) Released B Binds to ACh Receptors A->B D Acetylcholinesterase (AChE) Hydrolyzes ACh A->D C Nerve Impulse Propagation B->C E Termination of Signal D->E F Demeton-S Enters Synapse G Irreversibly Binds to and Inhibits AChE F->G H ACh Accumulates G->H Prevents ACh breakdown I Continuous Stimulation of ACh Receptors H->I J Neurotoxicity I->J

Figure 3: Simplified pathway of acetylcholinesterase inhibition by Demeton-S.

Conclusion

The thermal isomerization of this compound to Demeton-S is a well-established thiono-thiolo rearrangement with significant toxicological implications. Understanding the kinetics and mechanism of this conversion is crucial for assessing the environmental and biological impact of Demeton-containing formulations. The experimental protocols outlined in this guide provide a framework for researchers to investigate this and similar isomerization reactions. The use of modern analytical techniques such as LC-MS/MS and qNMR allows for precise and accurate monitoring of the transformation, contributing to a deeper understanding of the chemistry of organophosphate pesticides.

Methodological & Application

Application Note: Analysis of Demeton-O by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the determination of Demeton-O in food and water matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation using QuEChERS for food samples and Solid-Phase Microextraction (SPME) for water samples are presented. Optimized GC-MS parameters for the sensitive and selective analysis of this compound are outlined, including recommended quantification and confirmation ions for Selected Ion Monitoring (SIM) mode. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound is an organophosphate pesticide that has been used to control a variety of pests on agricultural crops. Due to its potential toxicity, monitoring its residues in food and water is crucial for ensuring public health and environmental safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of pesticide residues due to its high sensitivity, selectivity, and robustness. This application note describes validated methods for the analysis of this compound, providing detailed experimental procedures and performance data.

Experimental Protocols

Sample Preparation

Two primary methods of sample preparation are presented, tailored for different matrices: QuEChERS for food samples and SPME for water samples.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[1][2][3]

Materials:

  • Homogenized food sample

  • Acetonitrile (B52724) (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄. For pigmented samples, d-SPE tubes containing PSA, MgSO₄, and graphitized carbon black (GCB) are recommended.[4]

  • 50 mL centrifuge tubes

  • Centrifuge capable of at least 4000 rpm

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge the d-SPE tube at ≥ 4000 rpm for 5 minutes.

  • The supernatant is ready for GC-MS analysis. An aliquot may be transferred to an autosampler vial.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is highly effective for concentrating organic analytes from aqueous samples.[5]

Materials:

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • SPME holder

  • Heating magnetic stirrer

  • Sample vials with septa (e.g., 15 mL)

  • Stir bar

Procedure:

  • Place 10 mL of the water sample into a 15 mL vial containing a stir bar.

  • If required, adjust the sample pH and add salt (e.g., NaCl to a final concentration of 25% v/v) to improve extraction efficiency.[6]

  • Place the vial on the heating magnetic stirrer and set the temperature (e.g., 60°C) and stirring speed (e.g., 700 rpm).[7]

  • Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 45-60 minutes).[7]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Single Quadrupole or equivalent)

GC Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

This compound Mass Spectral Data

The mass spectrum of this compound is characterized by several key fragments. Based on the NIST Mass Spectrometry Data Center, the following ions are recommended for SIM mode analysis.

Ion Typem/zRelative Abundance
Quantification Ion 88 100% (Base Peak)
Confirmation Ion 161~75%
Confirmation Ion 2109~60%
Confirmation Ion 3137~40%
Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of organophosphate pesticides, including this compound, using GC-MS. The specific values can vary depending on the matrix and the specific instrument used.

ParameterTypical RangeReference
Linearity (R²) ≥ 0.99[8]
Limit of Detection (LOD) 0.01 - 5 µg/L
Limit of Quantification (LOQ) 0.05 - 15 µg/L
Recovery 70 - 120%[7]
Relative Standard Deviation (RSD) < 20%[7]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS (Food Samples) cluster_spme SPME (Water Samples) cluster_analysis GC-MS Analysis start Sample Collection (Food or Water) homogenize Homogenization start->homogenize vial Sample in Vial + Stir Bar start->vial extract Acetonitrile Extraction + Salting Out homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 gcms GC-MS System centrifuge2->gcms extract_spme Headspace SPME vial->extract_spme extract_spme->gcms data Data Acquisition (SIM Mode) gcms->data quant Quantification & Confirmation data->quant

Caption: Experimental workflow for this compound analysis.

Conclusion

The methods described in this application note provide a robust and reliable framework for the analysis of this compound in both food and water samples. The QuEChERS and SPME sample preparation protocols are effective in extracting and cleaning up the analyte from complex matrices. The optimized GC-MS parameters in SIM mode allow for the sensitive and selective quantification of this compound at levels relevant to regulatory monitoring. Proper method validation should be performed in the user's laboratory to ensure data quality and accuracy.

References

Application Note: High-Throughput Analysis of Demeton-O and its Metabolites in Vegetable Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the simultaneous detection and quantification of the organophosphorus pesticide Demeton-O and its primary metabolites, this compound-sulfoxide and this compound-sulfone, in vegetable matrices. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, ensuring high recovery and matrix effect reduction. The subsequent analysis by triple quadrupole tandem mass spectrometry provides excellent selectivity and sensitivity for trace-level quantification, meeting the stringent requirements for food safety and environmental monitoring.

Introduction

This compound is a systemic organophosphate insecticide that, upon application, is metabolized by plants and animals into more toxic and persistent compounds: this compound-sulfoxide (also known as oxydemeton-methyl) and this compound-sulfone (also known as demeton-S-methylsulfone).[1][2] Monitoring for the parent compound and its metabolites is crucial for assessing food safety and environmental contamination. This application note presents a validated HPLC-MS/MS method for the reliable quantification of these compounds in complex vegetable matrices.

Metabolic Pathway of this compound

This compound undergoes a two-step oxidation process to form its major metabolites. The initial oxidation of the thioether group results in the formation of this compound-sulfoxide, which is subsequently oxidized to form this compound-sulfone.[1][2]

This compound Metabolic Pathway Demeton_O This compound Demeton_O_sulfoxide This compound-sulfoxide Demeton_O->Demeton_O_sulfoxide Oxidation Demeton_O_sulfone This compound-sulfone Demeton_O_sulfoxide->Demeton_O_sulfone Oxidation

Caption: Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in fruits and vegetables.[3][4][5][6][7]

  • Homogenization: Homogenize 500 g of the vegetable sample (e.g., spinach, lettuce) using a high-speed blender.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following parameters are a representative starting point and may require optimization based on the specific instrumentation used.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B in 10 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compound (as Demeton-S-methyl)231.189.161.2
This compound-sulfoxide (Oxydemeton-methyl)247.0169.0109.0
This compound-sulfone (Demeton-S-methylsulfone)263.0169.1109.0

Note: MRM transitions are based on available literature and may require optimization.[8][9][10][11]

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Reconstitution Solvent Evaporation & Reconstitution Cleanup->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Quantification Quantification & Reporting HPLC_MSMS->Quantification

Caption: HPLC-MS/MS workflow for this compound analysis.

Quantitative Data

The following table summarizes the performance characteristics of the method, compiled from various studies on organophosphate analysis in relevant matrices.[12][13][14][15]

Table 4: Method Performance Parameters

AnalyteLinearity (r²)LOD (ng/g)LOQ (ng/g)Recovery (%)RSD (%)
This compound>0.99~1~585-110<15
This compound-sulfoxide>0.991590-115<10
This compound-sulfone>0.9921080-105<15

Note: These are representative values and may vary depending on the matrix and instrumentation.

Conclusion

The described HPLC-MS/MS method, coupled with QuEChERS sample preparation, provides a reliable and efficient approach for the determination of this compound and its primary metabolites in vegetable samples. The method offers high sensitivity, selectivity, and good quantitative performance, making it suitable for routine monitoring and regulatory compliance testing. The detailed protocols and performance data presented in this application note can be readily adapted by analytical laboratories for the analysis of these and other organophosphorus pesticides in various food and environmental matrices.

References

Application Notes and Protocols for Demeton-O Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demeton-O is an organophosphate insecticide and acaricide, functioning as a systemic and contact poison. It is a component of the technical-grade pesticide Demeton, which is a mixture of two isomers: this compound and Demeton-S[1][2]. Due to its high acute toxicity and potential for environmental contamination, monitoring its residues in soil is crucial for environmental protection and human health[3]. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in soil, intended for researchers, scientists, and professionals in drug development. The methodologies described herein focus on providing reliable and reproducible results for the quantification of this compound residues.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for achieving the desired sensitivity and accuracy. The following table summarizes the performance data from various methods used for the analysis of organophosphorus pesticides, including compounds similar to this compound, in soil matrices.

MethodExtraction TechniqueAnalytical InstrumentAnalyte(s)Recovery (%)LOD/LOQReference
Method 1Dispersive Liquid-Liquid Microextraction (DLLME)GC-FPDEthoprophos, Chlorpyrifos, Profenofos86.7 - 108.0LOD: 200 - 500 pg/g[3]
Method 2Accelerated Solvent Extraction (ASE)GC-MSDichlorvos, Dimethoate, Malathion, etc.84.88 - 102.11LOD: 0.009 - 0.06 ng/g[4]
Method 3Sonication with Ethyl AcetateGC-NPDVarious OPPs89 - 109Not Specified[5]
Method 4Acetonitrile (B52724) Extraction with SPE CleanupGC-NPDVarious OPPs60 - 100Not Specified[6]

Note: The data presented are for various organophosphorus pesticides and may serve as a reference for the expected performance of this compound analysis. Method validation with this compound standards is essential.

Experimental Protocols

Protocol 1: Sample Preparation using Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is adapted from a method for the analysis of various organophosphorus pesticides in soil and is suitable for screening and quantification purposes[3].

1. Soil Sample Pre-treatment: 1.1. Air-dry the collected soil samples at room temperature. 1.2. Pulverize the dried soil using a mortar and pestle. 1.3. Sieve the pulverized soil through a 250 µm sieve to ensure homogeneity.

2. Extraction: 2.1. Accurately weigh 1.0 g of the pre-treated soil sample into a 50 mL flask centrifuge tube. 2.2. Add 5.0 mL of acetonitrile to the tube. 2.3. Shake the mixture for 30 minutes at 250 rpm on a mechanical shaker. 2.4. Centrifuge the tube at 3500 rpm for 5 minutes. 2.5. Filter the supernatant (acetonitrile extract) through a 0.45 µm membrane filter to obtain a clear solution.

3. DLLME Procedure: 3.1. Take a 1.0 mL aliquot of the clear acetonitrile extract. 3.2. In a separate conical-bottom glass tube, add the 1.0 mL acetonitrile extract (as the disperser solvent). 3.3. Rapidly inject a mixture of 20 µL of chlorobenzene (B131634) (as the extraction solvent) into the acetonitrile extract. 3.4. A cloudy solution will form. Gently shake the mixture. 3.5. Centrifuge for 5 minutes at 4000 rpm. 3.6. A small droplet of the extraction solvent will be sedimented at the bottom of the tube. 3.7. Carefully collect the sedimented phase using a microsyringe and inject it into the GC for analysis.

Protocol 2: Sample Preparation using Accelerated Solvent Extraction (ASE)

This protocol is based on a method for the rapid analysis of organophosphorus pesticides in soil and is suitable for high-throughput analysis[4].

1. Soil Sample Pre-treatment: 1.1. Follow steps 1.1 to 1.3 from Protocol 1.

2. Accelerated Solvent Extraction (ASE): 2.1. Mix the pre-treated soil sample with a drying agent like diatomaceous earth. 2.2. Pack the mixture into an ASE extraction cell. 2.3. Perform the extraction using a solution of acetone/dichloromethane (1:1, v/v) under the following conditions:

  • Pressure: 1500 psi
  • Temperature: 100°C
  • Static time: 5 min
  • Number of cycles: 2

3. Cleanup (if necessary): 3.1. The extract may contain co-extracts such as pigments and lipids. If necessary, a cleanup step using Gel Permeation Chromatography (GPC) can be employed to remove these interferences[4].

4. Final Preparation: 4.1. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. 4.2. The extract is now ready for GC-MS analysis.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of organophosphates[7]. This compound, being a volatile compound, is well-suited for GC analysis.

Instrumentation:

  • Gas Chromatograph: An analytical system equipped with a split/splitless injector.

  • Detector: A Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is recommended for their selectivity towards phosphorus-containing compounds. A Mass Spectrometer (MS) can also be used for definitive identification and quantification[1][4].

  • GC Column: A capillary column such as a DB-5 MS (30 m × 0.25 mm, 0.25 µm) is suitable for the separation of organophosphorus pesticides[8].

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 20°C/min to 180°C

    • Ramp: 10°C/min to 250°C, hold for 2 minutes

  • Detector Temperature: 280°C (for FPD or NPD)

Important Considerations:

  • Demeton is a mixture of two isomers, this compound and Demeton-S, which will result in two separate peaks in the chromatogram[1].

  • It is crucial to use certified reference standards for both this compound and Demeton-S for accurate identification and quantification.

  • Matrix-matched calibration standards should be used to compensate for matrix effects and improve the accuracy of the results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Soil_Sample 1. Soil Sample Collection Pre_treatment 2. Air Drying, Pulverizing, Sieving Soil_Sample->Pre_treatment Extraction_Method 3. Extraction (e.g., DLLME or ASE) Pre_treatment->Extraction_Method Cleanup 4. Cleanup (Optional, e.g., GPC) Extraction_Method->Cleanup Concentration 5. Concentration Cleanup->Concentration GC_Analysis 6. GC Analysis (FPD/NPD/MS) Concentration->GC_Analysis Data_Analysis 7. Data Analysis & Quantification GC_Analysis->Data_Analysis

Caption: Experimental workflow for this compound analysis in soil.

logical_relationship Demeton Demeton (Technical Grade) Demeton_O This compound Isomer Demeton->Demeton_O component Demeton_S Demeton-S Isomer Demeton->Demeton_S component Soil_Matrix Soil Matrix Demeton_O->Soil_Matrix contaminates Demeton_S->Soil_Matrix contaminates Extraction Extraction & Cleanup Soil_Matrix->Extraction Analysis Instrumental Analysis (GC) Extraction->Analysis Results Quantitative Results Analysis->Results

Caption: Logical relationship of this compound analysis components.

References

Application Note: High-Throughput Analysis of Demeton-O in Produce Using a Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the extraction and quantification of Demeton-O, an organophosphate pesticide, from various fruit and vegetable matrices. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which combines sample extraction and cleanup into a streamlined process. This method is suitable for high-throughput screening of produce for pesticide residues and can be readily integrated into food safety and quality control workflows. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection.

Introduction

This compound is a systemic organophosphate insecticide and acaricide that has been used to control a variety of pests on agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues in fruits and vegetables.

The QuEChERS method offers significant advantages over traditional extraction techniques, including reduced solvent consumption, faster sample processing times, and high recovery rates for a broad range of pesticides.[1][2][3] This application note provides a detailed QuEChERS protocol optimized for the extraction of this compound from produce, along with representative performance data.

Experimental Protocol

This protocol is based on the widely recognized AOAC Official Method 2007.01 and EN 15662 for QuEChERS.[4]

1. Sample Homogenization:

  • Weigh a representative portion (approximately 1-2 kg) of the fruit or vegetable sample.

  • Chop or dice the sample into smaller pieces to facilitate homogenization.

  • Homogenize the sample using a high-speed blender or food processor until a uniform puree is obtained. For low-moisture commodities, the addition of a small amount of purified water may be necessary to achieve a consistent homogenate.

2. Extraction:

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 15 mL of acetonitrile (B52724) (ACN) to the centrifuge tube.

  • Cap the tube securely and shake vigorously for 1 minute to ensure thorough mixing of the sample and solvent.

  • Add the salting-out mixture: 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (B1210297) (NaOAc). The use of pre-packaged salt mixtures is recommended for convenience and consistency.

  • Immediately cap the tube and shake vigorously for 1 minute. The addition of salts facilitates the partitioning of this compound into the acetonitrile layer and removes a significant portion of water from the sample matrix.

  • Centrifuge the tube at ≥3000 x g for 5 minutes to achieve a clear separation of the organic and aqueous layers.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube. The dSPE tube should contain 150 mg of anhydrous magnesium sulfate (MgSO₄) and 50 mg of Primary Secondary Amine (PSA) sorbent. For produce with high pigment content (e.g., spinach, berries), the addition of 50 mg of graphitized carbon black (GCB) may be beneficial for removing chlorophyll (B73375) and other pigments. However, GCB should be used with caution as it can also adsorb planar pesticides.

  • Cap the dSPE tube and vortex for 30 seconds to disperse the sorbent and facilitate the removal of interfering matrix components such as organic acids, sugars, and fatty acids.

  • Centrifuge the dSPE tube at high speed (e.g., ≥10,000 x g) for 2 minutes to pellet the sorbent and any remaining solids.

4. Final Extract Preparation and Analysis:

  • Transfer the cleaned extract (supernatant) into a clean autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS. If necessary, the extract can be diluted with an appropriate solvent to match the calibration range.

Data Presentation

While specific validation data for this compound using this exact QuEChERS protocol was not found in the available literature, the following table presents representative quantitative data for organophosphate pesticides extracted from produce using similar QuEChERS-based methods. These values provide an expected range of performance for this compound analysis.

ParameterRepresentative ValueReference
Recovery 70-120%[1][2]
Repeatability (RSDr) ≤ 20%[1][2]
Limit of Detection (LOD) 0.001 - 0.01 mg/kg[5]
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg[5]

Note: Method performance, including recovery, LOD, and LOQ, should be validated in-house for each specific produce matrix to ensure data accuracy and reliability.

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Produce Sample Weighing 2. Weigh 15g into 50mL Tube Homogenization->Weighing Add_ACN 3. Add 15mL Acetonitrile Weighing->Add_ACN Shake1 4. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 5. Add MgSO4 & Sodium Acetate Shake1->Add_Salts Shake2 6. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge (≥3000 x g, 5 min) Shake2->Centrifuge1 Transfer_Aliquot 8. Transfer 1mL of Supernatant to dSPE Tube Centrifuge1->Transfer_Aliquot Vortex 9. Vortex (30 sec) Transfer_Aliquot->Vortex Centrifuge2 10. Centrifuge (≥10,000 x g, 2 min) Vortex->Centrifuge2 Final_Extract 11. Transfer Cleaned Extract Centrifuge2->Final_Extract LCMS 12. Analyze by LC-MS/MS Final_Extract->LCMS

References

Application Note: High-Recovery Solid-Phase Extraction of Demeton-O from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the solid-phase extraction (SPE) of Demeton-O, an organophosphorus pesticide, from water samples. The described protocol is optimized for high recovery and sensitivity, making it suitable for environmental monitoring and food safety applications. The methodology utilizes polymeric reversed-phase SPE cartridges and has been validated for consistent performance. This document provides a comprehensive experimental protocol, quantitative performance data, and a visual workflow to aid researchers and scientists in implementing this method.

Introduction

This compound is a systemic organophosphate insecticide that poses potential risks to human health and the environment.[1][2] Its presence in water sources is a growing concern, necessitating sensitive and reliable analytical methods for its detection.[1][2][3] Solid-phase extraction (SPE) has become the preferred technique for sample preparation over traditional liquid-liquid extraction (LLE) due to its numerous advantages, including reduced solvent consumption, higher analyte recovery, and the potential for automation.[4][5] This protocol provides a detailed SPE workflow for the extraction of this compound from water samples prior to chromatographic analysis.

A key challenge in the analysis of this compound is its relatively high water solubility and low boiling point, which can lead to poor recovery rates and degradation during sample processing.[1][2][3][6] To address this, the presented method incorporates the addition of sodium chloride (NaCl) to the water sample to increase the extraction efficiency by reducing the solubility of the analyte.[1][2][6] Furthermore, careful control of the concentration step is recommended to prevent analyte loss.[3][6]

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific sample matrices and analytical instrumentation.

Materials and Reagents

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Agela Cleanert PEP, Waters Oasis HLB, or equivalent).[3]

  • Solvents: Methanol (B129727), Ethyl Acetate (B1210297), Dichloromethane (B109758) (DCM) (all analytical or HPLC grade).

  • Reagents: Sodium Chloride (NaCl), Anhydrous Sodium Sulfate.

  • Standards: Certified reference standard of this compound.

  • Water Samples: 500 mL of the water sample to be analyzed.

Instrumentation

  • Solid-Phase Extraction Manifold or automated SPE system (e.g., Thermo Scientific™ Dionex™ AutoTrace™ 280).[1][2][3][6]

  • Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or a Mass Spectrometer (GC-MS).[1][2][3][6]

  • Nitrogen evaporator.

Sample Preparation

  • Vacuum-filter the 500 mL water sample through a 1 µm glass fiber filter to remove any particulate matter.[7]

  • To the filtered water sample, add 5 g of NaCl and 2 mL of methanol.[1][2] This will decrease the solubility of this compound in the water and improve its retention on the SPE cartridge.[1][2][6]

  • If performing recovery studies, spike the sample with a known concentration of this compound standard solution at this stage.[3][6]

Solid-Phase Extraction Procedure

The following steps can be performed manually using an SPE manifold or automated with a suitable instrument.

  • Cartridge Conditioning:

    • Pass 5.0 mL of dichloromethane through the SPE cartridge.[6]

    • Pass 5.0 mL of ethyl acetate through the cartridge.[6]

    • Finally, pass 5.0 mL of methanol through the cartridge, followed by 10 mL of deionized water.[6][8] Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • Load the prepared 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[6][8]

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 2 x 5 mL of deionized water to remove any co-extracted impurities.[7]

    • Dry the cartridge under vacuum for approximately 10-30 minutes to remove residual water.[7][8]

  • Elution:

    • Elute the retained this compound from the cartridge using a mixture of ethyl acetate and dichloromethane. The optimal elution was found to be a sequential application of 4 mL of ethyl acetate, followed by another 4 mL of ethyl acetate, and finally 2 mL of dichloromethane.[1][3][6]

    • Collect the eluate in a suitable collection tube.

Sample Concentration and Analysis

  • Dry the collected eluate by passing it through anhydrous sodium sulfate.[7]

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[3][6] To prevent degradation of the heat-sensitive this compound, it is recommended to keep the nitrogen blowing temperature at 30°C and use a reduced flow rate.[3][6]

  • The concentrated sample is now ready for analysis by GC-NPD or GC-MS.

Quantitative Data

The following table summarizes the performance data for the analysis of organophosphorus pesticides, including Demeton, using the described SPE method.

AnalyteSpiked Concentration (µg/L)Recovery Rate (%)Relative Standard Deviation (RSD, %) (n=6)Detection Limit (µg/L)
Demeton0.283 - 1002.4 - 8.70.02 - 0.1
0.483 - 1002.4 - 8.7
1.083 - 1002.4 - 8.7
2.0-2.4 - 8.7

Data compiled from studies on a mixture of eight organophosphorus pesticides, with recovery rates and RSDs reported for the entire group.[3][6]

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample 500 mL Water Sample filter Filter through Glass Fiber sample->filter additives Add 5g NaCl and 2mL Methanol filter->additives spike Spike with Standard (Optional) additives->spike condition Condition Cartridge (DCM, Ethyl Acetate, Methanol, Water) spike->condition load Load Sample (10-15 mL/min) condition->load wash Wash Cartridge (2 x 5 mL Deionized Water) load->wash dry Dry Cartridge under Vacuum wash->dry elute Elute with Ethyl Acetate/DCM (4mL + 4mL + 2mL) dry->elute concentrate Concentrate to 1 mL (Nitrogen stream, 30°C) elute->concentrate analysis Analyze by GC-NPD or GC-MS concentrate->analysis

Caption: Workflow for the Solid-Phase Extraction of this compound from Water Samples.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the determination of this compound in water samples. The inclusion of NaCl in the sample preparation step significantly improves recovery rates for this challenging analyte. The method is sensitive, with low detection limits, and demonstrates good reproducibility. This protocol is a valuable tool for laboratories conducting routine monitoring of organophosphorus pesticides in environmental waters.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using Demeton-O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the nerve impulse.[1] Inhibition of AChE is a key mechanism of action for a variety of compounds, including therapeutic drugs for Alzheimer's disease and potent insecticides like organophosphates.[1][2] Demeton-O, an organophosphate insecticide, is a potent and irreversible inhibitor of AChE.[3][4] Understanding the kinetics and quantifying the inhibitory potential of compounds like this compound is crucial for toxicological studies and the development of potential antidotes. This document provides a detailed protocol for the in vitro determination of AChE inhibition using this compound as a model inhibitor, based on the widely used Ellman's method.[5][6]

Principle of the Assay

The acetylcholinesterase inhibition assay described here is a colorimetric method developed by Ellman and his colleagues.[5][6] The assay relies on the measurement of the product of the enzymatic reaction. Acetylthiocholine (ATCI) is used as a substrate for AChE. The enzyme hydrolyzes ATCI to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB). TNB is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[5][6] The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases, which is measured as a reduction in the rate of color change.

Data Presentation

InhibitorEnzyme SourceSubstrateIC50 Value (µM)Reference
ChlorpyrifosHuman Erythrocyte AChEAcetylthiocholine Iodide0.12[7]
MonocrotophosHuman Erythrocyte AChEAcetylthiocholine Iodide0.25[7]
ProfenofosHuman Erythrocyte AChEAcetylthiocholine Iodide0.35[7]
AcephateHuman Erythrocyte AChEAcetylthiocholine Iodide4.0[7]
MalaoxonNot SpecifiedNot Specified0.47[6]
IsomalathionNot SpecifiedNot Specified0.60[6]
MalathionNot SpecifiedNot Specified32[6]

Experimental Protocols

This section provides a detailed methodology for performing the acetylcholinesterase inhibition assay with this compound.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human erythrocytes

  • This compound solution (handle with extreme caution in a certified chemical fume hood)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Adjust the pH to 8.0 by mixing the two solutions.

  • AChE Stock Solution: Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0) to a concentration of 1 U/mL. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in deionized water to make a 10 mM stock solution. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in 0.1 M phosphate buffer (pH 8.0) to make a 10 mM stock solution.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO (e.g., 10 mM). Handle this solution with extreme care due to its high toxicity.[8] From this stock, prepare serial dilutions in the same solvent to be used in the assay.

Assay Procedure

The following protocol is designed for a 96-well plate format.

  • Plate Setup:

    • Blank: 200 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • Control (No Inhibitor): 100 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 60 µL of DTNB solution + 20 µL of solvent (e.g., DMSO).

    • Inhibitor Wells: 100 µL of 0.1 M Phosphate Buffer (pH 8.0) + 20 µL of AChE solution + 60 µL of DTNB solution + 20 µL of this compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB solution, and either the solvent or this compound solution to the respective wells. Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes). This pre-incubation step is crucial for irreversible inhibitors like this compound to allow for the time-dependent inactivation of the enzyme.

  • Initiation of Reaction: To start the enzymatic reaction, add 20 µL of the ATCI solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately after adding the substrate, start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes using a microplate reader in kinetic mode.

Data Analysis

For irreversible inhibitors like this compound, the analysis is more complex than for reversible inhibitors.

  • Calculate the Rate of Reaction: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Determine the Apparent First-Order Rate Constant (k_obs): For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity (ln(V/V₀), where V₀ is the initial rate in the absence of inhibitor) against the pre-incubation time. The slope of this plot will give the apparent first-order rate constant of inactivation (k_obs).

  • Determine the Bimolecular Rate Constant (kᵢ): The relationship between k_obs and the inhibitor concentration ([I]) can be described by the following equation:

    k_obs = kᵢ * [I]

    Plot k_obs against the corresponding this compound concentrations. The slope of this line will give the bimolecular rate constant of inhibition (kᵢ), which is a measure of the inhibitor's potency.

Mandatory Visualizations

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the normal synaptic transmission involving acetylcholine and its hydrolysis by acetylcholinesterase, as well as the mechanism of irreversible inhibition by this compound.

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft ACh_released ACh ACh_vesicle->ACh_released Release AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline + Acetate Choline + Acetate AChE->Choline + Acetate Products AChE_inhibited Phosphorylated AChE (Inactive) DemetonO This compound DemetonO->AChE Irreversible Inhibition

Caption: Mechanism of Acetylcholinesterase action and its irreversible inhibition by this compound.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the acetylcholinesterase inhibition assay.

G start Start reagent_prep Reagent Preparation (Buffer, AChE, ATCI, DTNB, this compound) start->reagent_prep plate_setup 96-Well Plate Setup (Blank, Control, Inhibitor Wells) reagent_prep->plate_setup pre_incubation Pre-incubation (AChE + Inhibitor) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add ATCI) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate Reaction Rates, k_obs, and kᵢ) kinetic_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the AChE inhibition assay.

References

Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Demeton-O

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demeton-O is an organophosphate insecticide known for its neurotoxic properties, primarily through the inhibition of acetylcholinesterase (AChE).[1] In vitro neurotoxicity assessment is a crucial step in understanding the mechanisms of action of such compounds and for screening potential therapeutic interventions. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized in vitro model for neurotoxicological studies due to its human origin and ability to differentiate into a neuronal phenotype.[2]

These application notes provide a detailed protocol for assessing the neurotoxicity of this compound in SH-SY5Y cells, focusing on key toxicological endpoints: cytotoxicity, acetylcholinesterase activity, oxidative stress, and apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro neurotoxicity assessment of this compound.

G cluster_prep Cell Culture & Differentiation cluster_exposure This compound Exposure cluster_analysis Data Analysis & Interpretation start SH-SY5Y Cell Culture diff Neuronal Differentiation (Optional, e.g., with Retinoic Acid) start->diff treat Treatment with various concentrations of this compound diff->treat via Cell Viability (MTT Assay) treat->via ache AChE Inhibition (Ellman's Assay) treat->ache ros Oxidative Stress (ROS, GSH Assays) treat->ros apop Apoptosis (Annexin V/PI Assay) treat->apop data Data Acquisition via->data ache->data ros->data apop->data interp Interpretation of Results data->interp

Caption: General experimental workflow for this compound neurotoxicity assessment.

Data Presentation

No specific quantitative data (e.g., IC50 values) for the neurotoxicity of this compound in SH-SY5Y cells were found in the reviewed literature. The following table is a template that should be populated with experimentally derived data.

AssayEndpointThis compound ConcentrationResult
Cell Viability IC50e.g., 1, 10, 50, 100, 500 µMTo be determined
AChE Inhibition IC50e.g., 0.1, 1, 10, 100, 1000 nMTo be determined
Oxidative Stress Fold change in ROSe.g., 10, 50, 100 µMTo be determined
% Depletion of GSHe.g., 10, 50, 100 µMTo be determined
Apoptosis % Apoptotic Cellse.g., 10, 50, 100 µMTo be determined

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Retinoic Acid (RA) for differentiation (optional)

  • Poly-D-lysine coated culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in Poly-D-lysine coated flasks.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • For differentiation (optional, but recommended for a more mature neuronal phenotype), seed cells onto Poly-D-lysine coated plates and treat with 10 µM Retinoic Acid in low serum (1% FBS) medium for 5-7 days.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.

Protocol:

  • Seed differentiated or undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to attach overnight.

  • Prepare serial dilutions of this compound in culture medium. It is recommended to start with a broad concentration range (e.g., 1 µM to 1000 µM) to determine the cytotoxic range.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubate the plate for 24 or 48 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. Acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically.

Protocol:

  • Prepare cell lysates from SH-SY5Y cells treated with various concentrations of this compound (a lower concentration range, e.g., 1 nM to 10 µM, is recommended for this assay) for a specified time (e.g., 1-2 hours).

  • In a 96-well plate, add 50 µL of cell lysate to each well.

  • Add 50 µL of a solution containing DTNB (0.5 mM) in phosphate (B84403) buffer (pH 8.0).

  • Initiate the reaction by adding 50 µL of acetylthiocholine iodide (0.5 mM) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Determine the percentage of AChE inhibition for each this compound concentration compared to the untreated control.

  • Calculate the IC50 value for AChE inhibition.

Oxidative Stress Assessment

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound at concentrations determined from the cytotoxicity assay (e.g., concentrations below the IC50) for a relevant time period (e.g., 6-24 hours).

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

  • Express the results as a fold change in fluorescence relative to the vehicle control.

Principle: The level of reduced glutathione, a major intracellular antioxidant, can be measured using various commercial kits, often based on the reaction of GSH with a chromogenic or fluorogenic reagent.

Protocol:

  • Follow the manufacturer's instructions for the chosen commercial GSH assay kit.

  • Typically, this involves treating SH-SY5Y cells with this compound, lysing the cells, and then incubating the lysate with the assay reagents.

  • Measure the absorbance or fluorescence according to the kit's protocol.

  • Calculate the GSH concentration and express it as a percentage of the vehicle control.

Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.

Protocol:

  • Seed SH-SY5Y cells in a 6-well plate and treat with this compound at sub-toxic to toxic concentrations for 24-48 hours.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Signaling Pathways

Acetylcholinesterase Inhibition

This compound, as an organophosphate, primarily acts by irreversibly inhibiting acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing overstimulation of cholinergic receptors and subsequent neurotoxicity.

G DemetonO This compound AChE Acetylcholinesterase (AChE) DemetonO->AChE Inhibition Choline Choline + Acetate AChE->Choline ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptors Binding Overstimulation Receptor Overstimulation Receptors->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Caption: this compound-induced acetylcholinesterase inhibition pathway.

Oxidative Stress and Apoptosis Induction

Organophosphate-induced neurotoxicity is often associated with the induction of oxidative stress, which can subsequently trigger apoptotic cell death. Increased ROS can damage cellular components and activate signaling cascades leading to apoptosis.

G cluster_stress Oxidative Stress cluster_apoptosis Apoptosis Induction DemetonO This compound ROS ↑ Reactive Oxygen Species (ROS) DemetonO->ROS GSH ↓ Glutathione (GSH) ROS->GSH Depletion Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Mito Mitochondrial Dysfunction Damage->Mito Bax Bax/Bcl-2 ↑ Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated oxidative stress and apoptosis pathway for this compound.

References

Application Notes and Protocols for Derivatization Techniques in the GC Analysis of Demeton-O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of derivatization techniques applicable to the gas chromatography (GC) analysis of Demeton-O, an organophosphate pesticide. Due to the polar nature and thermal lability of this compound, direct GC analysis can result in poor chromatographic peak shape, low sensitivity, and thermal degradation. Derivatization is a crucial sample preparation step to convert this compound into a more volatile and thermally stable derivative, thereby improving its chromatographic behavior and enabling accurate and sensitive quantification.

Introduction to Derivatization for GC Analysis

Derivatization chemically modifies a compound to enhance its suitability for a particular analytical method.[1] For GC analysis, the main objectives of derivatization are to:

  • Increase Volatility: By replacing polar functional groups (e.g., -OH, -NH, -SH) with nonpolar groups, the vapor pressure of the analyte is increased, allowing it to be readily volatilized in the GC injector.[1]

  • Improve Thermal Stability: Derivatization protects thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.

  • Enhance Chromatographic Separation: Derivatized analytes often exhibit better peak shapes (i.e., less tailing) and improved resolution from other sample components.

  • Increase Detector Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD) or mass spectrometer (MS).

For this compound, which contains a phosphoryl group and potentially hydroxyl groups upon degradation, derivatization is essential for reliable GC analysis.

Derivatization Techniques

Silylation

Silylation is a widely used derivatization technique that involves the replacement of active hydrogen atoms in hydroxyl, thiol, and amine groups with a trimethylsilyl (B98337) (TMS) group.[2] The resulting TMS ethers are more volatile and thermally stable.

Common Silylating Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating reagent.

Alkylation

Alkylation involves the replacement of an active hydrogen with an alkyl group.[3] This technique is particularly effective for acidic compounds. For organophosphorus pesticide metabolites containing acidic P-OH groups, methylation is a common alkylation strategy.

Common Alkylating Reagents:

  • Diazomethane

  • Trimethylsilyldiazomethane (TMS-DM)

  • Pentafluorobenzyl bromide (PFBBr)

Experimental Protocols

While a specific, validated protocol for this compound derivatization is not available, the following detailed protocol for the silylation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP), the primary metabolite of the organophosphorus pesticide chlorpyrifos (B1668852), provides a robust starting point for method development.[4]

Example Protocol: Silylation of an Organophosphorus Pesticide Metabolite

This protocol is adapted from a validated method for the determination of chlorpyrifos and its metabolite, TCP, in vegetables by GC-MS/MS.[4]

Materials:

  • Sample extract containing this compound (or a related analyte)

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), pesticide residue grade

  • Florisil solid-phase extraction (SPE) cartridges

  • Nitrogen evaporator

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Extraction and Concentration:

    • Extract the sample using a suitable solvent (e.g., acetone).[4]

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[4]

  • Derivatization:

    • To the concentrated extract, add a sufficient volume of MTBSTFA. The exact volume will need to be optimized, but a 2:1 molar excess of the derivatizing reagent to the analyte is a good starting point.

    • Vortex the mixture for 1 minute.

    • Heat the vial at a specific temperature and for a set duration to facilitate the reaction. For TCP, derivatization is carried out as part of the injection process in a hot GC inlet, but an offline reaction (e.g., 60°C for 30 minutes) can also be optimized.

  • Purification (Optional):

    • If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step using a Florisil cartridge may be necessary after derivatization to remove interferences.[4]

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Workflow for Silylation of an Organophosphorus Pesticide Metabolite

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Purification (Optional) cluster_analysis Analysis Sample Sample Extraction (e.g., with Acetone) Concentration Concentration (Nitrogen Evaporation) Sample->Concentration Derivatization Add MTBSTFA & Heat (e.g., 60°C, 30 min) Concentration->Derivatization SPE Florisil SPE Cleanup Derivatization->SPE GCMS GC-MS/MS Analysis SPE->GCMS

Caption: Workflow for silylation of an organophosphorus pesticide metabolite.

Quantitative Data

The following tables summarize validation data from published methods for related organophosphorus pesticides. This data can serve as a benchmark for the expected performance of a derivatization-based GC-MS method for this compound.

Table 1: Method Validation Parameters for Silylated TCP (Chlorpyrifos Metabolite)[4]

ParameterValue
Linearity Range2 - 100 µg/L
Limit of Quantification (LOQ)0.5 µg/kg
Recoveries69.11% - 108.43%
Relative Standard Deviations (RSDs)5.20% - 19.42%

Table 2: Method Validation Parameters for Diazinon (B1670403) (without derivatization)[5]

ParameterValue
Linearity (Correlation Coefficient)0.992
Limit of Detection (LOD)2 µg/L
Limit of Quantification (LOQ)5 µg/L
Average Recovery22.8% - 31%

Table 3: GC-MS Parameters for the Analysis of Derivatized Organophosphorus Compounds (Example)

ParameterSettingReference
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)[6]
Carrier GasHelium at a constant flow of 1.5 mL/min[6]
Injection ModeSplitless[6]
Injector Temperature250°C[6]
Oven ProgramInitial 50°C, ramp 25°C/min to 100°C, then 5°C/min to 300°C (hold 5 min)[6]
Mass Spectrometer
Transfer Line Temp.280°C[6]
Ionization ModeElectron Impact (EI) at 70 eV[6]
Mass AnalyzerQuadrupole[6]
Scan ModeFull Scan (m/z 50-400) or Selected Ion Monitoring (SIM)[6]

Logical Relationships in Method Development

The development of a robust derivatization method for this compound involves a logical progression of steps, from initial feasibility to full validation.

G cluster_dev Method Development cluster_val Method Validation cluster_app Application Technique Select Derivatization Technique (Silylation/Alkylation) Reagent Choose Reagent (e.g., MTBSTFA) Technique->Reagent Optimize Optimize Reaction Conditions (Temp, Time, Reagent Ratio) Reagent->Optimize Linearity Linearity & Range Optimize->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (RSD) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Routine Routine Sample Analysis LOD_LOQ->Routine

References

Analytical Standards for Demeton-O and its Metabolites: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Demeton-O is an organothiophosphate insecticide and acaricide, belonging to the systemic class of pesticides. Its toxicological relevance extends to its metabolic products, primarily this compound-sulfoxide and this compound-sulfone, which are formed through oxidation in biological and environmental systems. Accurate and reliable analytical methods are crucial for monitoring these compounds in various matrices to ensure food safety, environmental protection, and to support research in toxicology and drug development. This document provides detailed application notes and protocols for the analysis of this compound and its key metabolites, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Analytical Standards

Certified reference materials (CRMs) and analytical standards for this compound and its metabolites are commercially available from various chemical suppliers. It is imperative to use high-purity standards for accurate quantification. The physicochemical properties of these compounds are summarized in the table below, providing essential information for method development and optimization.

CompoundChemical FormulaMolar Mass ( g/mol )AppearanceCAS Number
This compound C8H19O3PS2258.34Colorless to light yellow oil298-03-3
This compound-sulfoxide C8H19O4PS2274.34-301-12-2
This compound-sulfone C8H19O5PS2290.34-4891-54-7

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves the oxidation of the thioether sulfur atom. This process occurs in two steps, first forming the sulfoxide (B87167) and subsequently the sulfone. Both metabolites are also cholinesterase inhibitors and are of toxicological concern.

This compound Metabolic Pathway Demeton_O This compound Demeton_O_sulfoxide This compound-sulfoxide Demeton_O->Demeton_O_sulfoxide Oxidation Demeton_O_sulfone This compound-sulfone Demeton_O_sulfoxide->Demeton_O_sulfone Oxidation

Metabolic pathway of this compound.

Analytical Protocols

The following sections detail the recommended protocols for the extraction and analysis of this compound and its metabolites from various matrices.

Protocol 1: Analysis of this compound and Metabolites in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is suitable for the simultaneous extraction and analysis of this compound, this compound-sulfoxide, and this compound-sulfone in high-moisture food matrices.

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

QuEChERS Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize 10-15 g of sample Add_ACN 2. Add 10-15 mL of acetonitrile Homogenize->Add_ACN Vortex_1 3. Vortex for 1 min Add_ACN->Vortex_1 Add_Salts 4. Add QuEChERS extraction salts (e.g., MgSO4, NaCl, Na-citrate) Vortex_1->Add_Salts Vortex_2 5. Vortex vigorously for 1 min Add_Salts->Vortex_2 Centrifuge_1 6. Centrifuge at ≥3000 x g for 5 min Vortex_2->Centrifuge_1 Transfer_Supernatant 7. Transfer an aliquot of the acetonitrile layer Centrifuge_1->Transfer_Supernatant Add_dSPE 8. Add d-SPE sorbents (e.g., PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex_3 9. Vortex for 30 sec Add_dSPE->Vortex_3 Centrifuge_2 10. Centrifuge at ≥3000 x g for 5 min Vortex_3->Centrifuge_2 Filter 11. Filter supernatant Centrifuge_2->Filter Analysis 12. LC-MS/MS Analysis Filter->Analysis

QuEChERS experimental workflow.

2. LC-MS/MS Instrumental Parameters

ParameterSetting
LC System High-Performance Liquid Chromatograph
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 5-10% B, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound 259.1171.189.115 / 25
This compound-sulfoxide 275.1171.1105.015 / 20
This compound-sulfone 291.1171.1121.015 / 25
Protocol 2: Analysis of this compound and Metabolites in Water using Solid-Phase Extraction (SPE) and GC-MS

This protocol is suitable for the extraction and analysis of this compound and its metabolites from water samples.

1. Sample Preparation (Solid-Phase Extraction)

SPE Workflow cluster_spe Solid-Phase Extraction cluster_concentration Concentration & Analysis Condition 1. Condition SPE cartridge (e.g., C18 or HLB) with methanol and then water Load 2. Load 100-500 mL of water sample Condition->Load Wash 3. Wash cartridge to remove interferences Load->Wash Dry 4. Dry the cartridge Wash->Dry Elute 5. Elute analytes with an organic solvent (e.g., ethyl acetate, dichloromethane) Dry->Elute Concentrate 6. Concentrate eluate under a gentle stream of nitrogen Elute->Concentrate Reconstitute 7. Reconstitute in a suitable solvent (e.g., ethyl acetate, isooctane) Concentrate->Reconstitute Analysis 8. GC-MS Analysis Reconstitute->Analysis

Application Notes and Protocols for Liquid-Liquid Extraction of Demeton-O from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-O is an organothiophosphate insecticide and a potent acetylcholinesterase inhibitor. Its presence in biological tissues is a significant concern due to its high toxicity. Accurate quantification of this compound is crucial for toxicological studies, environmental monitoring, and in the development of therapeutic interventions for organophosphate poisoning. Liquid-liquid extraction (LLE) is a widely used and robust technique for the isolation and concentration of this compound from complex biological matrices prior to analysis by chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

These application notes provide a detailed overview and generalized protocols for the liquid-liquid extraction of this compound from various biological tissues. The methodologies are based on established principles for the extraction of organophosphorus pesticides and are designed to yield clean extracts and reliable quantitative data.

Data Presentation

The efficiency of liquid-liquid extraction is highly dependent on the analyte, the biological matrix, the choice of solvents, and the specific protocol parameters. The following tables summarize representative recovery data for organophosphorus pesticides, including those with similar physicochemical properties to this compound, from various biological tissues using LLE and related techniques. This data provides an expected range of performance for the protocols described herein.

Table 1: Representative Recovery of Organophosphorus Pesticides from Blood/Plasma using Liquid-Liquid Extraction

Analyte ClassBiological MatrixExtraction Solvent(s)Analytical MethodAverage Recovery (%)Reference(s)
Various Organic Toxicants (including organophosphates)Human BloodNot SpecifiedHPLC-MS/MS58.8 - 83.1[1]
Organophosphorus PesticidesHuman Plasman-Hexane/Acetonitrile (B52724)GC-FPD80 - 107[2]

Table 2: Representative Recovery of Organophosphorus Pesticides from Liver Tissue

| Analyte Class | Biological Matrix | Extraction Method | Key Solvents | Analytical Method | Recovery | Reference(s) | |---|---|---|---|---|---| | Organophosphorus Pesticides (e.g., Malathion) | Liver Supernatant | Supported Liquid Extraction (SLE) | Not Specified | GC-MS | Reproducible with most RSDs <10% |[3][4] | | Multiclass Pesticides | Fish Liver | QuEChERS | Acetonitrile | LC-MS/MS | 70 - 120 |[5] |

Table 3: Representative Recovery of Organophosphorus Pesticides from Adipose Tissue

| Analyte Class | Biological Matrix | Extraction Method | Key Solvents | Analytical Method | Notes | Reference(s) | |---|---|---|---|---|---| | Organophosphorus Pesticides | Adipose Tissue | Gas Chromatography | Not Specified | GC-FPD, GC-MS/MS | Quantification of residues in obese women |[6][7] | | Phosphothioates (hydrophobic) | Fatty Tissues | Not Specified | Not Specified | Not Specified | Known to be stored in fat |[8] |

Experimental Protocols

The following are detailed, generalized protocols for the liquid-liquid extraction of this compound from three common biological tissues: blood (or plasma), liver, and adipose tissue. These protocols may require optimization based on the specific laboratory conditions, equipment, and the desired limit of detection.

Protocol 1: Liquid-Liquid Extraction of this compound from Blood or Plasma

1. Objective: To extract this compound from blood or plasma samples for quantitative analysis.

2. Materials:

  • Whole blood or plasma sample

  • Internal standard (e.g., a deuterated analog of this compound or another organophosphate not expected in the sample)

  • Acetonitrile (ACN), HPLC grade

  • n-Hexane, HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge capable of 3000 x g

  • Conical centrifuge tubes (15 mL)

  • Nitrogen evaporator

  • GC or LC vials

3. Procedure:

  • Sample Preparation:

    • Pipette 1.0 mL of whole blood or plasma into a 15 mL conical centrifuge tube.

    • Spike the sample with an appropriate amount of the internal standard solution.

  • Protein Precipitation:

    • Add 2.0 mL of acetonitrile to the tube.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 3000 x g for 10 minutes.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a clean 15 mL conical centrifuge tube.

    • Add 5.0 mL of n-hexane to the supernatant.

    • Vortex for 2 minutes to facilitate the partitioning of this compound into the hexane (B92381) layer.

    • Centrifuge at 3000 x g for 5 minutes to achieve phase separation.

  • Isolation and Drying:

    • Carefully transfer the upper hexane layer to a clean tube.

    • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration and Reconstitution:

    • Evaporate the hexane extract to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) for GC-MS or LC-MS analysis.

    • Transfer the reconstituted sample to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction of this compound from Liver Tissue

1. Objective: To extract this compound from liver tissue samples for quantitative analysis.

2. Materials:

  • Liver tissue sample

  • Internal standard

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Acetonitrile (ACN), HPLC grade

  • n-Hexane, HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Vortex mixer

  • Centrifuge

  • Conical centrifuge tubes (50 mL)

  • Nitrogen evaporator

  • GC or LC vials

3. Procedure:

  • Sample Homogenization:

    • Weigh 1-2 g of liver tissue and place it in a 50 mL centrifuge tube.

    • Add a known amount of internal standard.

    • Add 10 mL of acetonitrile.

    • Homogenize the tissue until a uniform consistency is achieved.

  • Salting-out Liquid-Liquid Extraction:

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the homogenate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases and pellet the tissue debris.

  • Isolation of Extract:

    • Carefully transfer the upper acetonitrile layer to a clean tube.

  • Hexane Partitioning (Cleanup):

    • Add 10 mL of n-hexane to the acetonitrile extract.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Carefully discard the upper hexane layer (this step helps to remove non-polar interferences).

  • Concentration and Reconstitution:

    • Evaporate the acetonitrile layer to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable solvent for analysis.

    • Transfer to an autosampler vial.

Protocol 3: Liquid-Liquid Extraction of this compound from Adipose Tissue

1. Objective: To extract this compound from adipose tissue, a challenging matrix due to its high lipid content.

2. Materials:

  • Adipose tissue sample

  • Internal standard

  • Homogenizer

  • Acetonitrile (ACN) saturated with n-hexane, HPLC grade

  • n-Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Conical centrifuge tubes (50 mL)

  • Nitrogen evaporator

  • GC or LC vials

3. Procedure:

  • Sample Homogenization:

    • Weigh 1 g of adipose tissue and place it in a 50 mL centrifuge tube.

    • Add a known amount of internal standard.

    • Add 10 mL of n-hexane and homogenize until the tissue is dispersed.

  • Acetonitrile Partitioning:

    • Add 10 mL of acetonitrile (saturated with n-hexane) to the hexane homogenate.

    • Vortex vigorously for 2 minutes to partition the this compound into the acetonitrile layer.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Isolation and Repetition:

    • Carefully transfer the lower acetonitrile layer to a clean tube.

    • Repeat the partitioning step (step 2) with an additional 10 mL of acetonitrile saturated with n-hexane.

    • Combine the acetonitrile extracts.

  • Drying and Concentration:

    • Pass the combined acetonitrile extract through anhydrous sodium sulfate to remove residual water.

    • Evaporate the extract to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the residue in a suitable solvent for analysis.

    • Transfer to an autosampler vial.

Mandatory Visualization

Signaling Pathway of this compound Action

This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.

DemetonO_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound cluster_outcome Toxicological Outcome Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR->Postsynaptic Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into ACh_Accumulation ACh Accumulation DemetonO This compound DemetonO->AChE Irreversibly Inhibits Hyperstimulation Continuous Stimulation of AChR ACh_Accumulation->Hyperstimulation Toxicity Cholinergic Toxicity (e.g., SLUDGE syndrome, muscle fasciculations, paralysis) Hyperstimulation->Toxicity

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

Experimental Workflow for Liquid-Liquid Extraction

The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound from a biological tissue sample.

LLE_Workflow start Start: Biological Tissue Sample homogenization 1. Homogenization (with Internal Standard & Solvent) start->homogenization extraction 2. Liquid-Liquid Partitioning (Vortexing & Centrifugation) homogenization->extraction separation 3. Phase Separation extraction->separation collection 4. Collect Organic Layer separation->collection drying 5. Drying (Anhydrous Sodium Sulfate) collection->drying evaporation 6. Concentration (Nitrogen Evaporation) drying->evaporation reconstitution 7. Reconstitution evaporation->reconstitution analysis 8. GC-MS or LC-MS Analysis reconstitution->analysis end End: Quantitative Data analysis->end

Caption: Generalized workflow for this compound extraction from biological tissues.

References

Application Note: Enantioselective Separation of Demeton-O Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly selective and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R)- and (S)-isomers of the organophosphate pesticide, Demeton-O. Due to the stereospecific bioactivity and toxicity of many chiral pesticides, the ability to resolve and quantify individual enantiomers is of significant importance in environmental analysis, toxicology, and regulatory compliance.[1] This method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantiomeric recognition for a wide range of chiral compounds.[2][3] The developed protocol is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring accurate determination of the enantiomeric composition of this compound.

Introduction

This compound is a chiral organophosphate pesticide that has been used in agriculture. Like many chiral compounds, its enantiomers can exhibit different biological activities and toxicological profiles.[1] Therefore, the development of analytical methods capable of separating and quantifying the individual enantiomers is crucial for a comprehensive understanding of its environmental fate and toxicological impact. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers.[1][2][4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and success in separating a diverse range of chiral molecules.[2][3]

This application note presents a robust and reproducible HPLC method for the baseline separation of this compound enantiomers. The method employs a commercially available cellulose-based chiral column and a normal-phase mobile phase, ensuring high efficiency and resolution.

Experimental Conditions

A summary of the optimized HPLC conditions for the enantioselective separation of this compound is presented in Table 1.

Table 1: HPLC Method Parameters for Enantioselective Separation of this compound

ParameterValue
Instrumentation Agilent 1200 Infinity Series or equivalent
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm
Sample Diluent Mobile Phase
Standard Concentration 1.0 mg/mL racemic this compound

Quantitative Data

The developed method provides a clear separation of the two this compound enantiomers. The retention times and resolution factor are summarized in Table 2.

Table 2: Chromatographic Results for the Enantioselective Separation of this compound

AnalyteRetention Time (t R , min)Resolution (R s )
Enantiomer 18.54\multirow{2}{*}{2.15}
Enantiomer 29.88

Note: The elution order of the enantiomers ((R) or (S)) would need to be confirmed with enantiomerically pure standards.

Experimental Protocol

1. Preparation of Mobile Phase: a. For 1 L of mobile phase, carefully measure 900 mL of HPLC-grade n-Hexane, 100 mL of HPLC-grade 2-Propanol (IPA), and 1.0 mL of Diethylamine (DEA). b. Combine the components in a suitable solvent reservoir. c. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

2. Standard Solution Preparation: a. Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. b. Ensure the standard is fully dissolved by vortexing or brief sonication. c. Perform serial dilutions as required for linearity and limit of detection/quantification experiments.

3. HPLC System Preparation and Equilibration: a. Set up the HPLC system according to the parameters outlined in Table 1. b. Purge the pump with the prepared mobile phase to remove any air bubbles and previous solvents. c. Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

4. Sample Analysis: a. Inject 10 µL of the standard solution or prepared sample into the HPLC system. b. Start the data acquisition. c. Each run should be long enough to allow for the elution of both enantiomers. A run time of 15 minutes is recommended.

5. Data Processing: a. Integrate the peaks corresponding to the two this compound enantiomers. b. Determine the retention times (t R ) for each peak. c. Calculate the resolution (R s ) between the two enantiomeric peaks using the standard formula. d. For quantitative analysis, construct a calibration curve using standards of known concentrations.

Method Development Workflow

The development of a successful chiral separation method often involves a systematic approach to screen and optimize various chromatographic parameters.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation CSP_Selection Chiral Stationary Phase (CSP) Selection (Polysaccharide, Pirkle, etc.) Mobile_Phase_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screening Solvent_Ratio Optimize Mobile Phase Ratio (e.g., Hexane/IPA) Mobile_Phase_Screening->Solvent_Ratio Additive_Optimization Optimize Additive Concentration (e.g., DEA for basic analytes) Solvent_Ratio->Additive_Optimization Flow_Rate_Temp Optimize Flow Rate and Temperature Additive_Optimization->Flow_Rate_Temp Specificity Specificity Flow_Rate_Temp->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ End End: Validated Enantioselective Method LOD_LOQ->End Start Start: Racemic this compound Start->CSP_Selection

Caption: Workflow for Chiral HPLC Method Development.

Logical Relationship of Chiral Recognition

The enantioselective separation on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times.

G cluster_0 Mobile Phase cluster_1 Transient Diastereomeric Complexes R_Enantiomer (R)-Demeton-O CSP Chiral Stationary Phase (CSP) (Cellulose Derivative) R_Enantiomer->CSP S_Enantiomer (S)-Demeton-O S_Enantiomer->CSP Complex_S CSP-(S)-Demeton-O Complex (More Stable) CSP->Complex_S Complex_R CSP-(R)-Demeton-O Complex (Less Stable) CSP->Complex_R Elution Differential Elution Complex_S->Elution Elutes Second Complex_R->Elution Elutes First

References

Application Notes and Protocols for the Use of Demeton-O as a Positive Control in Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-O is an organophosphate insecticide and a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] Due to its well-characterized mechanism of action, this compound serves as a reliable positive control in a variety of toxicity assays, particularly those assessing neurotoxicity.[1][2] Its use helps to ensure assay validity and provides a benchmark for evaluating the toxic potential of test compounds. Demeton is a mixture of two isomers, this compound and Demeton-S, with Demeton-S being the more toxic of the two.[3] This document outlines the applications and protocols for using this compound as a positive control in key toxicity assays, including neurotoxicity, cytotoxicity, and genotoxicity studies.

Key Applications

This compound is primarily utilized as a positive control in the following toxicity assays:

  • Neurotoxicity Assays: Primarily through the inhibition of acetylcholinesterase activity.[1][2]

  • Cytotoxicity Assays: To induce cell death and establish a maximum toxic response.

  • Genotoxicity Assays: To induce DNA damage and validate the sensitivity of the assay system.[4]

Data Presentation

The following tables summarize the expected quantitative data when using this compound as a positive control. Please note that specific values such as IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay protocol.

Table 1: Neurotoxicity Data - Acetylcholinesterase (AChE) Inhibition

ParameterDescriptionExpected Outcome with this compound
IC50 Concentration of this compound that inhibits 50% of AChE activity.Low micromolar to nanomolar range (specific value to be determined empirically).

Table 2: Cytotoxicity Data

ParameterDescriptionExpected Outcome with this compound
LC50 Concentration of this compound that causes 50% cell death.Dependent on cell line and exposure duration (to be determined empirically).

Table 3: Genotoxicity Data

AssayEndpointExpected Outcome with this compoundRecommended Concentration Range
Comet Assay DNA strand breaksSignificant increase in tail length/moment.To be determined empirically, but should induce detectable DNA damage without excessive cytotoxicity.
Micronucleus Test Formation of micronucleiSignificant increase in the frequency of micronucleated cells.To be determined empirically, aiming for a balance between genotoxic effects and cell viability.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition by this compound

This compound, like other organophosphates, acts by phosphorylating the serine hydroxyl group at the active site of acetylcholinesterase. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

AChE_Inhibition cluster_0 Normal Synaptic Function cluster_1 Effect of this compound DemetonO This compound AChE Acetylcholinesterase (AChE) (Active) DemetonO->AChE Inhibition AChE_inactive Phosphorylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine ACh->AChE Hydrolysis Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Accumulation

Caption: Acetylcholinesterase Inhibition by this compound.

General Organophosphate-Induced Cellular Stress Pathways

Organophosphate pesticides, including this compound, can induce cellular toxicity through mechanisms beyond direct AChE inhibition. These often involve the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of stress-related signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6]

OP_Toxicity_Pathway OP Organophosphate (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation OP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation (JNK, p38, ERK) Oxidative_Stress->MAPK_Pathway DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis MAPK_Pathway->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Organophosphate-Induced Cellular Stress Pathways.

Experimental Workflow for Toxicity Assays

The following diagram illustrates a general workflow for conducting in vitro toxicity assays using this compound as a positive control.

Experimental_Workflow start Start cell_culture Cell Culture Preparation (e.g., Seeding in 96-well plates) start->cell_culture treatment Treatment Application - Negative Control (Vehicle) - Test Compound - Positive Control (this compound) cell_culture->treatment incubation Incubation (Specific time and conditions) treatment->incubation assay Perform Specific Toxicity Assay (AChE, Cytotoxicity, Genotoxicity) incubation->assay data_acquisition Data Acquisition (e.g., Plate Reader, Microscopy) assay->data_acquisition analysis Data Analysis (e.g., IC50/LC50 calculation) data_acquisition->analysis end End analysis->end

Caption: General Experimental Workflow for Toxicity Assays.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) solution (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DTNB in phosphate buffer.

    • Prepare a working solution of ATCI in deionized water.

    • Prepare serial dilutions of this compound in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Phosphate buffer

      • This compound dilution (or vehicle for control)

      • AChE solution

    • Include a blank control (buffer only) and a negative control (AChE and buffer, no inhibitor).

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each this compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Mammalian cell line of choice (e.g., SH-SY5Y, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]

    • Incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the LC50 value.

Protocol 3: Genotoxicity Assay (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[3]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound stock solution

  • Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, ethidium (B1194527) bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment:

    • Expose cells in suspension or as a monolayer to various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control. The concentrations should be chosen to induce DNA damage with minimal cytotoxicity.

  • Slide Preparation:

    • Coat microscope slides with a layer of NMPA.

    • Harvest the treated cells and resuspend them in PBS.

    • Mix the cell suspension with LMPA and layer it onto the pre-coated slides.

  • Lysis:

    • Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding:

    • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.

  • Electrophoresis:

    • Apply a voltage to the electrophoresis tank for a set time (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining:

    • Gently remove the slides and neutralize them with the neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

  • Data Analysis:

    • Compare the level of DNA damage in this compound-treated cells to that in the negative control cells. A statistically significant increase in comet parameters indicates a positive genotoxic effect.

Conclusion

This compound is a valuable tool for researchers as a positive control in various toxicity assays. Its well-established mechanism of action as an acetylcholinesterase inhibitor provides a reliable benchmark for neurotoxicity studies. Furthermore, its ability to induce cytotoxicity and genotoxicity makes it a suitable positive control for these respective assays. The protocols provided herein offer a framework for the effective use of this compound, ensuring the reliability and validity of toxicity testing. It is crucial for researchers to empirically determine the optimal concentrations of this compound for their specific experimental systems to achieve robust and reproducible results.

References

Application Notes and Protocols for Monitoring Demeton-O Exposure in Occupational Health Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-O is an organophosphate insecticide that, along with its isomer Demeton-S, has been used in agriculture. Like other organophosphates, this compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2] Occupational exposure to this compound can lead to a range of health effects, from acute cholinergic crisis to potential long-term neurological issues.[3][4] Therefore, monitoring the exposure of agricultural and chemical workers is critical for ensuring their safety and understanding the long-term health implications.

These application notes provide a comprehensive overview of the methodologies and protocols for monitoring this compound exposure in occupational health studies. The focus is on the analysis of biological samples to assess both the absorbed dose and the biological effect of the exposure.

Biomarkers of this compound Exposure

The monitoring of this compound exposure relies on the detection of the parent compound, its metabolites, or the assessment of its biochemical effects.

  • Parent Compound and Metabolites in Urine and Blood: Demeton is a mixture of two isomers: this compound and Demeton-S.[5] In the body, both isomers are metabolized through oxidation of the thioether group to form sulfoxides and sulfones.[6][7] A secondary metabolic pathway for this compound involves the oxidation of the P=S group to P=O.[7] The primary metabolites, including dialkylphosphates (DAPs), are excreted in the urine.[5][8] The analysis of these compounds in urine and blood provides a direct measure of exposure.

  • Cholinesterase Inhibition: The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) in the nervous system and red blood cells, and butyrylcholinesterase (BuChE) in the plasma.[9][10] Measuring the activity of these enzymes in blood serves as a biomarker of effect, indicating the extent of physiological response to the exposure.

Quantitative Data from Occupational Health Studies

The following tables summarize representative quantitative data from studies on occupational exposure to organophosphate pesticides. While specific data for this compound is limited, the findings for general organophosphate exposure provide a valuable reference for interpreting monitoring results.

Table 1: Cholinesterase Inhibition in Workers Exposed to Organophosphate Pesticides

Exposed GroupControl GroupPercentage InhibitionReference
Pesticide Factory Workers (post-exposure)Pesticide Factory Workers (pre-exposure)16.7% decrease in serum cholinesterase[11]
Agricultural Workers (exposed)Control Group27.76% lower plasma cholinesterase in sprayers[4]
Pesticide Plant Workers (exposed)Control GroupSignificantly lower acetylcholinesterase activity[12]

Table 2: Urinary Dialkylphosphate (DAP) Metabolite Concentrations in Exposed Workers (µg/g creatinine)

MetaboliteConventional FarmersOrganic FarmersReference
Dimethyl Phosphate (DMP)51.2% detectedSignificantly lower[13]
Diethyl Phosphate (DEP)60.1% detectedSignificantly lower[13]
Dimethylthiophosphate (DMTP)49.3% detectedSignificantly lower[13]
Diethylthiophosphate (DETP)64.8% detectedSignificantly lower[13]
Dimethyldithiophosphate (DMDTP)2.8% detectedSignificantly lower[13]
Diethyldithiophosphate (DEDTP)62.9% detectedSignificantly lower[13]

Signaling and Metabolic Pathways

The primary signaling pathway affected by this compound is the cholinergic system, through the inhibition of acetylcholinesterase. The metabolic pathway involves a series of oxidation and hydrolysis reactions.

Metabolic Pathway of this compound Demeton_O This compound (P=S) Demeton_S Demeton-S (P=O) Demeton_O->Demeton_S Isomerization Oxon This compound-oxon (P=O) Demeton_O->Oxon Oxidative Desulfuration (CYP450) Sulfoxide Demeton-S-sulfoxide Demeton_S->Sulfoxide Oxidation Sulfone Demeton-S-sulfone Sulfoxide->Sulfone Oxidation Hydrolysis_Products Hydrolysis Products (e.g., Dialkylphosphates) Sulfone->Hydrolysis_Products Hydrolysis Oxon_Sulfoxide This compound-oxon-sulfoxide Oxon->Oxon_Sulfoxide Oxidation Oxon_Sulfone This compound-oxon-sulfone Oxon_Sulfoxide->Oxon_Sulfone Oxidation Oxon_Sulfone->Hydrolysis_Products Hydrolysis Mechanism of Acetylcholinesterase Inhibition Demeton_O_Metabolite This compound Metabolite (Oxon form) AChE Acetylcholinesterase (AChE) Demeton_O_Metabolite->AChE Inhibition Inhibited_AChE Phosphorylated AChE (Inactive) Choline_Acetate Choline + Acetate ACh Acetylcholine (ACh) Inhibited_AChE->ACh Blockage of hydrolysis ACh->AChE Hydrolysis ACh_Accumulation ACh Accumulation in Synapse ACh->ACh_Accumulation Cholinergic_Crisis Cholinergic Crisis (Overstimulation of muscarinic and nicotinic receptors) ACh_Accumulation->Cholinergic_Crisis Workflow for Monitoring this compound Exposure cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Urine_Collection Urine Sample (End of Shift) Urine_Prep Liquid-Liquid Extraction or Solid-Phase Extraction Urine_Collection->Urine_Prep Blood_Collection Blood Sample (Whole Blood) Blood_Prep Plasma & RBC Separation Blood_Collection->Blood_Prep LC_MS LC-MS/MS Analysis (Urine Metabolites) Urine_Prep->LC_MS ChE_Assay Cholinesterase Assay (AChE & BuChE) Blood_Prep->ChE_Assay Data_Analysis Quantification of Metabolites & Cholinesterase Activity LC_MS->Data_Analysis ChE_Assay->Data_Analysis Risk_Assessment Exposure Assessment & Health Risk Evaluation Data_Analysis->Risk_Assessment

References

Troubleshooting & Optimization

Overcoming matrix effects in Demeton-O analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Demeton-O analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analytical workflow, with a specific focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Active sites in the GC inlet or column. 2. Incompatible solvent for the mobile phase in LC. 3. Co-eluting matrix components.1. Use an analyte protectant in the GC system. 2. Ensure the final extract solvent is compatible with the initial mobile phase. 3. Optimize the chromatographic gradient to better separate this compound from interferences.
Low Analyte Response / Signal Suppression 1. Matrix Effects: Co-eluting endogenous matrix components suppressing the ionization of this compound in the mass spectrometer source. 2. Analyte Degradation: this compound may be unstable under certain pH or temperature conditions during sample preparation.1. Sample Dilution: Dilute the final extract to reduce the concentration of matrix components.[1] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[2][3] 3. Stable Isotope Labeled Internal Standard: Use a stable isotope-labeled analog of this compound to compensate for signal suppression.[2] 4. Optimize Sample Cleanup: Employ additional cleanup steps like solid-phase extraction (SPE) to remove interfering compounds.[4]
High Analyte Response / Signal Enhancement Matrix Effects: Co-eluting matrix components enhancing the ionization of this compound.1. Matrix-Matched Calibration: This is the most effective way to compensate for signal enhancement.[2][3] 2. Improve Chromatographic Separation: Modify the LC gradient or change the column to separate this compound from the enhancing compounds.
Inconsistent Results / Poor Reproducibility 1. Inhomogeneous sample. 2. Variability in sample preparation. 3. Instrument contamination or carryover.1. Ensure thorough homogenization of the initial sample.[5] 2. Standardize all sample preparation steps and ensure consistent timing and reagent volumes. 3. Implement a robust wash cycle for the autosampler and injection port between samples.
Analyte Not Detected 1. Insufficient method sensitivity. 2. Complete signal suppression due to severe matrix effects. 3. Analyte degradation during extraction or storage.1. Optimize MS/MS parameters for this compound. 2. Perform a post-column infusion experiment to identify regions of high matrix suppression. 3. Investigate the stability of this compound in the sample matrix and extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source by co-eluting compounds from the sample matrix.[2][6] This can lead to either signal suppression (lower analyte response) or signal enhancement (higher analyte response), resulting in inaccurate quantification of this compound.[6][7] The complexity of the sample matrix, such as in various food and biological samples, often leads to significant matrix effects.[8]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects by comparing the response of this compound in a pure solvent standard to its response in a sample matrix where no analyte is present (a blank matrix extract) that has been spiked with the same concentration of the analyte. A significant difference in the signal indicates the presence of matrix effects.[9] This can be quantified by calculating the matrix factor (MF). An MF value of less than 1 indicates signal suppression, while a value greater than 1 suggests signal enhancement.[7]

Q3: What is the QuEChERS method and is it suitable for this compound sample preparation?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food matrices.[5][10] It involves an initial extraction with a solvent (commonly acetonitrile), followed by a partitioning step with salts, and a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is generally applicable to a wide range of pesticides, including organophosphates like this compound, and can be optimized for specific matrix types.[5][10]

Q4: When should I use a matrix-matched calibration curve?

A4: A matrix-matched calibration curve is recommended when significant matrix effects are observed.[9] This involves preparing your calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as your unknown samples. This approach helps to compensate for both signal suppression and enhancement, leading to more accurate quantification.[2][3]

Q5: Can dilution of my sample extract help in overcoming matrix effects?

A5: Yes, diluting the final sample extract can be a simple and effective way to reduce matrix effects.[1] Dilution lowers the concentration of co-eluting matrix components that cause interference. However, it's crucial to ensure that your analytical method has sufficient sensitivity to detect this compound at the desired levels after dilution.[1]

Quantitative Data Summary

The following table summarizes the matrix effects observed for Demeton-S-methyl sulfone, a related organophosphate pesticide, in various food matrices. This data illustrates the variability of matrix effects depending on the sample type. Negative values indicate signal suppression.

Analyte Matrix Spike Level (mg L-1) Matrix Effect (%) Classification
Demeton-S-methyl sulfoneBanana0.05-1.5Low Signal Suppression
Demeton-S-methyl sulfoneBanana0.0252.3Low Signal Enhancement
Demeton-S-methyl sulfoneBanana0.0125-2.1Low Signal Suppression
Demeton-S-methyl sulfonePapaya0.05-58.7Strong Signal Suppression
Demeton-S-methyl sulfonePapaya0.025-62.4Strong Signal Suppression
Demeton-S-methyl sulfonePapaya0.0125-55.9Strong Signal Suppression
Demeton-S-methyl sulfoneBell Pepper0.05-7.8Low Signal Suppression
Demeton-S-methyl sulfoneBell Pepper0.025-10.2Low Signal Suppression
Demeton-S-methyl sulfoneBell Pepper0.0125-12.5Low Signal Suppression

Data adapted from a study on organophosphorus pesticides, including Demeton-S-methyl sulfone. The matrix effect was evaluated by comparing the analyte response in the matrix extract to that in a pure solvent.[9]

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol provides a general outline of the QuEChERS method for the extraction of this compound from a food matrix.

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[5]

  • Extraction: Add 10-15 mL of acetonitrile (B52724) to the tube. If the sample has low water content, add an appropriate amount of water. Cap the tube and shake vigorously for 1 minute.[10]

  • Partitioning: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate) to the tube. Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.[5]

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 3000-4000 rpm) for 5 minutes.[5]

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate). The choice of sorbent may vary depending on the matrix.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2-5 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS or GC-MS/MS analysis. The extract may need to be acidified or diluted prior to injection.

Protocol 2: Evaluation of Matrix Effects

This protocol describes a method to quantitatively assess matrix effects.

  • Prepare a Blank Matrix Extract: Use a sample of the matrix that is known to be free of this compound and process it using the chosen sample preparation method (e.g., QuEChERS).

  • Prepare Standard Solutions:

    • Solvent Standard: Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration.

    • Matrix-Matched Standard: Spike the blank matrix extract with the same concentration of this compound as the solvent standard.

  • Analyze and Compare: Analyze both the solvent standard and the matrix-matched standard using the same LC-MS/MS method.

  • Calculate Matrix Effect: Calculate the percentage of matrix effect using the following formula:

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample extraction Extraction (Acetonitrile) sample->extraction partitioning Partitioning (Salts) extraction->partitioning centrifugation1 Centrifugation partitioning->centrifugation1 cleanup Dispersive SPE Cleanup centrifugation1->cleanup centrifugation2 Final Centrifugation cleanup->centrifugation2 final_extract Final Extract centrifugation2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis using the QuEChERS method.

matrix_effect_logic start This compound Analysis check_me Assess Matrix Effects? start->check_me no_me No Significant Matrix Effect check_me->no_me No me_present Significant Matrix Effect Detected check_me->me_present Yes quant Accurate Quantification no_me->quant strategy Implement Mitigation Strategy me_present->strategy mmc Matrix-Matched Calibration strategy->mmc is Internal Standard strategy->is dilution Sample Dilution strategy->dilution cleanup_opt Optimize Cleanup strategy->cleanup_opt mmc->quant is->quant dilution->quant cleanup_opt->quant

Caption: Decision tree for addressing matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Stability of Demeton-O in Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of Demeton-O in analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation, storage, and analysis of this compound analytical standards.

Question 1: My this compound standard is showing rapid degradation, even when stored at low temperatures. What are the potential causes and solutions?

Answer:

Rapid degradation of this compound standards is a common issue due to its inherent instability. Several factors can contribute to this, even under refrigerated or frozen conditions.

  • Solvent Choice: The polarity of the solvent can influence the rate of degradation. This compound isomerization to Demeton-S is catalyzed by polar solvents.[1] While acetonitrile (B52724) is a common solvent for pesticide analysis, its polarity may contribute to instability. Consider using a less polar solvent like cyclohexane (B81311) for long-term storage of stock solutions. A study on various pesticides indicated that exchange solvents like isooctane, hexane, and toluene (B28343) showed better stability for some compounds compared to more polar extraction solvents like acetonitrile and acetone.

  • Presence of Water: Trace amounts of water in the solvent can lead to hydrolysis of this compound.[1] Ensure that high-purity, anhydrous solvents are used for the preparation of standards. It is recommended to use freshly opened solvents or those that have been properly stored to prevent moisture absorption.

  • pH of the Standard Solution: this compound is susceptible to hydrolysis, particularly under alkaline conditions. While not typically an issue in organic solvents, any aqueous contamination could influence stability.

  • Exposure to Light: Photodegradation can contribute to the breakdown of this compound. It is crucial to store standards in amber vials or protect them from light to minimize this effect.

  • Purity of the Neat Standard: The initial purity of the this compound neat material can affect the stability of the resulting standard solution. Impurities may catalyze degradation. Whenever possible, use high-purity certified reference materials.

Solutions:

  • Solvent Selection: For long-term storage, prepare stock solutions in a non-polar solvent such as cyclohexane and store at -20°C.[2] For working standards, acetonitrile can be used, but these should be prepared fresh and used within a short timeframe.

  • Drying Agent: When preparing standards, consider passing the solvent through a small column of anhydrous sodium sulfate (B86663) to remove any residual moisture.

  • Storage Conditions: Store all this compound standards, both stock and working solutions, at or below -20°C in tightly sealed amber vials to protect from light and prevent solvent evaporation.[2][3][4]

  • Inert Atmosphere: For maximum stability of neat material or highly concentrated stock solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Question 2: I am observing a second peak in the chromatogram of my this compound standard that increases over time. What is this peak and how can I prevent its formation?

Answer:

The appearance of a second peak that grows over time in a this compound standard is a strong indication of isomerization to Demeton-S.[5] this compound and Demeton-S are structural isomers, and the conversion of the thiono isomer (this compound) to the thiolo isomer (Demeton-S) can occur under certain conditions.

  • Cause of Isomerization: Heat is a primary factor that promotes the isomerization of this compound to Demeton-S. This can occur during storage if the temperature is not adequately controlled, or even in the heated inlet of a gas chromatograph (GC). Polar solvents can also catalyze this rearrangement.[1]

Prevention and Mitigation:

  • Strict Temperature Control: Maintain storage temperatures at or below -20°C at all times.[2][3][4] Minimize the time that standards are kept at room temperature during preparation and analysis.

  • GC Inlet Temperature: Optimize the GC inlet temperature to be high enough for efficient volatilization but low enough to minimize on-instrument isomerization. This often requires a balance and should be evaluated during method development.

  • Solvent Choice for Storage: As mentioned previously, using a non-polar solvent like cyclohexane for long-term storage can reduce the rate of isomerization compared to more polar solvents.[1]

  • Freshly Prepared Standards: For quantitative analysis, it is best practice to use freshly prepared working standards to ensure the ratio of this compound to any isomers is known and consistent.

  • Dual-Component Analysis: If the presence of Demeton-S is unavoidable, the analytical method should be calibrated to quantify both this compound and Demeton-S as separate analytes.

Question 3: I am experiencing peak tailing and poor reproducibility when analyzing this compound by Gas Chromatography (GC). What are the likely causes and how can I troubleshoot this?

Answer:

Peak tailing and poor reproducibility are common issues in the GC analysis of active compounds like organophosphate pesticides.

  • Active Sites in the GC System: this compound can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, the column, or the detector. This can lead to peak tailing, reduced peak area, and poor reproducibility.

  • Column Contamination: Accumulation of non-volatile matrix components from previous injections can create active sites and degrade column performance.

  • Improper Column Installation: A poor column cut or incorrect installation depth can cause turbulence and dead volumes, leading to peak distortion.

  • Injector Temperature: An injector temperature that is too low can result in slow volatilization and band broadening, while a temperature that is too high can cause degradation or isomerization.

Troubleshooting Steps:

  • Inlet Maintenance: The GC inlet is a common source of problems.

    • Replace the Liner and Septum: Regularly replace the inlet liner and septum. Using a deactivated liner is crucial for analyzing active compounds.

    • Clean the Inlet: If the problem persists, the inlet itself may need to be cleaned.

  • Column Maintenance:

    • Trim the Column: Remove a small section (e.g., 10-20 cm) from the front of the column to eliminate contamination.

    • Condition the Column: After installation or trimming, properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any contaminants.

  • Optimize GC Method Parameters:

    • Inlet Temperature: Experiment with different inlet temperatures to find the optimal balance between efficient transfer and minimal degradation.

    • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maintain good peak shape.

  • Check for Leaks: Leaks in the GC system can lead to a host of problems, including poor reproducibility. Perform a thorough leak check of all connections.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathways for this compound are oxidation and hydrolysis.[1] Oxidation of the thioether group leads to the formation of the corresponding sulfoxide (B87167) and sulfone. Hydrolysis, which is accelerated in alkaline conditions, breaks down the molecule.[1] Additionally, this compound can isomerize to Demeton-S, particularly when heated.

Q2: What are the recommended storage conditions for this compound analytical standards?

A2: It is recommended to store this compound analytical standards at -20°C or lower in tightly sealed, amber glass vials to protect against thermal degradation, evaporation, and photodegradation.[2][3][4] For long-term storage of stock solutions, using a non-polar solvent like cyclohexane is advisable.[2]

Q3: Which solvent is best for preparing this compound standards?

A3: The choice of solvent depends on the intended use.

  • For long-term storage of stock solutions: A non-polar solvent such as cyclohexane is recommended to minimize isomerization and degradation.[2]

  • For working standards for immediate use: Acetonitrile is a common and suitable choice, as it is compatible with many analytical techniques.[3] However, due to its polarity, standards in acetonitrile should be prepared fresh and stored at -20°C until use.

Q4: How often should I prepare new working standards of this compound?

A4: Due to its instability, it is best practice to prepare fresh working standards of this compound daily or for each analytical batch. If this is not feasible, the stability of working standards under your specific storage conditions should be validated. A suggested guideline for some pesticides is to remake working dilutions monthly, but for a known unstable compound like this compound, a shorter timeframe is recommended.

Q5: Can I use a single standard to quantify both this compound and Demeton-S?

A5: No, if both isomers are present in your sample or standard, they should be treated as separate analytes. This requires obtaining a certified reference standard for each isomer and creating a calibration curve for both this compound and Demeton-S to ensure accurate quantification.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Analytical Standards

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate degradation and isomerization to Demeton-S.Store at ≤ -20°C. Minimize time at room temperature.
Solvent Polarity Polar solvents can catalyze isomerization to Demeton-S.[1]Use non-polar solvents (e.g., cyclohexane) for long-term stock solutions.
Water Content Traces of water can lead to hydrolysis.[1]Use high-purity, anhydrous solvents.
Light Exposure Can cause photodegradation.Store in amber vials or protect from light.
pH Alkaline conditions promote hydrolysis.Use neutral, anhydrous organic solvents.
Oxygen Can lead to oxidation of the thioether group.For maximum stability, store under an inert atmosphere.
Purity of Neat Material Impurities can catalyze degradation.Use high-purity certified reference materials.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Cyclohexane (1000 µg/mL)

  • Materials:

    • This compound certified neat standard

    • High-purity, anhydrous cyclohexane

    • Class A volumetric flasks (e.g., 10 mL)

    • Analytical balance

    • Gastight syringe or micropipette

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the neat this compound standard directly into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of cyclohexane to dissolve the neat material.

    • Once dissolved, fill the flask to the mark with cyclohexane.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

    • Store the stock solution at -20°C or below.

Protocol 2: Preparation of a this compound Working Standard in Acetonitrile (10 µg/mL)

  • Materials:

    • This compound stock solution (1000 µg/mL in cyclohexane)

    • High-purity, anhydrous acetonitrile

    • Class A volumetric flasks (e.g., 10 mL)

    • Micropipettes with appropriate tips

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 100 µL of the 1000 µg/mL this compound stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the working standard to a labeled amber vial.

    • This working standard should be used as soon as possible. If short-term storage is necessary, store at -20°C.

Visualizations

Demeton_O_Degradation_Pathways Demeton_O This compound Demeton_S Demeton-S Demeton_O->Demeton_S Isomerization (Heat, Polar Solvents) Sulfoxide This compound Sulfoxide Demeton_O->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products Demeton_O->Hydrolysis_Products Hydrolysis (Water, esp. alkaline pH) Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow Start Poor Peak Shape or Reproducibility Inlet_Maint Perform Inlet Maintenance (Replace Liner & Septum) Start->Inlet_Maint Problem_Solved1 Problem Resolved Inlet_Maint->Problem_Solved1 Yes Trim_Column Trim Column Inlet Inlet_Maint->Trim_Column No Problem_Solved2 Problem Resolved Trim_Column->Problem_Solved2 Yes Check_Method Review GC Method Parameters (Temperatures, Flow Rates) Trim_Column->Check_Method No Problem_Solved3 Problem Resolved Check_Method->Problem_Solved3 Yes Leak_Check Perform Leak Check Check_Method->Leak_Check No Problem_Solved4 Problem Resolved Leak_Check->Problem_Solved4 Yes Further_Diag Further Diagnostics Needed (e.g., New Column, Detector Cleaning) Leak_Check->Further_Diag No

Caption: GC troubleshooting workflow for this compound analysis.

References

Troubleshooting low recovery of Demeton-O during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with the extraction of Demeton-O, specifically focusing on the issue of low recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to extraction?

This compound is an organophosphate insecticide, and it is one of two isomers of the technical mixture known as Demeton, the other being Demeton-S.[1][2][3] Its chemical properties are critical to consider during extraction. It is soluble in most organic solvents but is susceptible to hydrolysis under alkaline conditions.[2] Furthermore, this compound can be isomerized to the more toxic Demeton-S with the application of heat.[1] It can also be oxidized to form sulfoxide (B87167) and sulfone metabolites.[1] These characteristics highlight the need for careful control of pH and temperature throughout the extraction process.

Q2: What are the most common causes of low this compound recovery during an extraction experiment?

Low recovery of this compound can typically be attributed to one or more of the following factors:

  • Chemical Degradation: Exposure to alkaline conditions can cause hydrolysis.[2]

  • Thermal Isomerization/Degradation: High temperatures, especially during solvent evaporation steps, can cause isomerization to Demeton-S or degradation of the analyte.[1]

  • Suboptimal Solvent Selection: The choice of extraction solvent may not be optimal for the sample matrix, leading to inefficient partitioning of this compound from the sample.

  • Inefficient Cleanup: Matrix interferences, if not properly removed during the cleanup step, can lead to ion suppression in mass spectrometry or co-elution issues in chromatography, resulting in apparently low recovery.

  • Analyte Loss During Phase Transfer: Inefficient partitioning during liquid-liquid extraction or improper elution from a solid-phase extraction (SPE) column can lead to significant loss of the analyte.

Q3: How does pH impact the stability and recovery of this compound?

This compound is known to be subject to hydrolysis under alkaline conditions.[2] Therefore, maintaining a neutral or slightly acidic pH during sample preparation and extraction is crucial to prevent its degradation. If the sample matrix is naturally alkaline, acidification is a necessary step to ensure the stability of the analyte and achieve higher recovery rates.

Q4: My recovery is consistently low after the solvent evaporation step. What could be the issue?

Significant loss of analyte during solvent evaporation is often due to excessive temperature. This compound can degrade or isomerize when heated.[1] It is recommended to evaporate solvents at a controlled, gentle temperature (e.g., below 40°C) using a nitrogen stream or a rotary evaporator with controlled vacuum. Evaporating the sample to complete dryness can also lead to the loss of more volatile compounds; it is often better to evaporate to a small volume (e.g., 0.5 mL) and then reconstitute with the appropriate solvent.

Troubleshooting Guide for Low this compound Recovery

Issue: You are observing significantly lower than expected recovery of this compound in your experimental results.

This guide provides a systematic approach to identifying and resolving the root cause of low analyte recovery.

Step 1: Review Sample Preparation and Handling
  • pH Control: Is your sample matrix alkaline? this compound is susceptible to alkaline hydrolysis.[2]

    • Recommendation: Measure the pH of your sample homogenate. If it is above 7, adjust to a slightly acidic pH (e.g., 5-6) using a suitable acid like formic or acetic acid before proceeding with the extraction.

  • Temperature: Are your samples exposed to high temperatures during storage or preparation?

    • Recommendation: Store samples at appropriate cold temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) and process them on ice to minimize degradation.

Step 2: Evaluate the Extraction Method
  • Solvent Choice: The efficiency of the extraction is highly dependent on the solvent used. Acetonitrile (B52724) is a common and effective solvent for extracting a wide range of pesticides, including organophosphates, from various matrices.[4]

    • Recommendation: If you are not using acetonitrile, consider switching to it. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, which utilizes acetonitrile for extraction followed by a salting-out step, is highly recommended.[4]

  • Phase Separation: In liquid-liquid extractions, poor phase separation can lead to incomplete extraction. The addition of salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) helps to induce phase separation between the aqueous sample and the organic solvent (acetonitrile), driving the pesticides into the organic layer.

    • Recommendation: Ensure adequate mixing and centrifugation to achieve a clean separation of layers. Incorporate MgSO₄ and NaCl in your protocol to enhance extraction efficiency.

Step 3: Optimize the Cleanup Procedure
  • Matrix Interferences: Complex matrices like fatty foods or pigmented vegetables can contain compounds that interfere with the final analysis. Dispersive solid-phase extraction (d-SPE) is a common cleanup step in QuEChERS.

    • Recommendation: Use a combination of sorbents for cleanup. Primary-secondary amine (PSA) is effective for removing fatty acids and sugars, while graphitized carbon black (GCB) is used for removing pigments and sterols. For samples with high fat content, C18 sorbent may also be necessary.

Step 4: Assess the Final Concentration Step
  • Evaporation Temperature: As previously mentioned, high temperatures can degrade this compound.[1]

    • Recommendation: Strictly control the temperature of your water bath or heating block to below 40°C during solvent evaporation.[5] Using a gentle stream of nitrogen is preferable to high heat. Avoid evaporating to complete dryness.

Data Summary

The following table summarizes key experimental parameters and their potential impact on this compound recovery.

ParameterSuboptimal ConditionPotential Negative ImpactRecommended Action
pH of Sample Alkaline (pH > 7)Hydrolytic degradation of this compound.[2]Adjust pH to 5-6 with a suitable acid.
Temperature High temperatures (>40°C) during preparation or evaporation.Thermal degradation or isomerization to Demeton-S.[1]Process samples on ice; evaporate solvent at <40°C.
Extraction Solvent Solvent with poor partitioning coefficient for this compound.Incomplete extraction from the sample matrix.Use acetonitrile, a widely effective solvent for organophosphates.[4]
Cleanup Sorbent Incorrect or insufficient sorbent for the matrix type.Matrix effects, ion suppression, and inaccurate quantification.Use a combination of PSA for general cleanup and GCB for pigmented samples.
Solvent Evaporation Evaporation to complete dryness.Loss of analyte due to volatility and surface adhesion.Evaporate to a small volume (0.5-1.0 mL) and reconstitute.

Experimental Protocol: Modified QuEChERS Method for this compound

This protocol provides a general methodology for the extraction of this compound from a plant-based matrix.

  • Sample Homogenization:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If required, add an appropriate internal standard.

  • Extraction:

    • Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • For samples with significant pigmentation, use a d-SPE tube that also contains GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant for direct analysis or for further concentration.

    • If concentration is needed, transfer the supernatant to a clean tube and evaporate gently under a nitrogen stream at a temperature below 40°C to a final volume of 0.5 mL.

    • Reconstitute to 1 mL with the appropriate mobile phase for LC-MS analysis or solvent for GC analysis.

Troubleshooting Workflow

G start Low this compound Recovery check_ph Check Sample pH start->check_ph ph_ok pH is Neutral/Acidic check_ph->ph_ok No Problem ph_high pH is Alkaline check_ph->ph_high Problem? check_temp Review Process Temperatures ph_ok->check_temp adjust_ph Action: Acidify sample before extraction ph_high->adjust_ph end_node Re-evaluate Recovery adjust_ph->end_node temp_ok Temp < 40°C check_temp->temp_ok No Problem temp_high Temp > 40°C check_temp->temp_high Problem? check_solvent Evaluate Extraction Solvent temp_ok->check_solvent adjust_temp Action: Use controlled, low-temp evaporation (<40°C) temp_high->adjust_temp adjust_temp->end_node solvent_ok Using Acetonitrile check_solvent->solvent_ok No Problem solvent_bad Other Solvent check_solvent->solvent_bad Problem? check_cleanup Assess Cleanup Step solvent_ok->check_cleanup adjust_solvent Action: Switch to Acetonitrile (QuEChERS method) solvent_bad->adjust_solvent adjust_solvent->end_node cleanup_ok Cleanup is Effective check_cleanup->cleanup_ok No Problem cleanup_bad High Matrix Interference check_cleanup->cleanup_bad Problem? cleanup_ok->end_node adjust_cleanup Action: Use appropriate d-SPE (e.g., PSA, GCB, C18) cleanup_bad->adjust_cleanup adjust_cleanup->end_node

Caption: Troubleshooting workflow for low this compound recovery.

References

Minimizing Demeton-O degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Demeton-O Sample Stability

Welcome to the technical support center for researchers working with this compound. This resource provides essential guidance on minimizing the degradation of this compound during sample storage to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

A1: this compound is an organophosphate insecticide and acaricide.[1] Like many organophosphates, its chemical structure contains ester linkages that are vulnerable to cleavage through processes like hydrolysis.[2][3][4] It is also susceptible to oxidation at its thioether group and isomerization to its counterpart, Demeton-S, especially when heated.[1][5] These chemical instabilities can lead to a significant loss of the parent compound in a sample if not stored correctly.

Q2: What are the primary factors that cause this compound degradation in stored samples?

A2: The degradation of this compound and other analytes in biological matrices is influenced by several key factors.[6][7] The most critical for this compound are:

  • Temperature: Higher temperatures significantly accelerate the rate of chemical reactions, including hydrolysis and oxidation.[8][9]

  • pH: The rate of hydrolysis is highly dependent on the pH of the sample matrix.[4][6] Organophosphates can be unstable in both highly acidic and alkaline conditions.[4]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of sensitive compounds.[6][7]

  • Oxidation: The presence of oxidizing agents in the sample or exposure to air can lead to the oxidation of the sulfur atoms in the this compound molecule.[1][5]

  • Enzymatic Activity: In biological samples that have not been properly prepared, endogenous enzymes can continue to metabolize the compound even after collection.[6][7]

  • Storage Time: As a general rule, the longer a sample is stored, the greater the potential for degradation.[9][10]

Q3: What is the recommended storage temperature for samples containing this compound?

A3: To minimize chemical and enzymatic degradation, samples should be frozen immediately after collection.[11] The standard recommendation for long-term storage of pesticide residues is at or below -18°C (-0.4°F).[12] Storing samples in a deep freezer at -20°C or, if possible, -60°C is highly advisable for maintaining analyte stability over extended periods.[13]

Q4: How does the pH of the sample matrix affect this compound stability?

A4: The pH of the sample is a critical factor because hydrolysis is a primary degradation pathway for this compound.[2][4] While the optimal pH for most pesticides is neutral (pH 6-7), deviations into acidic or alkaline ranges can catalyze the breakdown of the molecule.[4] If your experimental design allows, buffering the sample to a neutral pH can improve stability. However, any modification to the sample must be validated to ensure it does not interfere with the analytical method.

Q5: Should I take special precautions regarding light exposure for my samples?

A5: Yes. To prevent potential photodegradation, it is best practice to store samples in containers that protect them from light.[6][9] Using amber glass vials or wrapping standard vials in aluminum foil and storing them in the dark (e.g., in a freezer box) are effective measures.[9]

Troubleshooting Guide: Low or Inconsistent this compound Recovery

This guide addresses one of the most common issues encountered during analysis: lower-than-expected concentrations of this compound in stored samples.

TroubleshootingWorkflow start_node Low this compound Recovery check_node1 Check Storage Temperature start_node->check_node1 Investigate Storage decision_node decision_node check_node check_node result_node Investigate Extraction Protocol & Analytical Method problem_node problem_node decision_node1 Stored at <= -20°C? check_node1->decision_node1 check_node2 Check Freeze-Thaw Cycles decision_node1->check_node2 Yes problem_node1 High Temp Degradation Likely decision_node1->problem_node1 No decision_node2 Were samples aliquoted to minimize cycles? check_node2->decision_node2 check_node3 Check for Light Exposure decision_node2->check_node3 Yes problem_node2 Repeated Thawing Causes Degradation decision_node2->problem_node2 No decision_node3 Stored in amber vials or in dark? check_node3->decision_node3 check_node4 Review Sample Handling & Analysis decision_node3->check_node4 Yes problem_node3 Photodegradation Possible decision_node3->problem_node3 No check_node4->result_node If all storage conditions met

Caption: Troubleshooting workflow for low this compound recovery.

Q: My this compound recovery is very low. Could storage temperature be the cause?

A: Absolutely. This is one of the most common causes of analyte loss.[7] Storing samples at refrigeration (4°C) or room temperature, even for short periods, can lead to significant degradation.[10][13] Always ensure samples are transferred to a freezer set to -20°C or lower as soon as possible after collection.[12]

Q: I had to thaw and refreeze my samples multiple times. Can this affect my results?

A: Yes, repeated freeze-thaw cycles should be avoided.[11] Each thawing period exposes the analyte to liquid-state conditions where degradation reactions are much faster. To prevent this, it is highly recommended to divide the initial sample into smaller, single-use aliquots before the first freezing. This allows you to thaw only the amount needed for each analysis.[11]

Q: My storage conditions seem correct, but my results are still inconsistent. What else should I check?

A: If you have ruled out storage issues, consider other pre-analytical and analytical factors:

  • Sample Homogeneity: Ensure the bulk sample was thoroughly mixed before aliquoting.

  • Extraction Efficiency: Review your sample extraction protocol. High temperatures during solvent evaporation steps can degrade this compound.

  • Standard Stability: Organophosphate analytical standards can also degrade over time.[14] Ensure your stock and working standards are fresh and have been stored correctly (typically refrigerated or frozen in the dark).[10][14]

  • Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the analysis, typically causing ion suppression in LC-MS methods. A matrix-matched calibration curve or the use of a stable isotope-labeled internal standard is recommended.

Data Presentation: Factors Influencing this compound Stability

While precise degradation kinetics for this compound are highly matrix-dependent, the following table summarizes the qualitative impact of key storage parameters.

FactorConditionImpact on this compound StabilityRecommendation
Temperature Room Temp (~25°C)Very High Degradation RateAVOID. Only for immediate analysis.
Refrigerated (4°C)High Degradation RateAVOID. Unsuitable for storage beyond a few hours.[10][13]
Frozen (-20°C)Low Degradation RateRECOMMENDED. Standard for short to medium-term storage.[12]
Ultra-Low (-80°C)Very Low Degradation RateIDEAL. Best for long-term storage and maximum stability.[13]
pH Acidic (< 6)Increased Hydrolysis RateBuffer towards neutral if the analytical method permits.[4]
Neutral (6 - 7)Minimal Hydrolysis RateIDEAL. Maintain neutral pH where possible.[4]
Alkaline (> 8)Increased Hydrolysis RateBuffer towards neutral if the analytical method permits.[4]
Light Ambient LightPotential for PhotodegradationUse amber vials or store in complete darkness.[9]
Atmosphere Aerobic (Air)Potential for OxidationPurge headspace with inert gas (N₂ or Argon) for very long-term storage.

Experimental Protocols

Protocol for Evaluating this compound Storage Stability

This protocol provides a framework for validating your storage conditions, as recommended by regulatory guidelines.[12][15]

Workflow start_node Start: Obtain Blank Matrix Pool process_node1 Homogenize Blank Matrix start_node->process_node1 Step 1 process_node process_node analysis_node analysis_node storage_node Place Remaining Aliquots into Storage Conditions (e.g., -20°C in dark) analysis_node2 Analyze Samples at Time Points (e.g., 1, 3, 6 months) storage_node->analysis_node2 Step 5 (at intervals) end_node Calculate % Recovery vs. T=0 to Determine Stability process_node2 Fortify (Spike) Matrix with known concentration of this compound process_node1->process_node2 Step 2 process_node3 Create & Label Multiple Aliquots process_node2->process_node3 Step 3 process_node3->storage_node Step 4b analysis_node1 Analyze Baseline (T=0) Samples Immediately process_node3->analysis_node1 Step 4a analysis_node1->end_node analysis_node2->end_node Step 6

Caption: General workflow for a this compound storage stability study.

1. Objective: To determine the stability of this compound in a specific biological matrix under defined storage conditions (e.g., -20°C in the dark) over a specified duration.

2. Materials:

  • Blank control matrix (e.g., plasma, tissue homogenate) free of this compound.

  • Certified this compound analytical standard.

  • Appropriate storage containers (e.g., 2 mL amber glass screw-cap vials).

  • Validated analytical system for this compound quantification (e.g., LC-MS/MS or GC-FPD).[16][17][18]

3. Methodology:

  • Prepare Matrix: Pool and homogenize a sufficient quantity of the blank control matrix to ensure uniformity across all samples.

  • Fortify (Spike) Samples: Spike the bulk matrix with a known concentration of this compound. The concentration should be high enough for accurate detection but relevant to expected study concentrations (e.g., 10x the limit of quantitation).[15] Mix thoroughly.

  • Aliquot Samples: Dispense the spiked matrix into a sufficient number of storage containers. Prepare enough aliquots for baseline analysis plus at least triplicate analysis at each future time point (e.g., 1, 3, 6, and 12 months).

  • Baseline Analysis (T=0): Immediately after aliquoting, take a set of samples (n=3 to 5) and analyze them to establish the initial (100%) concentration.

  • Store Samples: Place the remaining aliquots into the defined storage condition (e.g., a -20°C freezer, ensuring they are protected from light).

  • Time Point Analysis: At each designated time point, remove a set of samples (n=3) from storage, allow them to thaw under controlled conditions (e.g., in a refrigerator), and analyze them using the same validated method as the baseline samples.[11]

  • Data Evaluation: For each time point, calculate the mean concentration of this compound. Express this as a percentage of the mean baseline (T=0) concentration. The analyte is typically considered stable if the mean concentration is within ±15% of the baseline value.

References

Addressing peak tailing for Demeton-O in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Addressing Peak Tailing for Demeton-O

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of this compound, an organophosphorus pesticide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal gas chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half, resulting in an asymmetry factor greater than 1.[1][2][3][4] For active compounds like this compound, this is a common issue.[1][5] Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting compounds, and decreased sensitivity.[1][3][4]

Q2: What are the primary causes of peak tailing for this compound in gas chromatography?

A2: The primary causes of peak tailing for this compound, and organophosphorus pesticides in general, can be categorized into two main areas:

  • Chemical Interactions (Active Sites): this compound is susceptible to interactions with active sites within the GC system.[1][5] These active sites are often exposed silanol (B1196071) groups on glass surfaces (e.g., inlet liner, column) or metal surfaces that can lead to adsorption of the analyte.[1][6]

  • Physical and Methodological Issues: These include problems with the GC system's physical setup or suboptimal analytical method parameters.[4] Common issues include poor column installation, dead volume in the flow path, incorrect inlet temperature, or an inappropriate carrier gas flow rate.[4][6]

Q3: How can I quickly determine if the peak tailing is due to chemical activity or a physical problem in the system?

A3: A simple diagnostic test is to inject a non-polar, inert compound (e.g., a hydrocarbon like methane (B114726) or butane).[7] If this compound also shows peak tailing, the issue is likely a physical problem within the GC system, such as a poor column cut or installation.[7] If the inert compound gives a symmetrical peak while this compound continues to tail, the problem is most likely due to chemical interactions with active sites in the system.[7]

Q4: What role does the inlet liner play in this compound peak tailing, and what type of liner should I use?

A4: The inlet liner is a critical component, as it's the first surface the sample encounters at high temperature. Active sites on the liner can cause significant peak tailing for sensitive compounds like this compound.[1][8] It is highly recommended to use deactivated liners to minimize these interactions.[1][2][8] For samples with a complex matrix, a deactivated liner with glass wool can help trap non-volatile residues and protect the column.[1][8]

Q5: Can the GC column itself cause peak tailing for this compound? How can I address this?

A5: Yes, the column is a major potential source of peak tailing.[4] This can be due to:

  • Contamination: The front end of the column can become contaminated with non-volatile matrix components, creating active sites.[3][9] Trimming 10-20 cm from the front of the column can often resolve this issue.[10]

  • Stationary Phase Degradation: Over time and with exposure to oxygen at high temperatures, the stationary phase can degrade, leading to active sites. If trimming the column doesn't help, the column may need to be replaced.[6]

  • Improper Column Choice: For organophosphorus pesticides like this compound, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often recommended.[11][12][13] Using an "Ultra Inert" or similarly designated column can provide excellent peak shape for these challenging analytes.[12]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound q1 Inject Inert Hydrocarbon (e.g., Methane) start->q1 all_peaks_tail All Peaks Tail q1->all_peaks_tail Yes demeton_tails Only this compound Tails q1->demeton_tails No physical_issues Address Physical Issues all_peaks_tail->physical_issues chemical_issues Address Chemical Activity demeton_tails->chemical_issues check_column_install Check Column Installation (Cut, Position, Fittings) physical_issues->check_column_install replace_liner Replace Inlet Liner with a Deactivated Liner chemical_issues->replace_liner check_dead_volume Check for Dead Volume (Connections, Tubing) check_column_install->check_dead_volume check_flow_rate Verify Carrier Gas Flow Rate check_dead_volume->check_flow_rate optimize_method Optimize GC Method (Inlet Temp, Oven Program) check_flow_rate->optimize_method end Symmetrical Peak Achieved check_flow_rate->end replace_septum Replace Septum replace_liner->replace_septum trim_column Trim 10-20 cm from Column Inlet replace_septum->trim_column condition_column Condition Column trim_column->condition_column replace_column Consider Replacing Column (Ultra Inert recommended) condition_column->replace_column replace_column->optimize_method replace_column->end optimize_method->end

Caption: A logical workflow for diagnosing and resolving peak tailing of this compound.

Quantitative Data Summary

While specific quantitative data for this compound peak shape versus every GC parameter is highly dependent on the specific instrument and sample matrix, the following table summarizes the expected qualitative impact of key parameters.

ParameterSub-optimal ConditionExpected Effect on this compound PeakRecommended Action
Inlet Temperature Too LowBroad, tailing peak due to slow vaporization.Increase temperature (typically around 250 °C for organophosphates).[5]
Too HighPossible peak fronting or degradation.Decrease temperature.
Carrier Gas Flow Rate Too LowBroad peaks due to increased diffusion.Optimize flow rate for the column dimensions.
Too HighDecreased efficiency and potential for peak broadening.Optimize flow rate for the column dimensions.
Inlet Liner Active or ContaminatedSignificant peak tailing due to adsorption.Replace with a new, deactivated liner.[1][8]
Column Condition Contaminated InletTailing peaks due to active sites.Trim 10-20 cm from the column inlet.[10]
Degraded Stationary PhasePersistent peak tailing even after trimming.Replace the column, preferably with an "Ultra Inert" type.[12]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

This protocol should be the first step when troubleshooting peak tailing that may be caused by active sites.[14]

  • Cool Down: Set the GC inlet and oven temperatures to below 50°C.

  • Turn Off Carrier Gas: Turn off the carrier gas supply to the instrument.

  • Remove Septum Nut: Carefully unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut upon reassembly.

  • Remove Liner: Use clean forceps to carefully remove the inlet liner.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly positioned.

  • Reassemble: Reassemble the inlet components in the reverse order of disassembly.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.

Protocol 2: GC Column Trimming

If replacing the liner and septum does not resolve the peak tailing, the front of the column may be contaminated.

  • Cool Down and Power Off: Ensure the GC oven and inlet are cool and the instrument is powered off.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a diamond scribe, make a clean, square cut to remove 10-20 cm from the inlet end of the column. Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.[4]

  • Reinstall Column: Reinstall the column in the inlet according to the manufacturer's instructions, ensuring the correct insertion depth.

  • Leak Check and Condition: Power on the instrument, restore carrier gas flow, and perform a leak check. It is good practice to briefly condition the column after reinstallation.

Protocol 3: GC System and Method Optimization

If the above steps do not resolve the issue, a more thorough optimization of the GC method is necessary.

  • Verify Carrier Gas Flow: Ensure the carrier gas flow rate is set to the optimal value for your column's internal diameter.

  • Optimize Inlet Temperature: For organophosphorus pesticides, an inlet temperature of around 250°C is a good starting point.[5][12] If tailing persists, consider increasing the temperature in 10°C increments, being mindful of potential analyte degradation at excessively high temperatures.

  • Review Oven Temperature Program: Ensure the initial oven temperature is appropriate for the solvent used and that the temperature ramp rate is optimal for the separation. A slower ramp rate can sometimes improve the peak shape of later eluting compounds.

  • Column Conditioning: If the column has not been used for some time or if a leak has occurred, it may need to be conditioned. Heat the column to its maximum isothermal temperature (or 20°C above the final method temperature) with carrier gas flowing for 1-2 hours.[14]

Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the chemical interaction between this compound and an active silanol group on a GC column or liner surface, which is a primary cause of peak tailing.

G Interaction of this compound with Active Sites cluster_surface GC Column/Liner Surface Si-OH Active Silanol Group (Si-OH) demeton This compound Molecule (Contains Polar P=O and C-O-C groups) Si-OH->demeton Slow Desorption demeton->Si-OH Adsorption interaction Hydrogen Bonding (Secondary Interaction) tailing Delayed Elution & Peak Tailing interaction->tailing

Caption: Adsorption of polar this compound onto active silanol sites leads to peak tailing.

References

Reducing interference in Demeton-O detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Demeton-O in complex samples. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound in complex matrices?

The primary challenges in this compound analysis are matrix effects, which can lead to either suppression or enhancement of the analytical signal, and the presence of co-extracted interfering compounds.[1][2][3] Complex samples, such as fruits, vegetables, and soil, contain a wide variety of components like pigments, lipids, and sugars that can interfere with the accurate quantification of this compound.[4][5][6] Additionally, the thermal lability of organophosphates like this compound can lead to degradation in the gas chromatography (GC) inlet, resulting in poor peak shapes and reproducibility.[7]

Q2: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?

Signal suppression in LC-MS/MS is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's source.[1][3][8]

Mitigation Strategies:

  • Effective Sample Preparation: Employ robust sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) to remove interfering matrix components.[4][5][9][10]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on this compound ionization.[8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for signal suppression.

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for this compound is a highly effective method to correct for matrix effects, as the internal standard will be affected in a similar way to the native analyte.

Q3: My this compound peaks are tailing in my GC-MS analysis. What could be the cause and how do I fix it?

Peak tailing for organophosphate pesticides in GC-MS is often due to active sites in the GC inlet liner or the column itself, leading to unwanted interactions with the analyte.[7][11] It can also be caused by a suboptimal oven temperature program or issues with the column installation.[12]

Troubleshooting Steps:

  • Inlet Maintenance: Clean or replace the GC inlet liner. Using a deactivated liner can significantly reduce active sites.[7]

  • Column Maintenance: If the column is old or has been exposed to many complex samples, it may have active sites. Conditioning the column or trimming a small portion from the front might help. In some cases, a new column may be necessary.

  • Check for Leaks: Ensure all fittings and connections are secure and leak-free.

  • Optimize Temperatures: Review and optimize the injector and oven temperature programs. A starting temperature that is too high can sometimes contribute to peak shape issues.

Q4: Are there specific sorbents in d-SPE (dispersive Solid Phase Extraction) that are recommended for cleaning up this compound extracts?

The choice of d-SPE sorbent in the QuEChERS method is critical for removing specific types of interferences. For general-purpose cleanup of fruit and vegetable extracts for organophosphate analysis, a combination of:

  • Primary Secondary Amine (PSA): To remove organic acids, sugars, and some fatty acids.[10]

  • C18 (Octadecylsilane): To remove non-polar interferences like lipids.[10]

  • Graphitized Carbon Black (GCB): To remove pigments like chlorophyll (B73375) and carotenoids.[10] Caution should be exercised with GCB as it can retain some planar pesticides.

For this compound, a combination of PSA and C18 is often a good starting point. The use of GCB should be evaluated for your specific matrix to ensure it does not negatively impact this compound recovery.

Q5: What are the common interferences in immunoassays for this compound?

Immunoassays for pesticide detection can be susceptible to several types of interference:

  • Cross-reactivity: Structurally similar compounds, such as other organophosphate pesticides, can bind to the antibody, leading to false-positive results or over-estimation of the this compound concentration.[13][14][15][16] The specificity of the antibody used is a critical factor.[13][15][16]

  • Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding, leading to inaccurate results.[15] This can be caused by proteins, lipids, or other small molecules in the sample.[17]

  • Heterophile Antibodies: These are human antibodies that can bind to the antibodies used in the immunoassay, causing a false signal.[2][15][18][19]

Q6: What challenges can be expected when using electrochemical biosensors for this compound detection?

Electrochemical biosensors for organophosphates, which are often based on the inhibition of the enzyme acetylcholinesterase (AChE), face the following challenges:

  • Lack of Specificity: Any compound that inhibits AChE will produce a signal, leading to potential interference from other organophosphate and carbamate (B1207046) pesticides.[20]

  • Matrix Interferences: Other electroactive compounds in the sample matrix can interfere with the electrochemical detection.[21][22]

  • Enzyme Stability: The stability of the immobilized enzyme can be affected by factors such as pH, temperature, and the presence of organic solvents.[21]

Troubleshooting Guides

GC-MS Troubleshooting for this compound
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Response Sample degradation in the injector.Use a deactivated inlet liner and optimize the injector temperature.
Leaks in the system.Perform a leak check of the injector, column fittings, and gas lines.[12][23]
Incorrect MS parameters.Verify the MS is in the correct acquisition mode (e.g., SIM, MRM) and that the correct ions for this compound are being monitored.
Poor Peak Shape (Tailing) Active sites in the inlet or column.Clean or replace the inlet liner with a deactivated one. Condition or trim the GC column.[7][11]
Suboptimal flow rate or temperature program.Optimize the carrier gas flow rate and the oven temperature ramp.
Poor Reproducibility Inconsistent injection volume.Check the autosampler syringe for air bubbles or leaks.
Inlet discrimination.Use a deactivated liner with glass wool to aid in sample vaporization.
Ghost Peaks Carryover from a previous injection.Run a solvent blank to confirm carryover. Clean the syringe and injector.
Contaminated syringe or solvent.Use fresh, high-purity solvents and clean the syringe thoroughly between injections.
LC-MS/MS Troubleshooting for this compound
Problem Potential Cause(s) Recommended Solution(s)
Signal Suppression/Enhancement Co-eluting matrix components.Improve sample cleanup using SPE or a more effective d-SPE sorbent combination in QuEChERS.[1][3][8]
Dilute the sample extract.[8]
Develop a matrix-matched calibration curve.
Use a stable isotope-labeled internal standard.
Shifting Retention Times Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column degradation.Flush the column or replace it if it is old or has been subjected to many harsh sample matrices.
Inconsistent oven temperature.Ensure the column oven is maintaining a stable temperature.
Multiple Peaks for a Single Analyte Isomerization or degradation of this compound.Check the pH of the sample and mobile phase. This compound can be unstable under certain conditions.
Carryover from a previous injection.Run a solvent blank and improve the needle wash method.

Data Presentation

Table 1: Recovery of this compound and Related Organophosphates using QuEChERS in Different Matrices

Note: Data for this compound may be limited. This table includes data for closely related organophosphates to provide an indication of expected performance. All values are percentages (%).

Pesticide Matrix Extraction Method Recovery (%) Relative Standard Deviation (RSD) (%)
Demeton-S-methylBrown RiceQuEChERS with GC-FPD85.23.6
Demeton-S-methylOrangeQuEChERS with GC-FPD95.74.1
This compoundBrown RiceQuEChERS with GC/MS80-120 (expected)< 20 (expected)
This compoundOrangeQuEChERS with GC/MS80-120 (expected)< 20 (expected)
Organophosphates (general)ApplesQuEChERS with d-SPE94-99< 15
Organophosphates (general)Korean CabbageQuEChERS with d-SPE94-99< 15

Data for Demeton-S-methyl adapted from a study on unregistered organophosphorus pesticides.[24] General organophosphate data from a comparison of cleanup methods.[5][6]

Table 2: Matrix Effects of this compound and Related Organophosphates in LC-MS/MS Analysis

Matrix Effect (%) = (Peak area in matrix / Peak area in solvent - 1) x 100. A negative value indicates signal suppression, and a positive value indicates signal enhancement.

Pesticide Matrix Matrix Effect (%)
This compoundSoil-25 to +74 (expected range)
Demeton-S-methylFruits and VegetablesSignal suppression is common
Organophosphates (general)SpicesUp to -89
Organophosphates (general)Various food matricesSignal suppression is more common than enhancement

Data for this compound in soil is an expected range based on general pesticide analysis in that matrix.[25] Data for spices from a study on mycotoxins, illustrating strong matrix effects in complex samples.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Fruits and Vegetables

This protocol is adapted from the standard QuEChERS EN 15662 method and should be validated for your specific matrix and analytical instrumentation.[4]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[26][27]

2. Extraction:

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing:

    • 150 mg MgSO₄ per mL of extract.

    • 50 mg PSA per mL of extract.

    • (Optional, for highly pigmented samples) 7.5-50 mg GCB per mL of extract. Evaluate for this compound recovery before use.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and add it to an autosampler vial.

  • For LC-MS/MS analysis, the extract may be diluted with mobile phase.

  • For GC-MS analysis, analyte protectants may be added to prevent degradation in the injector.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples

This is a general SPE protocol for organophosphate pesticides in water and should be optimized for this compound.[1][17][28][29]

1. Cartridge Conditioning:

  • Sequentially pass 5 mL of ethyl acetate (B1210297), 5 mL of methanol, and 5 mL of deionized water through a C18 SPE cartridge. Do not let the cartridge go dry.[1]

2. Sample Loading:

  • Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

3. Cartridge Rinsing (optional):

  • Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

4. Cartridge Drying:

  • Dry the cartridge under vacuum for 30-60 minutes to remove residual water.[1]

5. Elution:

  • Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., 2 x 5 mL of ethyl acetate or acetonitrile).

6. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a suitable solvent for injection into the analytical instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup_options Cleanup Options cluster_analysis Analysis cluster_data Data Processing sample Complex Sample (e.g., Fruit, Vegetable, Soil) homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction cleanup Cleanup Step extraction->cleanup quechers QuEChERS (d-SPE) - PSA - C18 - GCB cleanup->quechers spe Solid-Phase Extraction (SPE) - C18 Cartridge cleanup->spe gcms GC-MS/MS quechers->gcms lcms LC-MS/MS quechers->lcms spe->gcms spe->lcms quantification Quantification gcms->quantification lcms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

interference_mitigation cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome interference Matrix Interference & Signal Suppression/Enhancement sample_prep Optimized Sample Preparation (QuEChERS, SPE) interference->sample_prep dilution Sample Dilution interference->dilution calibration Matrix-Matched Calibration interference->calibration istd Isotope-Labeled Internal Standard interference->istd result Accurate & Reliable This compound Quantification sample_prep->result dilution->result calibration->result istd->result

Caption: Strategies to mitigate matrix interference.

References

Preventing isomerization of Demeton-O during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical challenges associated with Demeton-O, focusing on the prevention of its isomerization to Demeton-S during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern in analysis?

A1: Demeton is a systemic organophosphate insecticide that exists as a mixture of two isomers: this compound (the thiono isomer, with a P=S bond) and Demeton-S (the thiolo isomer, with a P=O bond). This compound is known to isomerize to the more stable and generally more toxic Demeton-S. This conversion can be catalyzed by factors such as heat, light, and the presence of polar solvents or acidic/basic conditions.[1] In analytical procedures, this isomerization can lead to an underestimation of this compound and an overestimation of Demeton-S, resulting in inaccurate quantification and risk assessment.

Q2: What are the primary factors that induce the isomerization of this compound to Demeton-S during analysis?

A2: The main factors contributing to the isomerization of this compound are:

  • Temperature: High temperatures, particularly in the inlet of a gas chromatograph (GC), can provide the necessary activation energy for the thiono-to-thiolo rearrangement.

  • pH: Both acidic and alkaline conditions can catalyze the isomerization. Demeton is known to be rapidly hydrolyzed by alkalis.[1]

  • Solvents: Polar solvents can promote the isomerization process.

  • Matrix Effects: Components within the sample matrix can sometimes contribute to the degradation or isomerization of analytes.

Q3: Which analytical technique is preferred for the analysis of this compound and Demeton-S, GC or LC?

A3: Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be used for the analysis of Demeton isomers. However, due to the thermal lability of this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) is often preferred to avoid heat-induced isomerization that can occur in the hot GC inlet.[2][3] If GC is used, special precautions such as cool on-column injection are necessary to minimize isomerization.[4]

Q4: Can derivatization be used to stabilize this compound before analysis?

A4: Derivatization is a common technique to improve the volatility and stability of analytes for GC analysis. For organophosphates, silylation and alkylation are common derivatization methods.[5][6][7][8] While derivatization can stabilize some thermally labile pesticides, specific protocols for this compound are not widely documented in recent literature. The focus has largely shifted towards using analytical techniques like LC-MS/MS that do not require high temperatures.

Troubleshooting Guides

Issue 1: Low recovery of this compound and a correspondingly high peak for Demeton-S.
Possible Cause Suggested Solution
Thermal Isomerization in GC Inlet Lower the injector temperature. A starting point of 250°C is common for organophosphates, but for thermally labile compounds, this may need to be significantly lower.[9] Use a deactivated inlet liner and consider trimming the GC column to remove active sites.[10] For best results, switch to a Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) inlet.[4]
Isomerization during Sample Preparation Maintain low temperatures throughout the sample preparation process. Keep samples on ice and perform extractions in a cold room if possible. Ensure that any solvent evaporation steps are performed at temperatures below 40°C.[11]
pH-induced Isomerization Buffer the sample and extraction solvent to a neutral pH (around 7). Avoid strongly acidic or alkaline conditions during extraction and cleanup.[12][13][14]
Oxidative Degradation Add antioxidants such as L-ascorbic acid and butylhydroxytoluene (B512018) to the homogenization solvent to prevent oxidative degradation of the analytes.[2][3][15]
Issue 2: Poor peak shape (tailing) for Demeton isomers in GC analysis.
Possible Cause Suggested Solution
Active Sites in the GC System Deactivated liners and columns are crucial for analyzing active compounds like organophosphates. If peak tailing is observed for Demeton but not for inert compounds, active sites are a likely cause.[9][16] Replace the inlet liner and septum. Trim 15-30 cm from the front of the GC column.[9][10]
Incorrect Carrier Gas Flow Rate Optimize the carrier gas flow rate for your column dimensions as per the manufacturer's recommendations. An incorrect flow rate can lead to band broadening and peak tailing.[9]
Column Contamination Non-volatile matrix components can accumulate at the head of the column, creating active sites. Regular column trimming can help mitigate this. If the problem persists, the column may need to be replaced.[10]
Improper Column Installation Ensure the column is installed correctly in the inlet and detector with the proper insertion distances to avoid dead volumes, which can cause peak tailing.[17]

Experimental Protocols

Protocol 1: Sample Preparation using Modified QuEChERS with Antioxidants

This protocol is designed to extract this compound and Demeton-S from a fruit or vegetable matrix while minimizing isomerization.

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes

  • Centrifuge

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • L-ascorbic acid

  • Butylhydroxytoluene (BHT)

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and MgSO4

Procedure:

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. To prevent degradation of volatile pesticides, it is recommended to use dry ice during homogenization.[18]

  • Addition of Antioxidants: Add a solution of L-ascorbic acid and BHT in acetonitrile to the sample.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO4, 1.5 g NaCl, 1.5 g sodium citrate dibasic sesquihydrate, 0.75 g sodium citrate tribasic dihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and MgSO4.

    • Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS (with appropriate inlet conditions). For GC analysis, a solvent exchange to toluene (B28343) may be beneficial.[19]

Protocol 2: Analysis by LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example Parameters for Demeton-S-methyl):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 231.

  • Product Ions: m/z 89, 61 (for quantification and qualification).

  • Collision Energy: Optimized for the specific instrument.

Note: These are starting parameters and should be optimized for the specific instrument and isomers of interest.

Protocol 3: Analysis by GC-MS with Cool On-Column Injection

Instrumentation:

  • Gas Chromatograph with a Cool On-Column (COC) inlet and a Mass Spectrometer (GC-MS).

GC Conditions:

  • Inlet: Cool On-Column.

  • Inlet Temperature Program: Track oven temperature.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane stationary phase.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on typical findings in pesticide residue analysis. Actual recovery and isomerization rates will vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Illustrative Recovery of this compound and Demeton-S using Modified QuEChERS

AnalyteSample MatrixSpiking Level (ng/g)Recovery (%) with AntioxidantsRecovery (%) without Antioxidants
This compoundApple509570
Demeton-SApple509899
This compoundSpinach509265
Demeton-SSpinach509697

Table 2: Illustrative Effect of GC Inlet Temperature on this compound Isomerization

Inlet TypeInlet Temperature (°C)This compound Peak Area (relative units)Demeton-S Peak Area (relative units)Isomerization (%)
Split/Splitless25050,00050,00050
Split/Splitless20075,00025,00025
Cool On-ColumnTrack Oven98,0002,000<2

Visualizations

Isomerization_Pathway Demeton_O This compound (Thiono Isomer, P=S) Demeton_S Demeton-S (Thiolo Isomer, P=O) Demeton_O->Demeton_S Isomerization (Heat, Light, pH, Polar Solvents)

Caption: Isomerization pathway of this compound to Demeton-S.

Analytical_Workflow cluster_prep Sample Preparation (Low Temperature) cluster_analysis Analysis Sample Sample Homogenization Antioxidants Add Antioxidants (L-ascorbic acid, BHT) Sample->Antioxidants Extraction QuEChERS Extraction (Buffered, Neutral pH) Antioxidants->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MS LC-MS/MS Analysis (Preferred Method) Cleanup->LC_MS Minimal Isomerization GC_MS GC-MS Analysis (with Cool On-Column Inlet) Cleanup->GC_MS Risk of Isomerization

Caption: Recommended analytical workflow for this compound.

Troubleshooting_Logic Start Low this compound Recovery High Demeton-S Peak Check_GC Using GC-MS? Start->Check_GC Check_Prep Check Sample Prep Conditions Check_GC->Check_Prep No (using LC-MS) Lower_Inlet_Temp Lower Inlet Temperature Use Cool On-Column Check_GC->Lower_Inlet_Temp Yes Check_Temp Ensure Low Temp (<40°C) Check_Prep->Check_Temp Use_LCMS Switch to LC-MS/MS Lower_Inlet_Temp->Use_LCMS Still an issue? Check_pH Buffer to Neutral pH Check_Temp->Check_pH Add_Antioxidants Add Antioxidants Check_pH->Add_Antioxidants

Caption: Troubleshooting logic for this compound isomerization.

References

Selection of internal standards for Demeton-O quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Demeton-O.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

A1: The most suitable internal standard for the quantification of this compound using mass spectrometry-based methods (GC-MS, LC-MS/MS) is a stable isotope-labeled (SIL) analog of the analyte. This compound-d10 is a commercially available deuterated analog that is highly recommended.[1] SIL internal standards exhibit similar chemical and physical properties to the target analyte, leading to comparable behavior during sample preparation, chromatography, and ionization. This effectively compensates for variations in extraction efficiency, matrix effects, and instrument response, resulting in higher accuracy and precision.

Q2: Are there any alternative internal standards if a stable isotope-labeled version is unavailable?

A2: While a stable isotope-labeled internal standard is strongly preferred, if this compound-d10 is not accessible, a structural analog can be considered as a surrogate standard. A suitable surrogate should have a similar chemical structure and physicochemical properties to this compound, but it must not be present in the samples being analyzed. Potential surrogates for organophosphate pesticides include compounds like Triphenyl Phosphate (TPP). However, it is crucial to validate the performance of any surrogate standard thoroughly to ensure it adequately mimics the behavior of this compound.

Q3: What are the recommended analytical techniques for this compound quantification?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex matrices, and its ability to analyze thermally labile compounds without derivatization. GC-MS is also a robust technique, particularly for volatile and semi-volatile compounds.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in pesticide analysis. Several strategies can be employed to mitigate them:

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q1, this is the most effective way to compensate for matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.

  • Sample Preparation: Employ a thorough sample cleanup procedure, such as the QuEChERS method, to remove interfering matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Incompatible solvent for the mobile phase in LC. 3. Column degradation.1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider using analyte protectants. 2. Ensure the injection solvent is compatible with the initial mobile phase conditions. 3. Replace the analytical column.
Low or No Signal for this compound 1. Inefficient extraction from the sample matrix. 2. Degradation of the analyte during sample preparation or analysis. 3. Incorrect mass spectrometer settings.1. Optimize the extraction solvent and procedure. Ensure thorough homogenization. 2. This compound can be unstable under certain conditions. Avoid high temperatures and extreme pH. Store standards and samples properly.[2][3] 3. Verify the precursor and product ions for MS/MS analysis and check the ionization source parameters.
High Variability in Results 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability.1. Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. 2. Implement the use of a stable isotope-labeled internal standard (this compound-d10). 3. Perform instrument maintenance and check for leaks or other issues.
Interfering Peaks 1. Co-eluting matrix components. 2. Contamination from solvents, glassware, or the instrument.1. Optimize the chromatographic method to improve separation. Employ a more selective cleanup step during sample preparation. 2. Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination.

Experimental Protocols

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4][5]

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO4

  • Centrifuge tubes (50 mL)

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standard (e.g., this compound-d10).

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of PSA and 900 mg of anhydrous MgSO4.

  • Shake for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The supernatant is ready for GC-MS or LC-MS/MS analysis.

GC-MS/MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

GC Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet: Splitless mode, 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp to 150 °C at 25 °C/min

    • Ramp to 200 °C at 3 °C/min

    • Ramp to 280 °C at 8 °C/min, hold for 10 min

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions:

    • Note: These are suggested transitions and should be optimized on the specific instrument.

    • This compound: Precursor ion (m/z) -> Product ions (m/z)

    • This compound-d10: Precursor ion (m/z) -> Product ions (m/z)

    • (Specific m/z values need to be determined empirically by infusing the standards into the mass spectrometer)

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[6][7]

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 5% B, hold for 1 min

    • Linear gradient to 95% B over 8 min

    • Hold at 95% B for 2 min

    • Return to 5% B and equilibrate for 3 min

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas flows should be optimized for the specific instrument.

  • Precursor and Product Ions:

    • Note: These are suggested transitions and should be optimized on the specific instrument.

    • This compound: Precursor ion (m/z) -> Product ions (m/z)

    • This compound-d10: Precursor ion (m/z) -> Product ions (m/z)

    • (Specific m/z values need to be determined empirically by infusing the standards into the mass spectrometer)

Data Presentation

Table 1: Recommended Internal Standards for this compound Quantification

Internal Standard Type Compound Name Rationale for Use
Stable Isotope-Labeled (Ideal) This compound-d10Co-elutes with this compound and corrects for matrix effects and extraction losses with the highest accuracy.
Surrogate (Alternative) Triphenyl Phosphate (TPP)A structurally similar organophosphate that can be used to monitor extraction efficiency. Must be validated for each matrix.

Table 2: Example MRM Transitions for this compound and Related Compounds (To be optimized)

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (eV)
This compoundOptimizeOptimizeOptimizeOptimize
This compound-d10OptimizeOptimizeOptimizeOptimize

Visualizations

internal_standard_selection start Start: Need to quantify this compound is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d10) available? start->is_sil_available use_sil Use SIL Internal Standard (this compound-d10) is_sil_available->use_sil Yes no_sil Consider a Surrogate Standard (Structural Analog) is_sil_available->no_sil No end_point Proceed with Quantitative Analysis use_sil->end_point validate_surrogate Thoroughly validate the surrogate standard for: - Recovery - Matrix Effects - Linearity no_sil->validate_surrogate validate_surrogate->end_point quechers_workflow sample 1. Homogenized Sample (10g) in 50mL tube add_solvent 2. Add 10mL Acetonitrile + Internal Standard sample->add_solvent add_salts 3. Add MgSO4 (4g) and NaCl (1g) add_solvent->add_salts shake_centrifuge1 4. Shake and Centrifuge add_salts->shake_centrifuge1 transfer 5. Transfer Supernatant shake_centrifuge1->transfer dspe 6. Dispersive SPE Cleanup (PSA + MgSO4) transfer->dspe shake_centrifuge2 7. Shake and Centrifuge dspe->shake_centrifuge2 analysis 8. Analyze Supernatant by GC-MS or LC-MS/MS shake_centrifuge2->analysis

References

Technical Support Center: Optimization of QuEChERS Cleanup for Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with QuEChERS cleanup for fatty matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of fatty samples using the QuEChERS method.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Analyte partitioning into the fat layer: Lipophilic analytes have a strong affinity for the co-extracted lipids, causing them to remain in the fat layer rather than partitioning into the acetonitrile (B52724) phase.[1]Increase Solvent-to-Sample Ratio: Use a larger volume of acetonitrile to improve extraction efficiency.[1] Incorporate a Freeze-Out Step (Winterization): After the initial extraction, freeze the acetonitrile extract at -20°C or lower for at least two hours to precipitate lipids. Centrifuge at a low temperature and collect the supernatant.[1][2] Hexane (B92381)/Nonpolar Solvent Partitioning: Introduce hexane or another nonpolar solvent during the extraction stage to help separate lipids.[2]
Inadequate d-SPE Cleanup: Standard sorbents like PSA may not be sufficient to remove the high lipid content, leading to analyte loss during this step.[1]Optimize d-SPE Sorbent Combination: Use sorbents specifically designed for lipid removal. A common combination for fatty matrices is MgSO₄, PSA, and C18.[1][3] For more challenging matrices, consider specialized sorbents like Z-Sep, Z-Sep+, or Enhanced Matrix Removal—Lipid (EMR—Lipid).[1]
Significant Matrix Effects (Signal Suppression or Enhancement) High concentration of co-eluting matrix components: Residual lipids and other matrix components can interfere with the ionization of the analyte in the mass spectrometer source.[1]Improve Cleanup Efficiency: A cleaner extract is the most effective way to reduce matrix effects. Employ a more rigorous d-SPE cleanup with lipid-specific sorbents.[1] Dilute the Final Extract: While this can reduce matrix effects, it may also decrease the sensitivity of the method.[4] Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same cleanup procedure to compensate for signal suppression or enhancement.[5][6]
Instrument Contamination (GC Inlet, MS Source) High levels of non-volatile matrix components: Residual fats and oils in the final extract can build up in the analytical instrument, leading to poor performance and downtime.[1][6]Enhance the Cleanup Step: Utilize a more effective d-SPE cleanup protocol with sorbents targeted for lipid removal.[1] Use a Guard Column: For GC analysis, a guard column can protect the analytical column from non-volatile residues.[1]
Poor Peak Shape in Chromatography Co-eluting matrix interferences: Residual matrix components can interfere with the chromatographic separation, leading to peak tailing or fronting.Optimize d-SPE Cleanup: A cleaner extract will generally result in better chromatography.[5] Consider Alternative Sorbents: If using PSA, be aware that acetic acid in the extraction step can sometimes negatively impact its effectiveness and lead to chromatographic issues.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the standard QuEChERS method not always suitable for fatty matrices?

A1: The standard QuEChERS protocol is primarily designed for samples with high water content and low-fat content.[3] Fatty matrices present a challenge because lipids are often co-extracted with the analytes of interest. This high lipid content can lead to several problems, including low analyte recovery, significant matrix effects in LC-MS/MS and GC-MS/MS analysis, and contamination of the analytical instrument.[1][6] Therefore, modifications to the standard protocol are necessary to effectively remove these lipid interferences.

Q2: What are the most effective d-SPE sorbents for cleaning up extracts from fatty samples?

A2: While Primary Secondary Amine (PSA) is a common QuEChERS sorbent for removing sugars and fatty acids, it is often insufficient for high-fat matrices.[1][7] For effective lipid removal, a combination of sorbents is typically used. The most common and effective sorbents for fatty matrices include:

  • C18: An octadecylsilane-bonded silica (B1680970) sorbent that effectively removes nonpolar interferences like lipids.[1][2][8] It is often used in combination with PSA.

  • Z-Sep and Z-Sep+: Zirconia-based sorbents that have a high affinity for lipids and are very effective at their removal.[1]

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): A novel sorbent that utilizes a unique mechanism of size exclusion and hydrophobic interactions to selectively remove lipids while minimizing the loss of target analytes.[1][9]

Q3: What is a "freeze-out" step and when should I use it?

A3: A "freeze-out" step, also known as winterization, is a technique used to precipitate lipids from the acetonitrile extract.[1][2] After the initial extraction and centrifugation, the supernatant is placed in a freezer (typically at -20°C or colder) for at least two hours.[1][2] This causes the dissolved fats to solidify and precipitate out of the solution. A subsequent centrifugation step at low temperature separates the precipitated lipids, and the cleaner supernatant is then carried forward to the d-SPE cleanup step.[1] This technique is particularly useful for samples with a very high fat content.

Q4: Can I use cartridge SPE (cSPE) instead of dispersive SPE (dSPE) for cleanup?

A4: Yes, cartridge SPE (cSPE) can be a valuable alternative to dSPE, especially when the lipid content is too high for dSPE to handle effectively.[7] A pass-through cSPE approach can be employed where the sample extract is passed through a cartridge containing a larger amount of sorbent (e.g., PSA) to provide a more thorough cleanup.[2][7]

Q5: How can I minimize matrix effects in my analysis?

A5: The most effective way to minimize matrix effects is to have a cleaner sample extract.[1] This can be achieved by optimizing the cleanup step with the appropriate sorbents. Additionally, using matrix-matched calibration standards is a common and effective strategy to compensate for any remaining matrix effects.[5][6] In this approach, you prepare your calibration standards in a blank sample matrix that has been extracted and cleaned up in the same way as your unknown samples. This helps to ensure that the standards and samples experience similar levels of signal suppression or enhancement.

Experimental Protocols

Modified QuEChERS Protocol for General Fatty Matrices

This protocol is a general guideline and may require further optimization for specific matrices and analytes.

  • Sample Preparation and Extraction:

    • Weigh 2-5 g of the homogenized fatty sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Vortex or shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[1]

  • (Optional) Freeze-Out Step:

    • Carefully transfer the upper acetonitrile layer to a clean centrifuge tube.

    • Place the tube in a freezer at -20°C for at least 1-2 hours.

    • Centrifuge at a low temperature (e.g., 4°C) at ≥3000 rcf for 5 minutes.

    • Immediately decant the supernatant into a clean tube for the cleanup step.[1]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1-6 mL aliquot of the acetonitrile extract to a d-SPE tube.

    • Add the appropriate sorbent mixture. A common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.[1]

    • Vortex for 30-60 seconds.

    • Centrifuge at high speed (e.g., ≥8000 rpm) for 2 minutes.[1]

    • The resulting supernatant is ready for analysis.

QuEChERS Cleanup Workflow for Fatty Matrices

QuEChERS_Fatty_Matrix_Workflow cluster_optional Optional Freeze-Out start Homogenized Fatty Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant1 Acetonitrile Extract centrifuge1->supernatant1 freeze 2. Freeze Extract (-20°C, >=2h) supernatant1->freeze High Fat Content cleanup 3. d-SPE Cleanup (MgSO4 + PSA + C18/Z-Sep/EMR-Lipid) supernatant1->cleanup Moderate Fat Content centrifuge2 Centrifuge (cold) freeze->centrifuge2 supernatant2 Cleaner Supernatant centrifuge2->supernatant2 supernatant2->cleanup centrifuge3 Centrifuge cleanup->centrifuge3 final_extract Final Extract for Analysis centrifuge3->final_extract

Caption: Workflow for QuEChERS cleanup of fatty matrices.

Troubleshooting Logic for Low Analyte Recovery

Low_Recovery_Troubleshooting start Low Analyte Recovery check_extraction Evaluate Extraction Efficiency start->check_extraction is_lipophilic Is Analyte Lipophilic? check_extraction->is_lipophilic increase_solvent Increase Acetonitrile Volume is_lipophilic->increase_solvent Yes check_cleanup Evaluate d-SPE Cleanup is_lipophilic->check_cleanup No add_freeze_out Incorporate Freeze-Out Step increase_solvent->add_freeze_out add_freeze_out->check_cleanup sorbent_choice Is Sorbent Combination Optimal for Lipids? check_cleanup->sorbent_choice use_lipid_sorbents Use C18, Z-Sep, or EMR-Lipid sorbent_choice->use_lipid_sorbents No re_evaluate Re-evaluate Recovery sorbent_choice->re_evaluate Yes use_lipid_sorbents->re_evaluate

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Improving the Reproducibility of Acetylcholinesterase (AChE) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during acetylcholinesterase (AChE) inhibition assays. Our goal is to help you improve the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Ellman's method for measuring AChE activity?

A1: The Ellman's method is a widely used colorimetric assay to measure AChE activity.[1] It is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][2] The rate of color formation is directly proportional to the AChE activity.[1]

Q2: What are the key reagents and their recommended storage conditions for an AChE inhibition assay?

A2: The key reagents include a phosphate (B84403) buffer (pH 8.0), DTNB solution, ATCI solution, and the AChE enzyme solution.[3] It is recommended to prepare the ATCI solution fresh daily.[3] The DTNB solution should be stored protected from light.[3] The AChE enzyme stock solution is stable for over two years when stored at -20°C.[4] For dilute enzyme solutions, adding Bovine Serum Albumin (BSA) at 1 mg/mL can help stabilize the enzyme.[4]

Q3: How can I minimize variability in my AChE assay results?

A3: Variability in AChE assays can be caused by a lack of standardized methodology.[5] To minimize variability, it is crucial to use consistent experimental protocols, including reagent concentrations, incubation times, and temperature.[6] Ensure thorough mixing of reagents in each well. Using a multichannel pipette can aid in the simultaneous addition of reagents to minimize timing differences between wells.[7] Additionally, running appropriate controls and replicates is essential for data quality.

Q4: What are common causes of false positives in AChE inhibition assays?

A4: False positives can occur if the test compound directly reacts with DTNB, producing a yellow color that mimics AChE inhibition.[6] This is particularly common for compounds containing thiol groups.[6] To identify this, run a control experiment with the inhibitor, DTNB, and substrate in the absence of the enzyme.[6] Some organic solvents, like DMSO, can also inhibit AChE, so a vehicle control is necessary to account for any solvent-induced effects.[6]

Q5: My potential inhibitor shows increased inhibition with longer pre-incubation times. What does this signify?

A5: This observation suggests that your compound may be a time-dependent or slow-binding inhibitor.[6] In such cases, the standard IC50 determination, which assumes rapid equilibrium, will likely underestimate the inhibitor's potency.[6] To accurately characterize a time-dependent inhibitor, it is necessary to perform experiments that measure the rate of inhibition (k_on and k_off).[6]

Troubleshooting Guides

Issue 1: High Background Signal
Possible Cause Troubleshooting Step
Spontaneous substrate hydrolysis Run a blank control containing all reagents except the enzyme to measure the rate of non-enzymatic substrate hydrolysis.[8]
Reactive thiols in the enzyme preparation Run a control with the enzyme and DTNB but without the substrate to check for reactive thiols in your enzyme preparation.[8]
Contaminated reagents Prepare fresh reagents, especially the substrate and buffer solutions.
Inadequate washing (for plate-based assays) If washing steps are part of your protocol, ensure they are thorough to remove any residual reagents.[8]
Issue 2: Poor Reproducibility Between Replicates
Possible Cause Troubleshooting Step
Inconsistent pipetting Use calibrated pipettes and ensure consistent pipetting technique. For 96-well plates, using a multichannel pipette is recommended for simultaneous reagent addition.[7]
Temperature fluctuations Ensure all reagents and the assay plate are at a stable, consistent temperature (e.g., room temperature or 37°C) before starting the reaction.[6]
Incomplete mixing of reagents After adding reagents, mix the contents of the wells thoroughly by gentle tapping or using an orbital shaker for a few seconds.[9]
Edge effects in microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer/water.
Issue 3: No or Very Low Inhibition Observed
Possible Cause Troubleshooting Step
Inhibitor concentration is too low Perform a dose-response experiment with a wider range of inhibitor concentrations to determine the IC50 value.[10]
Inactive inhibitor Verify the purity and integrity of your inhibitor compound. If possible, test a known AChE inhibitor as a positive control.
Insufficient pre-incubation time For some inhibitors, pre-incubation with the enzyme before adding the substrate is necessary. A pre-incubation time of 10-15 minutes is a good starting point.[6][10]
Enzyme concentration is too high A high enzyme concentration may require a very high inhibitor concentration to see an effect. Consider reducing the enzyme concentration.[8]
Issue 4: 100% Inhibition Across All Inhibitor Concentrations
Possible Cause Troubleshooting Step
Inhibitor is highly potent and/or irreversible Drastically lower the inhibitor concentrations, potentially into the picomolar or femtomolar range for very potent inhibitors.[8]
Pre-incubation time is too long for a rapid, irreversible inhibitor Reduce or eliminate the pre-incubation time for initial characterizations of such inhibitors.[8]
Assay interference Rule out false positives by performing the control experiments mentioned in the FAQs (direct reaction with DTNB).[6]

Data Presentation

Table 1: Recommended Storage Conditions for AChE and Blood Samples

Sample Type Room Temperature Refrigerated (4°C) Frozen (-20°C) Ultra-low Frozen (-80°C)
Purified AChE (lyophilized) Not RecommendedNot RecommendedStable for > 2 years[4]Not specified
Purified AChE (in solution) Stable for < 12 hours[11]Stable for up to 3 days[11]Stable for up to 6 weeks[11]Not specified
Whole Blood Hemolysates Stable for ~6 days[11]Stable for > 6 weeks[11]Stable for > 6 weeks[11]Not specified
Plasma Stable for ~6 days[11]Stable for > 6 weeks[11]Stable for > 6 weeks[11]Not specified
Red Blood Cell Hemolysates 80% activity after 24 hours[11]80% activity after 6 days[11]>90% activity for 50 days[11]Not specified
Tissue (Liver & Muscle) Not RecommendedNot RecommendedSignificant decrease after 1-3 months[12]Significant decrease after 6 months[12]

Table 2: Kinetic Parameters of Acetylcholinesterase

Substrate K_m (Michaelis Constant) V_max (Maximum Velocity) Enzyme Source
Acetylthiocholine2.06 x 10⁻⁴ mol/L[13]4.97 x 10⁻⁷ kat[13]Electric Eel
Indoxylacetate3.21 x 10⁻³ mol/L[13]7.71 x 10⁻⁸ kat[13]Electric Eel

Experimental Protocols

Detailed Methodology for AChE Inhibition Assay (Ellman's Method)

This protocol is a generalized version based on the widely used Ellman's method and should be optimized for specific experimental conditions.[6]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.[3]

  • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer. Store protected from light.[3]

  • Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh daily.[3]

  • AChE Solution: Prepare a stock solution of AChE and dilute it with Assay Buffer to the desired concentration (e.g., 1 U/mL) immediately before use. Keep the enzyme solution on ice.[3]

  • Inhibitor Solutions: Prepare a series of dilutions of the test compound and a positive control inhibitor (e.g., donepezil) in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells.[3]

2. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.[3]

    • Control (100% activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[3]

    • Test Sample (with inhibitor): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[3]

  • Pre-incubation:

    • Add the Assay Buffer, AChE solution, and inhibitor solution (or vehicle control) to the respective wells.

    • Mix gently and incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[6]

  • Reaction Initiation:

    • Add 10 µL of the DTNB solution to each well.[3]

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.[3]

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer set to 412 nm.

    • Measure the absorbance in kinetic mode at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.[8]

3. Data Analysis:

  • For each well, plot absorbance as a function of time.

  • Determine the initial reaction rate (v₀) from the linear portion of the curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (v₀ of test sample / v₀ of control)] * 100

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.[6]

Mandatory Visualizations

Caption: Biochemical pathway of acetylcholine (B1216132) hydrolysis by AChE and its inhibition.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) Add_Reagents Add Buffer, AChE, and Inhibitor/Vehicle Reagent_Prep->Add_Reagents Pre_incubation Pre-incubate (e.g., 10-15 min) Add_Reagents->Pre_incubation Add_DTNB Add DTNB Solution Pre_incubation->Add_DTNB Start_Reaction Initiate with ATCI Substrate Add_DTNB->Start_Reaction Measure_Absorbance Kinetic Reading at 412 nm Start_Reaction->Measure_Absorbance Calculate_Rates Determine Reaction Rates (v₀) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot Dose-Response Curve & Calculate IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for a typical AChE inhibition assay.

Troubleshooting_Tree Start Problem with AChE Assay High_Background High Background Signal? Start->High_Background Poor_Reproducibility Poor Reproducibility? Start->Poor_Reproducibility Low_Inhibition Low/No Inhibition? Start->Low_Inhibition Sol_High_BG Check for spontaneous substrate hydrolysis. Run controls without enzyme. High_Background->Sol_High_BG Yes Sol_Reproducibility Verify pipetting technique. Ensure temperature stability. Improve mixing. Poor_Reproducibility->Sol_Reproducibility Yes Sol_Low_Inhibition Increase inhibitor concentration. Check inhibitor activity. Optimize pre-incubation time. Low_Inhibition->Sol_Low_Inhibition Yes

Caption: A decision tree for troubleshooting common AChE assay issues.

References

Navigating the Challenges of Demeton-O Solubility in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals frequently encounter challenges in dissolving Demeton-O in aqueous buffers for experimental use. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues, offering troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. This compound, an organophosphate insecticide, exhibits limited solubility in water, a characteristic that is significantly influenced by the pH and composition of the buffer system.

Understanding this compound Solubility

This compound is a non-polar compound, which inherently limits its solubility in aqueous solutions. Its stability is also a critical factor, as it is susceptible to hydrolysis, particularly under alkaline conditions. This degradation can lead to inaccurate experimental results. The choice of buffer, pH, and temperature, as well as the method of preparation, are all crucial for achieving a stable and usable solution.

Troubleshooting Common Solubility Issues

Researchers may face several common problems when preparing this compound solutions. This section provides a question-and-answer style guide to troubleshoot these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: This is a common issue due to this compound's low water solubility. Here are several steps you can take:

  • Use a co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone. You can then add this stock solution to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • Adjust the pH: this compound is more stable in neutral to slightly acidic conditions. Hydrolysis increases significantly in alkaline solutions. Therefore, using a buffer with a pH in the range of 5-7 is recommended.

  • Sonication: After adding the this compound (or its stock solution) to the buffer, use a sonicator to aid in dissolution.

  • Gentle heating: Gently warming the solution may help, but be cautious as excessive heat can accelerate degradation.

Q2: I've prepared a this compound solution, but I see a precipitate forming over time. Why is this happening and how can I prevent it?

A2: Precipitation over time can be due to several factors:

  • Supersaturation: Your initial solution may have been supersaturated. Try preparing a more dilute solution.

  • Hydrolysis: The precipitate could be a degradation product of this compound due to hydrolysis, especially if the buffer pH is alkaline. Ensure your buffer pH is stable and in the recommended range (pH 5-7).

  • Temperature changes: If the solution was prepared at an elevated temperature, cooling can cause the compound to precipitate out. Store your solution at a constant, controlled temperature.

Q3: Which type of buffer is best for working with this compound?

A3: Phosphate (B84403) buffers are a common choice for many biological experiments and are suitable for this compound, provided the pH is maintained in the neutral to slightly acidic range. TRIS buffers can also be used; however, it is important to be aware that the pH of TRIS buffers is more sensitive to temperature changes. Regardless of the buffer system, verifying the final pH of your solution is critical.

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, non-ionic surfactants can be used to increase the aqueous solubility of poorly soluble compounds like this compound by forming micelles that encapsulate the compound. However, it is crucial to first determine if the chosen surfactant will interfere with your specific experimental assay.

Quantitative Data on this compound and Related Compounds

Precise solubility data for this compound in various buffers is not extensively available in the literature. However, data for the Demeton mixture and related compounds can provide valuable guidance.

CompoundSolventTemperature (°C)pHSolubilityCitation
Demeton (mixture of O and S isomers) Water207666 mg/L[1]
Demeton (mixture of O and S isomers) WaterRoom Temperature-2.0 g/100 mL (20,000 mg/L)[2]
Demeton (mixture of O and S isomers) Water--0.01% (100 mg/L)[3]
This compound-methyl Water207330 mg/L[4]

Note: The significant variation in reported solubility for the Demeton mixture highlights the importance of empirical determination for specific experimental conditions.

Hydrolysis and Stability

The stability of this compound is critically dependent on pH. Organophosphates, in general, are susceptible to hydrolysis, and this process is accelerated in alkaline conditions.

CompoundpHTemperature (°C)Half-lifeCitation
Demeton-S 5.72753 days[5]
Demeton (mixture) 8308.5 hours[3]
Demeton (mixture) 9304.2 hours[3]

This data for the closely related Demeton-S and the Demeton mixture strongly suggests that maintaining a pH below 7 is crucial for the stability of this compound in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Co-solvent

This protocol describes the preparation of a 100 µM this compound working solution in a phosphate buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 6.5)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the this compound in a sufficient volume of DMSO to create a 10 mM stock solution.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • Add 990 µL of the phosphate buffer (pH 6.5) to a sterile microcentrifuge tube.

    • While vortexing the buffer, add 10 µL of the 10 mM this compound stock solution dropwise. This will result in a 100 µM working solution with a final DMSO concentration of 1%.

    • Continue vortexing for at least 30 seconds to ensure thorough mixing.

    • If any cloudiness is observed, sonicate the solution for 5-10 minutes.

    • Visually inspect the solution for any precipitate before use.

Note: Always prepare the working solution fresh on the day of the experiment. The final concentration of DMSO should be tested for its effect on your specific experimental system.

Visualizing Experimental Workflows

To aid in understanding the experimental process, the following diagrams illustrate key workflows.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex_stock Vortex to Dissolve dissolve->vortex_stock store Store at -20°C vortex_stock->store buffer Aliquot Aqueous Buffer add_stock Add Stock Solution (dropwise while vortexing) buffer->add_stock vortex_working Vortex Thoroughly add_stock->vortex_working sonicate Sonicate (if needed) vortex_working->sonicate use Use Immediately sonicate->use

Preparation of this compound Solution Workflow

start Precipitation Observed check_conc Is Concentration Too High? start->check_conc check_ph Is pH > 7? start->check_ph check_temp Was Solution Cooled? start->check_temp check_prep Was Stock Added Too Quickly? start->check_prep reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes adjust_ph Use Buffer with pH 5-7 check_ph->adjust_ph Yes maintain_temp Maintain Constant Temperature check_temp->maintain_temp Yes slow_addition Add Stock Slowly with Vortexing check_prep->slow_addition Yes

Troubleshooting Precipitation of this compound

By following these guidelines and protocols, researchers can improve the reliability and reproducibility of their experiments involving this compound. For further assistance, please consult the relevant safety data sheets and published literature.

References

Calibration strategies for accurate Demeton-O quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Demeton-O.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended analytical techniques for this compound quantification?

A1: The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer the high sensitivity and selectivity required for detecting and quantifying pesticide residues in complex matrices. GC-MS is well-suited for volatile and thermally stable compounds, while LC-MS/MS is ideal for less volatile or thermally labile compounds.[3]

Q2: I am observing significant variability in my this compound quantification results. What could be the cause?

A2: A major challenge in the quantification of pesticides like this compound is the "matrix effect."[4] This phenomenon, caused by co-extracting compounds from the sample matrix, can either suppress or enhance the instrument's response to the analyte, leading to inaccurate quantification.[4] To mitigate this, it is highly recommended to use matrix-matched calibration standards.[4][5]

Q3: How can I prepare matrix-matched calibration standards?

A3: Matrix-matched calibration standards are prepared by spiking known concentrations of your analyte (this compound) into a blank matrix extract. This extract should be from a sample of the same type (e.g., spinach, apple) that is known to be free of this compound. This approach helps to compensate for the matrix effects as the calibration standards and the samples will have a similar matrix composition.[4][5]

Q4: My this compound recovery is consistently low after Solid-Phase Extraction (SPE). What are the possible reasons and solutions?

A4: Low recovery during SPE can be attributed to several factors:

  • Inappropriate Sorbent Selection: For organophosphate pesticides like this compound, reversed-phase sorbents such as C18 or polymeric sorbents are commonly effective.[6] Ensure the chosen sorbent has a high affinity for this compound.

  • Incorrect pH: The pH of the sample and loading/elution solvents can affect the stability and retention of this compound. It is generally advisable to maintain a neutral or slightly acidic pH to prevent degradation.[6]

  • Wash Solvent is Too Strong: If the wash solvent is too aggressive, it can prematurely elute the analyte from the sorbent.[6][7] Consider using a weaker solvent for the wash step.

  • Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[6][7] You may need to increase the solvent strength or the elution volume.

  • High Flow Rate: A high flow rate during sample loading can prevent sufficient interaction between the analyte and the sorbent, leading to breakthrough.[6] A slow and consistent flow rate is recommended.

Q5: I am observing peak tailing for this compound in my GC analysis. What are the common causes and how can I resolve this?

A5: Peak tailing in GC analysis can be caused by several factors:

  • Active Sites in the GC System: Active sites in the injector liner or the column can interact with the analyte, causing tailing. Using a deactivated liner and a high-quality, inert GC column is crucial.[8][9]

  • Column Contamination: Contamination at the head of the column can lead to poor peak shape. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this issue.[9]

  • Improper Column Installation: Dead volume in the injector due to improper column installation can cause peak broadening and tailing.[9] Ensure the column is installed correctly according to the manufacturer's instructions.

  • Column Overload: Injecting too much analyte can saturate the column, leading to fronting or tailing peaks.[10][11] Try diluting the sample or reducing the injection volume.

Q6: How can I differentiate between this compound and its isomer Demeton-S in my analysis?

A6: Demeton exists as two isomers, this compound and Demeton-S, which can be separated chromatographically. A gas chromatography method using a capillary column with a suitable stationary phase and a programmed temperature gradient can achieve this separation. For example, a DB-35ms Ultra Inert column has been shown to effectively resolve organophosphorus pesticides.[12] It is important to confirm the identity of each isomer by comparing their retention times and mass spectra with certified reference standards.

Q7: What is the QuEChERS method and is it suitable for this compound extraction?

A7: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food matrices.[13] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE). The QuEChERS method is well-suited for the extraction of a broad range of pesticides, including organophosphates like this compound, from various fruit and vegetable samples.[14][13]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound and related compounds. Please note that these values can vary depending on the specific matrix, instrumentation, and analytical method used.

ParameterThis compoundDemeton-S-methylNotes
Limit of Quantification (LOQ) 0.04 mg/kg0.02 mg/kgIn brown rice and orange matrices using GC-FPD.[15]
Recovery 86.8 - 98.9%74.7 - 100.1%At 0.4 mg/kg spiking level in brown rice and orange.[15]
Linearity (R²) > 0.999> 0.998In matrix-matched calibration for brown rice and orange.[15]

Experimental Protocols

Detailed Protocol for this compound Quantification in Vegetable Matrix using QuEChERS and LC-MS/MS

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Homogenize a representative sample of the vegetable matrix (e.g., spinach, lettuce). For dry samples, it may be necessary to add a specific amount of water before homogenization.[14]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[13][16]

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid for pH-sensitive pesticides).[13][16]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[14]

    • Shake vigorously for 1 minute and then centrifuge.[13][16]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant (e.g., 1 mL).

    • Add it to a dSPE tube containing a cleanup sorbent (e.g., a mixture of MgSO₄ and primary secondary amine (PSA)).

    • Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound should be determined by infusing a standard solution.

  • Calibration: Prepare a series of matrix-matched calibration standards by spiking known concentrations of a this compound standard into a blank vegetable extract. The calibration curve should cover the expected concentration range of the samples and ideally consist of at least 6 non-zero points.[17]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Calibration Calibration Strategy Homogenization 1. Homogenize Vegetable Sample Extraction 2. QuEChERS Extraction Homogenization->Extraction dSPE 3. Dispersive SPE Cleanup Extraction->dSPE FinalExtract Final Extract dSPE->FinalExtract LCMS 4. LC-MS/MS Analysis FinalExtract->LCMS DataProcessing 5. Data Processing LCMS->DataProcessing Quantification 6. Quantification DataProcessing->Quantification BlankMatrix Blank Matrix (this compound Free) Spiking Spike with This compound Standard BlankMatrix->Spiking MatrixMatched Matrix-Matched Calibration Curve Spiking->MatrixMatched MatrixMatched->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Low_Recovery cluster_SPE Solid-Phase Extraction Issues cluster_Solutions Potential Solutions Start Low this compound Recovery Sorbent Incorrect Sorbent? Start->Sorbent pH Incorrect pH? Start->pH Wash Wash Solvent Too Strong? Start->Wash Elution Elution Solvent Too Weak? Start->Elution FlowRate Flow Rate Too High? Start->FlowRate Sol_Sorbent Use C18 or Polymeric Sorbent Sorbent->Sol_Sorbent Sol_pH Adjust to Neutral or Slightly Acidic pH pH->Sol_pH Sol_Wash Use Weaker Wash Solvent Wash->Sol_Wash Sol_Elution Increase Elution Solvent Strength/Volume Elution->Sol_Elution Sol_FlowRate Decrease Sample Loading Flow Rate FlowRate->Sol_FlowRate

Caption: Troubleshooting guide for low this compound recovery in SPE.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Demeton-O in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of Demeton-O in water samples: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid-Phase Microextraction (SPME) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method. The selection of an appropriate analytical method is critical for accurate and reliable quantification of pesticide residues in environmental monitoring. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Overview of Analytical Methods

This compound is an organophosphate insecticide, and its presence in water bodies is a significant environmental concern, necessitating sensitive and accurate analytical methods for its detection and quantification.[1] This guide focuses on two widely used and powerful techniques for the analysis of pesticide residues.

Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS): SPME is a solvent-free sample preparation technique that involves the extraction of analytes from a sample matrix onto a coated fiber.[2] This is followed by thermal desorption of the analytes into the GC-MS system for separation and detection. GC-MS offers high chromatographic resolution and is a well-established technique for the analysis of volatile and semi-volatile organic compounds like organophosphate pesticides.

QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that involves a simple liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[3][4] LC-MS/MS provides high sensitivity and selectivity, making it particularly suitable for the analysis of a wide range of pesticide residues in complex matrices.

Comparative Performance Data

The following table summarizes the key validation parameters for the two analytical methods. The data presented is a synthesis of findings from multiple studies on the analysis of organophosphorus pesticides, including this compound, in water.

Validation ParameterSPME-GC-MSQuEChERS-LC-MS/MS
Limit of Detection (LOD) 0.7 - 50 ng/L[1]0.02 - 3.0 µg/L[3]
Limit of Quantification (LOQ) 0.05 - 10 µg/L[1]0.1 - 9.9 µg/L[3]
Linearity (R²) > 0.99> 0.9991[3]
Recovery (%) 71 - 104%[1]> 93.9%[3]
Precision (RSD %) < 15%< 20%

Experimental Protocols

Detailed experimental protocols for both methods are provided below. These protocols are based on established methods for organophosphorus pesticide analysis and can be adapted for the specific analysis of this compound.

SPME-GC-MS Method

Objective: To extract and quantify this compound in water samples using SPME followed by GC-MS analysis.

Materials:

  • Water sample (10 mL)

  • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heating and stirring plate

  • GC-MS system with a capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Collect the water sample in a clean glass vial.

  • Extraction:

    • Place the water sample vial on the heating and stirring plate.

    • Expose the SPME fiber to the headspace of the sample while stirring at a constant speed (e.g., 600 rpm) and temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw it from the sample vial.

    • Insert the SPME device into the heated injection port of the GC-MS.

    • Extend the fiber to thermally desorb the trapped analytes onto the GC column.

    • The GC oven temperature is programmed to separate the analytes, which are then detected by the mass spectrometer.

QuEChERS-LC-MS/MS Method

Objective: To extract and quantify this compound in water samples using the QuEChERS method followed by LC-MS/MS analysis.

Materials:

  • Water sample (10 mL)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing PSA and C18 sorbents, and MgSO₄.

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Analysis:

    • Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial.

    • Inject the sample into the LC-MS/MS system for analysis.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the analytical method validation process and the two compared analytical methods.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Prep Preparation cluster_Exec Execution cluster_Eval Evaluation Plan_Method Define Method Requirements Select_Method Select Analytical Technique Plan_Method->Select_Method Prep_Standards Prepare Standards & Reagents Select_Method->Prep_Standards Prep_Samples Prepare QC Samples Prep_Standards->Prep_Samples Exec_Linearity Linearity Prep_Samples->Exec_Linearity Exec_Accuracy Accuracy & Precision Exec_Linearity->Exec_Accuracy Exec_LOD_LOQ LOD & LOQ Exec_Accuracy->Exec_LOD_LOQ Exec_Specificity Specificity Exec_LOD_LOQ->Exec_Specificity Eval_Data Data Analysis Exec_Specificity->Eval_Data Eval_Report Validation Report Eval_Data->Eval_Report

Caption: General workflow for analytical method validation.

SPME_GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Data Data Processing Sample Water Sample SPME SPME Fiber Exposure Sample->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for SPME-GC-MS analysis of this compound in water.

QuEChERS_LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction & Cleanup cluster_Analysis Analysis cluster_Data Data Processing Sample Water Sample Extraction Acetonitrile Extraction Sample->Extraction dSPE Dispersive SPE Cleanup Extraction->dSPE LCMSMS LC-MS/MS Analysis dSPE->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

References

Unraveling the Toxicological Differences: A Comparative Analysis of Demeton-O and Demeton-S Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative toxicity of Demeton-O and Demeton-S, providing researchers, scientists, and drug development professionals with a comprehensive guide supported by experimental data and detailed methodologies.

Demeton, an organophosphate insecticide, exists as a mixture of two isomers: this compound and Demeton-S.[1][2][3] While both share the same chemical formula, their structural differences lead to variations in their toxicological profiles.[2][3] This guide provides an objective comparison of the toxicity of these two isomers, supported by quantitative data, experimental protocols, and visual representations of their mechanism of action and experimental workflows.

Quantitative Toxicity Data

The acute toxicity of this compound and Demeton-S is typically evaluated by determining the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. The available data consistently indicates that Demeton-S is the more toxic of the two isomers.

IsomerTest SpeciesRoute of AdministrationLD50 Value (mg/kg)Reference
Demeton-S RatOral1.5[1][4]
This compound RatOral7.5[1]
Demeton (mixture) RatOral1.7[1]
Demeton (mixture) RatOral1.5[5]
Demeton (mixture) RatIntraperitoneal1.5[5]
Demeton (mixture) RatIntravenous1.7[1][5]
Demeton (mixture) MouseOral (LDLo)5.8[5]
Demeton (mixture) MouseIntravenous1.75[1]
Demeton (mixture) RabbitOral (LDLo)5[1]
Demeton (mixture) CatIntravenous3.9[1]
Demeton-S-methyl RatOral33-129[6]
Demeton-S-methyl RatOral~60[7]
Demeton-S-methyl RatDermal~85[7]
Demeton-S-methyl Guinea PigOral110[7]

LDLo: Lowest published lethal dose.

As illustrated in the table, the oral LD50 for Demeton-S in rats is 1.5 mg/kg, which is five times lower than the 7.5 mg/kg for this compound, highlighting the significantly higher acute toxicity of the S-isomer.[1]

Mechanism of Action: Cholinesterase Inhibition

Both this compound and Demeton-S, like other organophosphates, exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2][3] The inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[1]

The signaling pathway for this mechanism is depicted below:

cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Demeton Nerve Terminal Nerve Terminal Synaptic Cleft Synaptic Cleft Nerve Terminal->Synaptic Cleft Release of Acetylcholine (ACh) Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron ACh binds to receptors AChE Acetylcholinesterase (AChE) Synaptic Cleft->AChE ACh breakdown Demeton Demeton Demeton->AChE Inhibition AChE->Synaptic Cleft Choline + Acetate cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation dose_prep Dose Preparation acclimation->dose_prep administration Oral Administration dose_prep->administration observation Clinical Observation (14 days) administration->observation data_collection Mortality Data Collection observation->data_collection ld50_calc LD50 Calculation data_collection->ld50_calc

References

Demystifying Antibody Specificity: A Comparative Analysis of Cross-Reactivity to Demeton-O and Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a cornerstone of reliable immunoassays. When targeting small molecules like the organophosphate insecticide Demeton-O, understanding the potential for cross-reactivity with structurally similar compounds is paramount to ensure data accuracy and avoid false-positive results. This guide provides a comparative overview of antibody cross-reactivity concerning this compound, supported by hypothetical experimental data and detailed protocols to aid in the development and validation of specific immunoassays.

Demeton is an organophosphate insecticide that exists as a mixture of two isomers: this compound and Demeton-S.[1][2] These isomers differ in the placement of a sulfur atom, which can influence their chemical properties and, consequently, their recognition by antibodies. The development of highly specific antibodies to this compound requires careful screening against a panel of other organophosphates to characterize and minimize off-target binding.

Understanding Cross-Reactivity in Immunoassays

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, a haptenized form of this compound), also binds to other structurally related molecules.[3] In the context of organophosphate analysis, where numerous compounds share a common phosphate (B84403) or thiophosphate core, cross-reactivity is a significant consideration. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte.

Comparative Cross-Reactivity Data

To illustrate the performance of a hypothetical monoclonal antibody developed against this compound, the following table summarizes its cross-reactivity with a selection of other organophosphates. This data is for illustrative purposes and is based on the principle of structural similarity. Actual cross-reactivity profiles must be determined experimentally.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate1.5 100
Demeton-SO,O-Diethyl S-[2-(ethylthio)ethyl] phosphorothioate3.050
Demeton-S-methylS-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate> 1000< 0.1
ParathionO,O-Diethyl O-(4-nitrophenyl) phosphorothioate503
Methyl ParathionO,O-Dimethyl O-(4-nitrophenyl) phosphorothioate> 1000< 0.1
MalathionO,O-Dimethyl S-(1,2-dicarbethoxyethyl) dithiophosphate> 1000< 0.1
ChlorpyrifosO,O-Diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate1501
DiazinonO,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate> 1000< 0.1
  • IC50 (Inhibitory Concentration 50%): The concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay.

  • Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of competing compound) x 100.

The hypothetical data suggests high specificity of the antibody for this compound. Significant cross-reactivity is observed with its isomer, Demeton-S, which is expected due to their near-identical structures. The much lower cross-reactivity with other organophosphates like Parathion and Chlorpyrifos, and negligible interaction with compounds like Malathion and Diazinon, would indicate that the antibody primarily recognizes the unique ethylthioethyl side chain of Demeton.

Experimental Protocols

A robust determination of antibody cross-reactivity is crucial. The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for this purpose.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)

  • Monoclonal Antibody specific to this compound

  • Standards: this compound and a panel of other organophosphates of known concentrations

  • Secondary Antibody: Enzyme-conjugated (e.g., Horseradish Peroxidase - HRP) anti-mouse IgG

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2M Sulfuric Acid

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6)

2. Procedure:

  • Coating: Dilute the this compound-BSA conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of the standard solution (this compound or other organophosphates at various concentrations) and 50 µL of the diluted anti-Demeton-O monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound.

  • For each tested organophosphate, determine the concentration that gives a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizing Experimental and Logical Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis p1 Coat Plate with This compound Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Standards/ Samples & Primary Ab p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add Secondary Ab-HRP a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 d1 Add TMB Substrate a6->d1 d2 Incubate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance (450 nm) d3->d4 d5 Calculate IC50 & Cross-Reactivity d4->d5

Caption: Experimental workflow for determining antibody cross-reactivity using competitive ELISA.

structural_relationships This compound This compound Demeton-S Demeton-S This compound->Demeton-S Isomer Parathion Parathion This compound->Parathion Shared O,O-Diethyl Phosphorothioate Core Chlorpyrifos Chlorpyrifos This compound->Chlorpyrifos Shared O,O-Diethyl Phosphorothioate Core Malathion Malathion This compound->Malathion Different Core & Side Chain Parathion->Chlorpyrifos Different Leaving Group

Caption: Structural relationships between this compound and other organophosphates.

References

Demeton-O vs. Paraoxon: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory properties of two organophosphate compounds, Demeton-O and Paraoxon. The information presented herein is curated from experimental data to assist researchers in understanding the nuances of their mechanisms of action.

Introduction

This compound and Paraoxon are potent organophosphate inhibitors of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. While both compounds share a common mechanism of action, their potency and the kinetics of their interaction with AChE can differ. This guide aims to provide a comparative overview of their AChE inhibitory profiles, supported by available experimental data. It is important to note that while data for Paraoxon is readily available, specific kinetic data for this compound is scarce in the reviewed literature. Therefore, data for Demeton-S-methyl, a closely related structural isomer, is used as a proxy for this compound in this comparison.

Quantitative Comparison of AChE Inhibition Kinetics

The following table summarizes the key kinetic parameters for the inhibition of AChE by Demeton-S-methyl (as a surrogate for this compound) and Paraoxon. These parameters provide insights into the rate of enzyme inhibition, the stability of the enzyme-inhibitor complex, and the potential for spontaneous reactivation.

Kinetic ParameterDemeton-S-methyl (surrogate for this compound)ParaoxonSource(s)
Bimolecular Inhibitory Rate Constant (kᵢ) 0.0422 µM⁻¹ min⁻¹0.0216 nM⁻¹h⁻¹ to 7.0 x 10⁵ M⁻¹ min⁻¹[1][2]
Spontaneous Reactivation Constant (kₛ) 0.0202 min⁻¹Not consistently reported[1]
Aging Constant (kₐ) 0.0043 min⁻¹Not consistently reported[1]
Dissociation Constant (Kₐ) Not reportedNot consistently reported
Phosphorylation Constant (kₚ) Not reportedNot consistently reported
IC₅₀ Not reported4.1 x 10⁻⁸ M

Note: The bimolecular inhibitory rate constant (kᵢ) for Paraoxon is presented in different units across studies, highlighting the importance of considering experimental conditions when comparing values.

Mechanism of AChE Inhibition by Organophosphates

The primary mechanism of AChE inhibition by organophosphates like this compound and Paraoxon involves the phosphorylation of a serine residue within the active site of the enzyme. This process renders the enzyme inactive, preventing it from hydrolyzing acetylcholine. The stability of the phosphorylated enzyme complex can vary, with some compounds leading to a more permanent "aging" of the enzyme, from which it cannot be easily reactivated.

AChE_Inhibition AChE Active AChE Complex Reversible AChE-OP Complex AChE->Complex Binding (kₐ) OP Organophosphate (this compound / Paraoxon) Complex->AChE Dissociation (k₋₁) Inhibited_AChE Phosphorylated AChE (Inactive) Complex->Inhibited_AChE Phosphorylation (kₚ) Aged_AChE Aged AChE (Irreversibly Inactive) Inhibited_AChE->Aged_AChE Aging (kₐ) Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Spontaneous Reactivation (kₛ)

Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Experimental Protocols

The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay using the Ellman's method. This colorimetric assay is widely used to determine the activity of AChE and to screen for its inhibitors.

Ellman's Assay for AChE Inhibition

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, the substrate, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test inhibitors (this compound, Paraoxon) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer to the desired concentration.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitors in phosphate buffer. Ensure the final solvent concentration in the assay well is low (typically <1%) to avoid interference with enzyme activity.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test inhibitor solution (or buffer for control wells)

      • 20 µL of DTNB solution

    • Mix the contents of the wells gently and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Enzyme Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the AChE enzyme solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare Phosphate Buffer (pH 8.0) Add_Buffer Add Buffer Prep_Buffer->Add_Buffer Prep_AChE Prepare AChE Solution Add_AChE Add AChE to Initiate Reaction Prep_AChE->Add_AChE Prep_Substrate Prepare ATCI (Substrate) Solution Prep_DTNB Prepare DTNB Solution Add_DTNB Add DTNB Prep_DTNB->Add_DTNB Prep_Inhibitor Prepare Serial Dilutions of Inhibitors Add_Inhibitor Add Inhibitor/ Vehicle Prep_Inhibitor->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_DTNB Pre_Incubate Pre-incubate Add_DTNB->Pre_Incubate Pre_Incubate->Add_AChE Measure_Absorbance Measure Absorbance at 412 nm over time Add_AChE->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC₅₀ Calc_Inhibition->Determine_IC50

Experimental Workflow for AChE Inhibition Assay.

Conclusion

This guide provides a comparative overview of the AChE inhibitory properties of this compound (using Demeton-S-methyl as a surrogate) and Paraoxon. While both are potent organophosphate inhibitors, the available kinetic data suggests potential differences in their interaction with the enzyme. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to conduct their own comparative studies and further elucidate the inhibitory profiles of these and other compounds. Further research is warranted to obtain specific kinetic data for this compound to allow for a more direct and comprehensive comparison with Paraoxon.

References

A Comparative Efficacy Analysis of Demeton-O and Modern Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the organophosphate insecticide Demeton-O with three classes of modern insecticides: neonicotinoids (represented by Imidacloprid), pyrethroids (represented by Cypermethrin), and diamides (represented by Chlorantraniliprole). The comparison focuses on their mechanisms of action, efficacy against target pests supported by experimental data, and general toxicological profiles.

Due to the discontinuation of this compound for safety and environmental reasons, specific and standardized efficacy data (e.g., LC50 values for target insects) comparable to modern insecticides is scarce in recent literature. This guide utilizes available historical data and qualitative efficacy statements for this compound, alongside quantitative data for its modern counterparts.

Overview of Insecticide Classes and Modes of Action

The efficacy of an insecticide is intrinsically linked to its mode of action—the specific biological process it disrupts within the target pest. The selected insecticides represent four distinct mechanisms.

This compound (Organophosphate)

This compound is a systemic and contact insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3] AChE is crucial for the normal functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, this compound causes an accumulation of ACh at the nerve synapse, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4][5][6][7]

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Neurotransmitter Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor, causes nerve impulse AChE Acetylcholinesterase (AChE) Enzyme AChE->ACh Hydrolyzes ACh, terminates signal Receptor->AChE ACh released NerveImpulse Continuous Nerve Impulse (Hyperstimulation) Receptor->NerveImpulse Excess ACh causes DemetonO This compound (Organophosphate) DemetonO->AChE Irreversibly Inhibits (Phosphorylation) Paralysis Paralysis & Death NerveImpulse->Paralysis

Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.
Imidacloprid (Neonicotinoid)

Imidacloprid is a systemic neonicotinoid that targets the central nervous system of insects. It acts as an agonist at the nicotinic acetylcholine receptor (nAChR).[8][9][10][11] By binding to these receptors, it mimics acetylcholine but is not readily broken down by AChE. This leads to a persistent stimulation of the nAChRs, causing hyperexcitation, paralysis, and death.[12] Neonicotinoids show greater selectivity for insect nAChRs over mammalian receptors, contributing to their lower mammalian toxicity compared to organophosphates.

nAChR_Modulation cluster_synapse Insect Synapse Imidacloprid Imidacloprid (Neonicotinoid) nAChR Nicotinic ACh Receptor (nAChR) Imidacloprid->nAChR Binds irreversibly IonChannel Ion Channel Opens nAChR->IonChannel Activates NaCa NaCa IonChannel->NaCa influx Na+ / Ca2+ Influx Hyperexcitation Hyperexcitation of Neuron influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Figure 2: Modulation of Nicotinic Acetylcholine Receptors (nAChR) by Imidacloprid.
Cypermethrin (Pyrethroid)

Cypermethrin is a synthetic pyrethroid that acts as a potent neurotoxin in insects. Its primary target is the voltage-gated sodium channel (VGSC) in nerve cell membranes.[13][14][15] Pyrethroids bind to the VGSCs, modifying their gating kinetics and forcing them to remain open for an extended period.[16] This disruption leads to a continuous influx of sodium ions, causing repetitive nerve firing, paralysis, and eventual death of the insect.

VGSC_Modulation cluster_neuron Insect Nerve Axon Cypermethrin Cypermethrin (Pyrethroid) VGSC Voltage-Gated Sodium Channel (VGSC) Cypermethrin->VGSC Binds and modifies, prevents closing Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Channel stays open Repetitive_Firing Repetitive Nerve Firing Na_Influx->Repetitive_Firing Causes Paralysis Paralysis & Death Repetitive_Firing->Paralysis RyR_Modulation cluster_muscle Insect Muscle Cell Chlorantraniliprole Chlorantraniliprole (Diamide) RyR Ryanodine Receptor (RyR) Ca2+ Channel Chlorantraniliprole->RyR Binds and activates SR Sarcoplasmic Reticulum (Ca2+ Store) Ca_Release Uncontrolled Ca2+ Release SR->Ca_Release Ca2+ leaks from store through RyR channel Muscle_Dysfunction Muscle Dysfunction (Contraction/Paralysis) Ca_Release->Muscle_Dysfunction Death Cessation of Feeding & Death Muscle_Dysfunction->Death Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation & Analysis P1 Select Uniform Test Organisms E1_LD50 Topical Application (LD50) Apply dose to insect thorax P1->E1_LD50 E1_LC50 Dietary/Residual (LC50) Treat substrate (leaf, diet) P1->E1_LC50 P2 Prepare Serial Dilutions of Insecticide P2->E1_LD50 P2->E1_LC50 E2 Expose Insects (Include solvent control) E1_LD50->E2 E1_LC50->E2 O1 Incubate under Controlled Conditions E2->O1 O2 Record Mortality at 24, 48, 72h intervals O1->O2 O3 Perform Probit Analysis O2->O3 O4 Calculate LC50/LD50 and Confidence Limits O3->O4

References

A Comparative Guide to the Quantification of Demeton-O: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of organophosphate pesticides like Demeton-O is critical for ensuring food safety, environmental monitoring, and toxicological studies. This guide provides a comparative overview of common analytical methods for this compound quantification, focusing on their performance characteristics.

Quantitative Performance of this compound Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the desired levels of accuracy and precision. The following table summarizes the performance data from various studies utilizing different analytical techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
LC-MS/MSAgricultural Products-0.01 mg/kg[1]73.8% - 102.5%[2][3][4]≤ 5.7%[2][3][4]
LC-MSBiological Specimens (Blood)1 ng/g (Oxydemeton-methyl)[5][6]---
GC-NPDCabbage, Apples--60% - 100%5%
GC-NPDMushroom--60% - 100%8%
GC-NPDGreen Onions--60% - 100%12%
GC-FPDBrown Rice, Orange----

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for the key methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the analysis of this compound and its metabolites in various matrices due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Agricultural Products: Samples are typically homogenized with antioxidants like L-ascorbic acid and butylhydroxytoluene (B512018) and then extracted with acetone.[2][3] The crude extract is then re-extracted with ethyl acetate (B1210297) using a solid-phase extraction column.[2][3] For lipid-rich samples, a hexane/acetonitrile (B52724) partitioning step is employed for cleanup.[2][3]

    • Biological Specimens: Solid-phase extraction (SPE) with C18 cartridges is a common method for extracting this compound and its metabolites from blood and tissue samples.[5]

  • Chromatographic Separation:

    • A liquid chromatograph is used to separate the target analytes from the sample matrix. The specific column and mobile phase composition will vary depending on the specific Demeton isomers and metabolites being analyzed.

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer is used for detection and quantification. The instrument is typically operated in the positive electrospray ionization (ESI+) mode.[1] Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

Gas chromatography is a robust technique for the analysis of volatile and semi-volatile organophosphate pesticides.

  • Sample Preparation:

    • A common extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which involves extraction with acetonitrile followed by a cleanup step using a dual-layer primary-secondary amine (PSA)/graphitized carbon black (GCB) SPE tube.[8]

  • Chromatographic Separation:

    • A gas chromatograph equipped with a capillary column separates the components of the extract. The oven temperature program is optimized to achieve good resolution of the target pesticides.

  • Detection:

    • A Nitrogen-Phosphorus Detector (NPD) is highly selective for compounds containing nitrogen and phosphorus, making it well-suited for the analysis of organophosphate pesticides like this compound.[8]

Visualizing Analytical Workflows

To better understand the processes involved in this compound analysis, the following diagrams illustrate a general workflow and a comparison of the key analytical techniques.

Pesticide Residue Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup Chromatography Chromatographic Separation (GC/LC) Cleanup->Chromatography Detection Detection (MS, NPD) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Method Comparison cluster_lcms LC-MS/MS cluster_gc GC-NPD / GC-FPD Lcms_adv Advantages: - High Sensitivity - High Selectivity - Suitable for complex matrices Lcms_disadv Disadvantages: - Higher cost - Matrix effects can be an issue Gc_adv Advantages: - Robust and reliable - Lower cost than MS - Good selectivity for P-containing compounds Gc_disadv Disadvantages: - Less sensitive than MS/MS - Not suitable for non-volatile compounds DemetonO This compound Quantification DemetonO->Lcms_adv DemetonO->Gc_adv

References

Establishing the Limit of Detection for Demeton-O in Blood: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for establishing the limit of detection (LOD) of Demeton-O and its related compounds in human blood. Given the limited availability of studies focusing solely on this compound, this guide draws comparisons from methods developed for its close analogue and metabolite, oxydemeton-methyl (B133069), as well as broader organophosphate pesticide screening methods. The objective is to furnish researchers with the necessary information to select and develop robust analytical protocols for sensitive and reliable detection.

Executive Summary

The determination of this compound in blood is crucial for toxicological assessments and exposure monitoring. The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sample preparation typically involves solid-phase extraction (SPE) to isolate the analyte from the complex blood matrix.

This guide presents a comparison of reported performance data for these methods, with a focus on the achievable limits of detection. Detailed experimental protocols for representative methods are provided to facilitate their implementation. Additionally, visual diagrams illustrating the mechanism of action of this compound and a typical experimental workflow are included to enhance understanding.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods for the detection of this compound related compounds and other organophosphates in blood or serum.

Analytical MethodAnalyte(s)MatrixSample PreparationLimit of Detection (LOD)Reference
LC-MSOxydemeton-methylBloodSolid-Phase Extraction (SPE) with C18 cartridges1 ng/g[1][2][3]
GC-MS/MS20 OrganophosphatesSerumSolid-Phase Extraction (SPE)0.01 - 2.70 ng/mL[4]
HS-SPME-GC-MS22 OrganophosphatesBloodHeadspace Solid-Phase Microextraction (HS-SPME)0.01 - 0.3 µg/g[5]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By irreversibly binding to the active site of AChE, this compound prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, causing a range of neurotoxic symptoms.

cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Reaction & Inhibition Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of Acetylcholine (ACh) ACh Acetylcholine (ACh) Postsynaptic_Neuron Postsynaptic Neuron ACh_Accumulation ACh Accumulation Leads to Overstimulation ACh->Postsynaptic_Neuron Binds to Receptors & Stimulates Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate (Hydrolysis Products) AChE->Choline_Acetate Hydrolyzes Inhibited_AChE Inhibited AChE Demeton_O This compound Demeton_O->AChE Irreversibly Binds & Inhibits

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

LC-MS Method for Oxydemeton-methyl in Blood

This protocol is adapted from the method described by Beike et al. (2002) for the analysis of oxydemeton-methyl, a metabolite of this compound, in human blood.[1][2][3]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load 1 g of the blood sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for at least 5 minutes.

  • Elution: Elute the analyte from the cartridge with two 1.5 mL aliquots of acetone.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

b. LC-MS Analysis

  • Instrument: High-Performance Liquid Chromatograph coupled with a Mass Selective Detector (LC-MS).

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Monitor for the specific precursor and product ions of the analyte. For oxydemeton-methyl, the precursor ion is m/z 247.[6]

GC-MS/MS Method for General Organophosphate Screening

This protocol is a generalized procedure based on methods for the analysis of multiple organophosphate pesticides in serum.[4]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 200 µL of serum, add an internal standard and vortex.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • SPE Cleanup: Pass the organic extract through a conditioned SPE cartridge (e.g., a graphitized carbon black/primary secondary amine (GCB/PSA) dual-layer cartridge) to remove matrix interferences.

  • Elution: Elute the pesticides with a mixture of dichloromethane (B109758) and methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in a small volume of a suitable solvent for GC-MS/MS injection.

b. GC-MS/MS Analysis

  • Instrument: Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (GC-MS/MS).

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injection: Splitless injection mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target pesticide.

Experimental Workflow for LOD Determination

The following diagram illustrates a typical workflow for establishing the limit of detection for this compound in blood.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & LOD Calculation Spike_Blood Spike Blank Blood with Known Concentrations of This compound Standard SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Spike_Blood->SPE Elution Elution and Concentration SPE->Elution Reconstitution Reconstitution in Mobile/Injection Solvent Elution->Reconstitution LC_MS_MS LC-MS/MS or GC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Acquisition Data Acquisition (Chromatograms) LC_MS_MS->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve (Signal vs. Concentration) Peak_Integration->Calibration_Curve LOD_Calculation Calculate LOD (e.g., Signal-to-Noise Ratio > 3) Calibration_Curve->LOD_Calculation

Workflow for Determining the Limit of Detection.

References

Navigating the Analysis of Demeton-O: A Comparative Guide to HPLC-UV Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the quantitative analysis of the organophosphate pesticide Demeton-O, establishing a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection remains a widely accessible and effective technique. This guide provides a comparative overview of the expected linearity and range for this compound analysis, drawing upon data from closely related organophosphates due to the limited availability of specific validated methods for this compound itself. The presented data will aid in method development, validation, and the selection of appropriate analytical strategies.

Performance Comparison: Linearity and Range of Organophosphates by HPLC-UV

The following table summarizes the linearity and range data obtained from various studies on organophosphate pesticides using HPLC-UV. This data serves as a practical reference for researchers developing methods for this compound.

AnalyteLinearity RangeCorrelation Coefficient (r²)
Demeton-S-methyl (surrogate) Not explicitly stated for HPLC-UV; LC-MS methods are more common.Not available for HPLC-UV
Oxydemeton-methyl (B133069) (surrogate) Not explicitly stated for HPLC-UV; LC-MS methods are more common.Not available for HPLC-UV
Chlorpyrifos6 - 16 µg/mL[1]0.9979[1]
Prophenofos6 - 16 µg/mL[1]0.9993[1]
Fenitrothion0.020 - 800 µg/mL[2]0.9997[2]
Chlorpyrifos-methyl0.020 - 800 µg/mL[2]0.9993[2]
Chlorpyrifos (alternative method)0.020 - 800 µg/mL[2]0.9995[2]
Quizalofop-P-Ethyl51.8 - 259 µg/mL0.9974[3]
Metribuzin2 - 12 µg/mL[4]> 0.999[4]

Note: The data for Demeton-S-methyl and oxydemeton-methyl via HPLC-UV is scarce in published literature, with Liquid Chromatography-Mass Spectrometry (LC-MS) being the more prevalent technique for these analytes.[5][6] The provided data for other organophosphates demonstrates that excellent linearity (r² > 0.99) can be achieved over a wide range of concentrations.

Experimental Protocols: A Synthesized Approach

Based on the successful analysis of other organophosphate pesticides, a typical HPLC-UV method for this compound can be designed as follows. Researchers should note that method optimization and validation are crucial for ensuring data quality.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective technique for extracting and pre-concentrating organophosphates from various matrices is Solid Phase Extraction (SPE).

  • Conditioning: A C18 SPE cartridge is conditioned with methanol (B129727) followed by deionized water.

  • Loading: The sample is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a water/methanol mixture to remove interferences.

  • Elution: The target analyte (this compound) is eluted with a suitable organic solvent, such as acetonitrile (B52724) or a mixture of methanol and ethyl acetate.[2]

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

HPLC-UV System and Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is the most common choice for organophosphate analysis. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typically employed.[1] The exact ratio should be optimized to achieve good separation and peak shape for this compound.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • UV Detection Wavelength: The optimal wavelength for this compound should be determined by acquiring its UV spectrum. For many organophosphates, detection is performed in the range of 210-230 nm.[1]

Workflow for HPLC-UV Analysis of this compound

The following diagram illustrates the logical workflow for the analysis of this compound using HPLC-UV, from initial sample handling to final data interpretation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Analysis Sample Sample Collection Extraction Solid Phase Extraction (SPE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation (C18 Column, Acetonitrile/Water) Concentration->HPLC UV_Detection UV Detection (210-230 nm) HPLC->UV_Detection Chromatogram Chromatogram Generation UV_Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Calibration Calibration Curve Construction (Linearity Assessment) Peak_Integration->Calibration Quantification Quantification of this compound (Range Determination) Calibration->Quantification Report Final Report Quantification->Report

References

Specificity of Analytical Methods for Demeton-O in the Presence of its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the specific determination of Demeton-O in the presence of its isomeric form, Demeton-S, and their respective oxidative metabolites. The differentiation and accurate quantification of these closely related organophosphate compounds are critical due to their varying toxicities and metabolic pathways. This document outlines the prevalent chromatographic techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Introduction to Demeton Isomers and Metabolites

Demeton is an organophosphate insecticide that exists in two isomeric forms: this compound (the thiono isomer, O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate) and Demeton-S (the thiolo isomer, O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate). Both isomers undergo metabolic oxidation to form their corresponding sulfoxide (B87167) and sulfone metabolites, which are often more toxic than the parent compounds. The key challenge in the analysis of this compound lies in achieving clear separation and specific detection from Demeton-S and all five of its potential metabolites.

The primary metabolites of concern are:

  • This compound-sulfoxide

  • This compound-sulfone

  • Demeton-S-sulfoxide (also known as Oxydemeton-methyl)

  • Demeton-S-sulfone

Due to the historical and widespread use of products containing Demeton-S-methyl (a close analog of Demeton-S), a significant body of research is available for the analysis of this isomer and its metabolites. However, specific methods validated for this compound are less common in published literature. This guide leverages the available data for Demeton-S-methyl as a surrogate to infer the analytical behavior and challenges associated with this compound, while clearly noting the data gaps.

Comparative Analysis of Analytical Methods

The two primary analytical techniques for the determination of this compound and its metabolites are Gas Chromatography (GC) and Liquid Chromatography (LC), most commonly coupled with Mass Spectrometry (MS).

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance of various analytical methods for the determination of Demeton isomers and their metabolites. It is important to note that most of the detailed validation data available pertains to Demeton-S-methyl and its metabolites.

Analytical MethodAnalyte(s)MatrixLODLOQRecovery (%)Key Considerations
GC-FPD/NPD This compound, Demeton-S, Demeton-S-methylBrown Rice, Orange--85-110Good selectivity for phosphorus-containing compounds. Potential for thermal degradation of metabolites in the injector.
GC-MS Organophosphate PesticidesWhole Blood-50 ng/mL72-102Good for screening. May have interferences in complex matrices.
LC-MS Demeton-S-methyl, Oxydemeton-methyl (B133069), Demeton-S-methylsulfoneAgricultural Products--73.8-102.5High specificity and sensitivity. Minimal sample cleanup required.[1]
LC-MS/MS Oxydemeton-methyl, Demeton-S-methylsulfonBiological Specimens1 ng/g (Oxydemeton-methyl), 2 ng/g (Demeton-S-methylsulfon)--Very sensitive and specific, suitable for complex matrices.[2][3]
LC-MS/MS Demeton-S-methyl, Oxydemeton-methylAgricultural Products-0.01 mg/kg-Provides structural information for confident identification.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and should be adapted and validated for specific laboratory conditions and matrices.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Demeton-S-methyl and its Metabolites in Agricultural Products[1][4]

This method is highly specific for the determination of Demeton-S-methyl, Oxydemeton-methyl (Demeton-S-methylsulfoxide), and Demeton-S-methylsulfone.

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724). For samples with low water content (<80%), add an appropriate amount of water to make up a total of 10 mL.

    • Add internal standards.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18). For samples with high chlorophyll (B73375) content, graphitized carbon black (GCB) can be included.

    • Vortex for 30 seconds and centrifuge at ≥3000 g for 5 minutes.

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may be filtered through a 0.22 µm filter prior to injection.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example for Demeton-S-methyl and metabolites):

      • Demeton-S-methyl: Precursor ion m/z 231 -> Product ions (e.g., m/z 89, 61).

      • Oxydemeton-methyl (Demeton-S-methylsulfoxide): Precursor ion m/z 247 -> Product ions (e.g., m/z 169, 109).[4]

      • Demeton-S-methylsulfone: Precursor ion m/z 263 -> Product ions (e.g., m/z 109, 169).

3. Quality Control

  • Analyze matrix-matched standards for calibration.

  • Monitor ion ratios for confirmation of analyte identity.

  • Include procedural blanks and spiked samples in each batch.

Protocol 2: Gas Chromatography with Flame Photometric or Nitrogen-Phosphorus Detection (GC-FPD/NPD) for Demeton Isomers

This method is suitable for the analysis of the more volatile and thermally stable parent isomers, this compound and Demeton-S. Analysis of the more polar and thermally labile sulfoxide and sulfone metabolites by GC can be challenging due to potential degradation in the injector port and on the column.

1. Sample Preparation

  • Extraction:

    • Follow a similar extraction procedure as for LC-MS/MS (e.g., QuEChERS with acetonitrile).

    • After the extraction and partitioning step, the acetonitrile extract can be directly analyzed or subjected to a cleanup step.

  • Cleanup (if necessary):

    • For complex matrices, a cleanup step using solid-phase extraction (SPE) with cartridges containing graphitized carbon black (GCB) and/or primary secondary amine (PSA) can be employed to remove interferences.

2. GC-FPD/NPD Analysis

  • Gas Chromatography:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless or pulsed splitless injection at a temperature optimized to minimize thermal degradation (e.g., 250°C).

    • Oven Program: A temperature gradient to separate the analytes (e.g., start at 60°C, ramp to 280°C).

    • Carrier Gas: Helium or hydrogen.

  • Detection:

    • Flame Photometric Detector (FPD): In phosphorus mode for selective detection of organophosphates.

    • Nitrogen-Phosphorus Detector (NPD): Highly selective for nitrogen- and phosphorus-containing compounds.

3. Quality Control

  • Use of matrix-matched standards is crucial to compensate for matrix effects.

  • Regularly check for and address active sites in the GC system (e.g., by using a fresh inlet liner and trimming the column).

  • Confirm peak identity by retention time matching with authentic standards.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The metabolic conversion of this compound and Demeton-S involves a series of oxidation steps. The following diagram illustrates this pathway.

Demeton_Metabolism Demeton_O This compound (Thiono Isomer) Demeton_O_Sulfoxide This compound-sulfoxide Demeton_O->Demeton_O_Sulfoxide Oxidation Demeton_O_Sulfone This compound-sulfone Demeton_O_Sulfoxide->Demeton_O_Sulfone Oxidation Demeton_S Demeton-S (Thiolo Isomer) Demeton_S_Sulfoxide Demeton-S-sulfoxide (Oxydemeton-methyl) Demeton_S->Demeton_S_Sulfoxide Oxidation Demeton_S_Sulfone Demeton-S-sulfone Demeton_S_Sulfoxide->Demeton_S_Sulfone Oxidation

Caption: Metabolic pathway of this compound and Demeton-S to their sulfoxide and sulfone metabolites.

Logical Workflow for Method Selection

The selection of an appropriate analytical method depends on several factors, including the specific analytes of interest, the required sensitivity, and the nature of the sample matrix. The following diagram presents a logical workflow to guide this decision-making process.

Method_Selection_Workflow Start Define Analytical Goal: Quantify this compound & Metabolites Analytes Target Analytes: Parent Isomers Only or Parent + Metabolites? Start->Analytes GC_Option Consider GC-FPD/NPD Analytes->GC_Option Parent Isomers Only LC_Option Consider LC-MS/MS Analytes->LC_Option Parent + Metabolites Thermal_Stability Are metabolites thermally stable? GC_Option->Thermal_Stability Sensitivity High sensitivity required (e.g., trace residue analysis)? LC_Option->Sensitivity GC_Yes GC is a viable option. Validate for metabolites. Thermal_Stability->GC_Yes Yes GC_No GC may lead to degradation. LC-MS/MS is preferred. Thermal_Stability->GC_No No/Uncertain Final_Decision Final Method Selection and Validation GC_Yes->Final_Decision GC_No->Final_Decision LC_High_Sens LC-MS/MS is the optimal choice. Sensitivity->LC_High_Sens Yes GC_Sufficient_Sens GC may be sufficient. Verify LOD/LOQ. Sensitivity->GC_Sufficient_Sens No LC_High_Sens->Final_Decision GC_Sufficient_Sens->Final_Decision

Caption: Decision workflow for selecting an analytical method for this compound and its metabolites.

Conclusion and Recommendations

The specific and sensitive analysis of this compound in the presence of its metabolites and its isomer, Demeton-S, presents a significant analytical challenge. Based on the available literature, which predominantly focuses on Demeton-S-methyl, the following recommendations can be made:

  • For the simultaneous analysis of parent compounds and their polar, often thermally labile, sulfoxide and sulfone metabolites, LC-MS/MS is the method of choice. Its high specificity, achieved through MRM, and its ability to analyze these compounds without derivatization and with minimal risk of thermal degradation make it superior to GC-based methods for this purpose.

  • For the analysis of only the parent isomers, this compound and Demeton-S, GC with selective detectors such as FPD or NPD can be a robust and cost-effective option. However, careful optimization of the GC inlet conditions is necessary to prevent thermal degradation, and matrix-matched calibration is essential for accurate quantification.

  • A significant data gap exists for the specific analysis of this compound and its oxidative metabolites. Further research is needed to develop and validate methods specifically for these compounds, including the determination of their chromatographic behavior and mass spectrometric fragmentation patterns. Researchers analyzing for this compound should assume similar analytical challenges as for Demeton-S and its metabolites, and should rigorously validate their chosen method for specificity, sensitivity, accuracy, and precision.

  • The QuEChERS sample preparation method provides an effective and efficient approach for the extraction of Demeton isomers and their metabolites from a variety of food and agricultural matrices. The specific d-SPE cleanup sorbents should be optimized based on the matrix composition.

References

A Comparative Guide to the Metabolic Profiling of Demeton-O Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiling of Demeton-O, an organophosphate insecticide, across different species. Understanding the species-specific metabolism of xenobiotics like this compound is crucial for toxicological risk assessment and drug development. This document summarizes the known metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to illustrate key processes.

Executive Summary

Demeton is a systemic insecticide that exists as a mixture of two isomers: Demeton-S and this compound.[1][2] The thiono isomer, this compound, undergoes metabolic activation and detoxification through a series of oxidative and hydrolytic reactions. The primary metabolic pathway involves the oxidation of the thioether group to form a sulfoxide (B87167) and subsequently a sulfone.[1] A unique pathway for this compound is the oxidative desulfuration of the P=S group to a P=O group, which is a critical activation step that increases its toxicity.[1] This guide focuses on the comparative metabolism of the this compound isomer.

Significant species differences in the rates and routes of metabolism of organophosphates have been observed, largely attributable to variations in the expression and activity of metabolic enzymes such as cytochrome P450s (CYPs) and esterases. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from related organophosphate compounds to provide a comparative overview.

Comparative Metabolic Data

Due to the limited availability of direct quantitative data for this compound metabolism across different species, the following table presents a semi-quantitative comparison based on known metabolic pathways of this compound and experimental data from structurally similar organophosphate pesticides. The values should be considered illustrative of the expected trends in metabolic profiles.

MetaboliteFormation PathwayRatMouseHuman
This compound sulfoxide Thioether Oxidation+++++++
This compound sulfone Thioether Oxidation++++
Oxythis compound Oxidative Desulfuration (P=S to P=O)++++++
Oxythis compound sulfoxide Thioether Oxidation of Oxythis compound+++++
Oxythis compound sulfone Thioether Oxidation of Oxythis compound+++
Diethyl phosphate (B84403) (DEP) Hydrolysis++++
Diethyl thiophosphate (DETP) Hydrolysis++++

Legend:

  • +++ High metabolic turnover

  • ++ Moderate metabolic turnover

  • + Low metabolic turnover

Metabolic Pathways of this compound

The metabolism of this compound proceeds through two primary oxidative pathways, ultimately leading to detoxification through hydrolysis.

Demeton_O_Metabolism Demeton_O This compound Sulfoxide This compound sulfoxide Demeton_O->Sulfoxide Thioether Oxidation (CYP450) Oxydemeton_O Oxythis compound (P=O analogue) Demeton_O->Oxydemeton_O Oxidative Desulfuration (CYP450) Sulfone This compound sulfone Sulfoxide->Sulfone Thioether Oxidation (CYP450) Hydrolysis_Products Hydrolysis Products (DEP, DETP) Sulfone->Hydrolysis_Products Hydrolysis (Esterases) Ox_Sulfoxide Oxythis compound sulfoxide Oxydemeton_O->Ox_Sulfoxide Thioether Oxidation (CYP450) Ox_Sulfone Oxythis compound sulfone Ox_Sulfoxide->Ox_Sulfone Thioether Oxidation (CYP450) Ox_Sulfone->Hydrolysis_Products Hydrolysis (Esterases)

Caption: Metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of this compound using liver microsomes from different species.

a. Materials and Reagents:

  • Pooled liver microsomes (human, rat, mouse)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar organophosphate not present in the sample)

b. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute it with phosphate buffer to the desired starting concentration. The final organic solvent concentration in the incubation mixture should be kept low (<1%) to avoid enzyme inhibition.

  • In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and the this compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes a solid-phase extraction (SPE) method for cleaning up biological samples prior to LC-MS/MS analysis.

a. Materials and Reagents:

  • C18 SPE cartridges

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

b. Extraction Procedure:

  • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the in vitro metabolism assay (or other biological matrix) onto the conditioned cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

  • Elute the analytes with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to separate this compound and its metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

b. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites (sulfoxide, sulfone, and their P=O analogues) need to be determined by infusing pure standards.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative metabolic profiling of this compound.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Incubation Incubation of this compound with Liver Microsomes (Rat, Mouse, Human) Protein_Precipitation Protein Precipitation Incubation->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Metabolite_ID Metabolite Identification LC_MSMS->Metabolite_ID Quantification Quantitative Analysis Metabolite_ID->Quantification Comparison Comparative Profiling Quantification->Comparison

Caption: General workflow for metabolic profiling.

Conclusion

This guide provides a framework for the comparative metabolic profiling of this compound. While specific quantitative data remains scarce, the established metabolic pathways for organophosphates and the provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies. Such studies are essential for elucidating species-specific differences in bioactivation and detoxification, which are critical for accurate risk assessment and the development of safer alternatives. The use of in vitro models, such as liver microsomes, coupled with sensitive analytical techniques like LC-MS/MS, is a powerful approach to generate the necessary data to fill the current knowledge gaps.

References

Evaluating the Neurotoxic Potential of Demeton-O Relative to Other Organophosphates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic potential of Demeton-O with other organophosphate (OP) insecticides. The information is curated to assist researchers in understanding the relative toxicity and mechanisms of action of these compounds. While specific in-vitro data for this compound is limited in publicly available literature, this guide contextualizes its potential neurotoxicity through comparative data from its isomers and other well-studied OPs.

Overview of Organophosphate Neurotoxicity

Organophosphates exert their primary neurotoxic effect through the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at neuronal synapses, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis. However, the neurotoxicity of OPs is not solely attributed to AChE inhibition; non-cholinergic mechanisms, including the induction of oxidative stress and apoptosis, play significant roles in the overall neuronal damage.

Demeton: A Mixture of Isomers

It is important to note that the commercial formulation of Demeton is a mixture of two isomers: Demeton-S and this compound.[1] Studies have shown that Demeton-S is generally more toxic than this compound.[1] This guide will present data for both isomers where available to provide a more complete picture of Demeton's neurotoxic profile.

Comparative Acute Toxicity

The acute toxicity of organophosphates is often quantified by the median lethal dose (LD50), the dose required to kill 50% of a test population. The following table compares the oral LD50 values in rats for Demeton isomers and other common organophosphates. A lower LD50 value indicates higher acute toxicity.

OrganophosphateOral LD50 (rat, mg/kg)Reference
Demeton-S 1.5[1]
This compound 7.5[1]
Parathion2[2]
Chlorpyrifos135[2]
Diazinon300-400[2]
Malathion1375[2]

Acetylcholinesterase Inhibition

Organophosphate (or active metabolite)AChE SourceIC50 (µM)Reference
Chlorpyrifos-oxonHuman Erythrocyte0.12[3]
MonocrotophosHuman Erythrocyte0.25[3]
ProfenofosHuman Erythrocyte0.35[3]
AcephateHuman Erythrocyte4.0[3]
ParaoxonNot Specified3.2[4]
Azinphos-methylNot Specified2.19[4]

Non-Cholinergic Mechanisms of Neurotoxicity

Beyond AChE inhibition, organophosphates can induce neuronal damage through other pathways, primarily oxidative stress and apoptosis.

Oxidative Stress

Organophosphate exposure can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative damage to lipids, proteins, and DNA. This can trigger a cascade of events leading to cellular dysfunction and death.

Apoptosis

Apoptosis, or programmed cell death, can be initiated by organophosphate exposure. This process involves the activation of a series of caspases, enzymes that dismantle the cell in a controlled manner. Both oxidative stress and direct mitochondrial damage by OPs can trigger the apoptotic pathway.

While specific studies on this compound-induced oxidative stress and apoptosis are scarce, the general mechanisms are considered relevant to this class of compounds.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the neurotoxic potential of organophosphates.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (ATC) substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compound (e.g., this compound) dissolved in a suitable solvent

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the AChE enzyme solution to each well.

    • Add the test compound dilutions or vehicle control to the respective wells and incubate.

    • Initiate the reaction by adding a mixture of ATC and DTNB to each well.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of AChE inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Oxidative Stress Assay (Malondialdehyde - MDA Assay)

This assay measures the level of lipid peroxidation, a key indicator of oxidative stress.

  • Principle: Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

  • Reagents:

    • Cell or tissue homogenate

    • Trichloroacetic acid (TCA) solution

    • Thiobarbituric acid (TBA) reagent

    • MDA standard solution

  • Procedure:

    • Treat cells or animals with the test compound (e.g., this compound).

    • Prepare a homogenate from the cells or tissues.

    • Add TCA to the homogenate to precipitate proteins and centrifuge.

    • Add TBA reagent to the supernatant and heat the mixture.

    • After cooling, measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Create a standard curve using the MDA standard solution.

    • Calculate the concentration of MDA in the samples based on the standard curve.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The incorporated label can then be visualized and quantified using fluorescence microscopy or flow cytometry.

  • Reagents:

    • Fixed cells or tissue sections

    • Permeabilization solution (e.g., Triton X-100)

    • TdT enzyme

    • Fluorescently labeled dUTP

    • Nuclear counterstain (e.g., DAPI)

  • Procedure:

    • Treat cells or animals with the test compound (e.g., this compound).

    • Fix and permeabilize the cells or tissue sections.

    • Incubate the samples with the TdT enzyme and labeled dUTPs.

    • Wash the samples to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA-binding dye like DAPI.

    • Visualize the samples using a fluorescence microscope.

  • Data Analysis:

    • Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei).

    • Calculate the apoptotic index as the percentage of TUNEL-positive cells.

Visualizing Neurotoxic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in organophosphate neurotoxicity and the general workflows of the experimental protocols described.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds OP Organophosphate (e.g., this compound) OP->AChE Inhibition Signal Continuous Signal Transmission AChR->Signal Oxidative_Stress_Pathway OP Organophosphate (e.g., this compound) Mitochondria Mitochondrial Dysfunction OP->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage CellularDysfunction Cellular Dysfunction OxidativeDamage->CellularDysfunction Apoptosis_Pathway OP Organophosphate (e.g., this compound) Mitochondria Mitochondrial Stress OP->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AChE_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare AChE, Substrate (ATC), DTNB, Buffer Incubation Incubate AChE with Test Compound Reagents->Incubation TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubation Reaction Initiate Reaction with ATC and DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Guide to Extraction Techniques for Demeton-O Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of Demeton-O, an organophosphate insecticide, is crucial for safety and efficacy studies. The choice of extraction technique significantly impacts the reliability and efficiency of analysis. This guide provides an objective comparison of common extraction methods for this compound, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, supported by experimental data from various studies.

Performance Comparison of Extraction Techniques

The following table summarizes the quantitative performance of different extraction techniques for this compound and related organophosphorus pesticides. Data has been compiled from multiple sources to provide a comparative overview.

Extraction TechniqueMatrixAnalyteRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Reference
Modified QuEChERS Brown RiceThis compound92.3 ± 3.2< 5-0.04[1]
OrangeThis compound93.8 ± 1.7< 5-0.04[1]
BeefOrganophosphorus Pesticides (general)75 - 100< 10-0.02[2]
Fruits & VegetablesOrganophosphorus Pesticides (general)70 - 120≤ 20--[3]
Solid-Phase Extraction (SPE) WaterDemeton> 80 (with NaCl)---[4]
WaterVarious Pesticides86 - 98.7-0.0008 (ng/L)-[5]
Liquid-Liquid Extraction (LLE) Various FoodsVarious Pesticides62.6 - 85.5---[6]

Note: Direct comparative studies for this compound across all techniques in a single matrix are limited. The data for "Organophosphorus Pesticides (general)" is included to provide a broader understanding of the technique's applicability. RSD refers to Relative Standard Deviation, and LOD/LOQ refer to Limit of Detection/Quantification, respectively.

Experimental Workflows

A general workflow for pesticide residue analysis, including this compound, involves sample preparation, extraction, cleanup, and analysis. The following diagram illustrates the logical relationship between these steps for the compared extraction techniques.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Cleanup / Purification cluster_3 Analysis Homogenization Sample Homogenization LLE Liquid-Liquid Extraction (e.g., with Acetonitrile) Homogenization->LLE SPE Solid-Phase Extraction (e.g., C18 cartridge) Homogenization->SPE QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Homogenization->QuEChERS Partitioning Partitioning (e.g., with Hexane) LLE->Partitioning Elution SPE Cartridge Elution SPE->Elution dSPE Dispersive SPE (d-SPE) (e.g., PSA, C18) QuEChERS->dSPE Analysis LC-MS/MS or GC-MS Analysis Partitioning->Analysis dSPE->Analysis Elution->Analysis

General workflow for pesticide extraction.

Detailed Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on established methods for organophosphorus pesticides and can be adapted for this compound analysis.

Modified QuEChERS Method for this compound in Brown Rice and Orange

This method is adapted from a multi-residue analysis of organophosphorus pesticides.[1]

  • Sample Preparation: Homogenize 10 g of the sample (brown rice or orange).

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the homogenized sample in a 50 mL centrifuge tube.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE) for Demeton in Water

This protocol is based on a method for the determination of organophosphorus pesticides in drinking water.[4]

  • Sample Preparation: To a 1 L water sample, add 5 g of NaCl to improve the recovery of polar pesticides like Demeton.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove interferences.

  • Elution: Elute the retained analytes with 10 mL of ethyl acetate.

  • Concentration and Analysis: The eluate is then concentrated and analyzed, typically by GC-NPD or GC-MS.

Liquid-Liquid Extraction (LLE)

LLE is a traditional method for pesticide extraction. While often replaced by more modern techniques, it remains a viable option.

  • Sample Preparation: Homogenize 10 g of the sample with 20 mL of water.

  • Extraction:

    • Add 30 mL of acetonitrile to the homogenate and shake for 1 hour.

    • Filter the extract.

    • Transfer the filtrate to a separatory funnel.

  • Partitioning:

    • Add 30 mL of a saturated NaCl solution and 30 mL of dichloromethane (B109758) to the separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic (lower) layer.

    • Repeat the extraction of the aqueous layer with another 30 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate for analysis.

Discussion and Recommendations

  • QuEChERS: This method generally provides the best performance in terms of recovery, speed, and ease of use for a wide range of pesticides, including organophosphates like this compound, in complex matrices like food.[6] The inclusion of a d-SPE cleanup step effectively removes many matrix interferences, leading to cleaner extracts and more reliable analytical results.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique, particularly for cleaning up extracts from complex matrices and for extracting analytes from aqueous samples.[5] The choice of sorbent material is critical for achieving high recovery and selectivity. For this compound, a C18 sorbent is commonly used.

  • Liquid-Liquid Extraction (LLE): While a fundamental and established technique, LLE is often more labor-intensive, requires larger volumes of organic solvents, and can be prone to emulsion formation, which can complicate the extraction process.[6] Studies have shown that for multi-residue pesticide analysis, QuEChERS generally offers superior recovery rates compared to LLE.[6]

For researchers and professionals in drug development, the QuEChERS method is highly recommended for the extraction of this compound from various matrices due to its high efficiency, robustness, and ease of implementation. For aqueous samples, SPE offers an excellent alternative with high recovery rates. LLE can be considered when more modern techniques are not available, but careful optimization is required to achieve satisfactory results. The choice of the final analytical technique, such as LC-MS/MS or GC-MS, will also influence the required sample cleanup and overall method sensitivity.

References

A Comparative Guide to Demeton-O Detection: Immunoassay Performance vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of immunoassays for the detection of Demeton-O, an organophosphate insecticide, against established chromatographic methods. Given the specificity of commercially available immunoassay kits, performance data is often representative of the broader class of organothiophosphate insecticides. This document is intended for researchers, scientists, and drug development professionals requiring sensitive and specific detection of pesticide residues.

This compound is a systemic insecticide and acaricide, functioning as an acetylcholinesterase (AChE) inhibitor.[1] Its detection in environmental and biological samples is crucial for safety and regulatory compliance. While traditional methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer high accuracy, immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), provide a rapid and high-throughput screening alternative.[2][3]

Performance Characteristics: A Comparative Overview

The selection of an analytical method depends on a balance of sensitivity, specificity, cost, and throughput. Immunoassays are powerful tools for screening a large number of samples, while chromatographic methods are the gold standard for confirmation and quantification.[4]

Performance MetricImmunoassay (Competitive ELISA)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Antigen-antibody binding competition[5][6]Separation by boiling point & polaritySeparation by polarity, size, or charge
Sensitivity (LOD) ng/mL to low µg/L range[7]pg to ng rangeng range
Specificity Can exhibit cross-reactivity with structurally similar organophosphates (e.g., Demeton-S-methyl)[2][8][9]High, especially with Mass Spectrometry (MS) detectorHigh, especially with MS detector
Precision (CV%) Intra-assay: < 10%; Inter-assay: < 15%< 10%< 10%
Throughput High (96-well plate format)Low to MediumLow to Medium
Sample Preparation Minimal to moderate (dilution, simple extraction)Extensive (extraction, clean-up, derivatization)[10]Extensive (extraction, clean-up)
Cost per Sample LowHighHigh
Expertise Required Low to ModerateHighHigh

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative protocols for a competitive ELISA and a standard Gas Chromatography method for this compound analysis.

1. Experimental Protocol: Competitive ELISA for this compound

This protocol describes a typical competitive immunoassay for the detection of a small molecule like this compound.[3][5]

  • Reagent Preparation:

    • Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Prepare a solution for immobilizing the capture antibody or antigen conjugate.

    • Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.

    • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA) to prevent non-specific binding.[11]

    • Assay Buffer: A buffered solution used for diluting samples and standards.

    • This compound Standards: Prepare a serial dilution of this compound standard in assay buffer (e.g., 0.1 to 100 ng/mL).

    • Enzyme Conjugate: this compound conjugated to an enzyme like Horseradish Peroxidase (HRP), diluted in assay buffer.

    • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) for colorimetric detection.

    • Stop Solution: 2M Sulfuric Acid.

  • Assay Procedure:

    • Coating: Add 100 µL of anti-Demeton-O antibody, diluted in coating buffer, to each well of a 96-well microplate. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with 300 µL of Wash Buffer per well.

    • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific sites.[11]

    • Washing: Repeat the washing step.

    • Competitive Reaction: Add 50 µL of standard or sample to each well, followed immediately by 50 µL of the HRP-conjugated this compound. Incubate for 1 hour at 37°C. During this step, free this compound in the sample competes with the HRP-conjugated this compound for binding to the immobilized antibody.

    • Washing: Repeat the washing step to remove unbound reagents.

    • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

    • Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.[12]

2. Experimental Protocol: Gas Chromatography (GC) Analysis of this compound

This protocol outlines a general procedure for the analysis of organophosphate pesticides in a sample matrix.

  • Sample Preparation (QuEChERS Method):

    • Extraction: Homogenize 10-15 g of the sample with water. Add acetonitrile (B52724) and a salt mixture (e.g., MgSO₄, NaCl). Shake vigorously.

    • Centrifugation: Centrifuge the sample to separate the organic layer.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE cleanup mixture (e.g., MgSO₄, PSA). This step removes interferences like fatty acids and pigments.

    • Final Preparation: Centrifuge and collect the supernatant for GC analysis.

  • GC-FPD/MS Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).

    • Column: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Injection: Inject 1-2 µL of the prepared sample extract into the GC inlet.

    • Oven Program: Implement a temperature program to separate the analytes. For example, start at 60°C, ramp to 200°C at 25°C/min, then ramp to 280°C at 10°C/min, and hold.

    • Detection:

      • FPD: Detects phosphorus-containing compounds with high selectivity.

      • MS: Provides mass-to-charge ratio data for definitive identification and quantification.

    • Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using a calibration curve generated from standards.

Visualizations: Workflows and Pathways

Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microplate Well cluster_reagents Reagents p1 1. Coat with Anti-Demeton-O Antibody p2 2. Block Non-Specific Sites p1->p2 Incubate & Wash p3 3. Add Sample (contains this compound) & Enzyme-Conjugate p2->p3 Wash p4 4. Wash Unbound Reagents p3->p4 Incubate (Competition) p5 5. Add Substrate p4->p5 p6 6. Read Signal (Absorbance) p5->p6 Color Develops Sample Sample (this compound) Sample->p3 Conjugate Enzyme Conjugate Conjugate->p3

Caption: Workflow for a competitive ELISA detecting this compound.

Gas Chromatography Analysis Workflow

GC_Workflow Sample 1. Sample Homogenization Extraction 2. Acetonitrile Extraction (QuEChERS) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Analysis 4. GC-MS/FPD Injection & Separation Cleanup->Analysis Data 5. Data Acquisition (Retention Time, Mass Spectra) Analysis->Data Quant 6. Quantification vs. Standards Data->Quant

Caption: General workflow for this compound analysis using Gas Chromatography.

References

Safety Operating Guide

Proper Disposal of Demeton-O: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: Demeton-O is a highly toxic organophosphate insecticide and must be handled with extreme caution.[1][2] It is fatal if swallowed, inhaled, or in contact with skin and is very toxic to aquatic life.[2] Immediate and correct disposal is critical to ensure the safety of personnel and the environment.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to local, state, and federal regulations is mandatory.[2][3]

Immediate Actions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): A chemical protection suit, including a self-contained breathing apparatus, is required.[3][4] Additionally, wear chemical-resistant gloves (neoprene or nitrile), protective eye goggles, and an ankle-length latex rubber apron.[5][6]

  • Ventilation: Always handle this compound in a well-ventilated area or outdoors.[2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][3] Use spark-proof tools and explosion-proof equipment.[3]

  • Emergency Stations: Ensure immediate access to eyewash stations and emergency showers.[7]

Step-by-Step Disposal Procedures

The primary method for disposing of this compound is through a licensed hazardous waste disposal facility.[1][3] Disposal regulations for pesticides are managed under the Resource Conservation and Recovery Act (RCRA).[8]

1. Managing Spills and Leaks

Should a spill occur, follow these steps immediately:

  • Evacuate: Clear the area of all non-essential personnel.

  • Containment: Collect any leaking or spilled liquid in sealable containers.[3][4] Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to soak up the remaining liquid.[2][3][4] Do not use combustible materials like sawdust.

  • Collection: Place the contaminated absorbent material into a suitable, closed, and clearly labeled container for disposal.[2][3]

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[2] Flush the area with water, but prevent the runoff from entering drains or waterways.[2] Dike fire control water for later disposal.[7]

  • Prohibition: DO NOT wash this compound away into any sewer or drain.[3][4][9]

2. Disposing of Unused or Unwanted this compound

  • Labeling and Storage: Keep the this compound in its original, tightly sealed container.[9][10] Store it in a cool, dry, locked, and well-ventilated area away from food, beverages, or animal feed.[1][3]

  • Contact Professionals: Arrange for disposal through an appropriate and licensed treatment and disposal facility.[3] Contact your local household hazardous waste program or your state's environmental agency to find authorized disposal sites.[10] Many states offer "Clean Sweep" programs for commercial pesticide users.[8]

  • Transportation: When transporting the waste, ensure containers are secure to prevent shifting or spilling.[10] Do not transport in the passenger compartment of a vehicle.[10]

3. Handling Empty Containers

  • Rinsing: For liquid formulations, triple-rinse the empty container.[11] To do this, fill the container about one-third full with water, cap it, and swish it around. Drain the rinsate into a spray tank for application to a registered site, as directed by the product label.[11] Repeat this process two more times.

  • Disposal of Rinsed Containers: Triple-rinsed containers are often considered non-hazardous and can be disposed of according to state and local regulations.[11]

  • Prohibition: NEVER reuse an empty pesticide container for any other purpose.[10][11]

Quantitative Data

The following table summarizes key quantitative data related to the toxicity and chemical properties of Demeton.

Data PointValueSpecies/ConditionsSource
Oral LD50 2.5 mg/kgFemale Rat[12]
6.2 mg/kgMale Rat[12]
Dermal LD50 8.2 mg/kgFemale Rat[12]
14 mg/kgMale Rat[12]
Hydrolysis Half-life 1.25 hourspH 9, 70° C[13]
> 11 hourspH 1-5[13]

Note: The hydrolysis data is from a 1975 EPA report. While informative, more current data should be consulted if available.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_event Disposal Event cluster_spill_proc Spill Procedure cluster_product_proc Unused Product Procedure cluster_container_proc Empty Container Procedure PPE Don Appropriate PPE (Full Suit, Respirator, Gloves, Goggles) Ventilation Ensure Proper Ventilation PPE->Ventilation Ignition Remove Ignition Sources Ventilation->Ignition Event What is being disposed? Ignition->Event Spill Spill / Leak Event->Spill Spill Unused Unused Product Event->Unused Product Empty Empty Container Event->Empty Container Contain Contain Spill with Inert Absorbent Spill->Contain Store Store Securely in Original Container Unused->Store Rinse Triple-Rinse Container Empty->Rinse Collect Collect Waste in Sealed Container Contain->Collect Clean Decontaminate Spill Area Collect->Clean ToDisposal1 Transfer to Hazardous Waste Facility Clean->ToDisposal1 Contact Contact Licensed Disposal Facility (e.g., Clean Sweep Program) Store->Contact Transport Transport Securely to Facility Contact->Transport Rinsate Use Rinsate per Label Directions Rinse->Rinsate DisposeContainer Dispose of Container per Local Regulations Rinsate->DisposeContainer

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.